Bunolol
説明
Structure
3D Structure
特性
IUPAC Name |
5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHBTMCLRNMKHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022702 | |
| Record name | Bunolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27591-01-1 | |
| Record name | (±)-Bunolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27591-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bunolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027591011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bunolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUNOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71QSY2UT3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Non-Selective Antagonism of Bunolol at β-Adrenergic Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 21, 2025
Abstract
Bunolol, and its active levorotatory enantiomer levothis compound (B1674948), is a potent, non-selective β-adrenergic receptor antagonist.[1][2][3] Its primary mechanism of action involves the competitive blockade of both β1- and β2-adrenergic receptors, with high affinity for each subtype.[1] This comprehensive guide elucidates the molecular interactions of this compound with β-adrenergic receptor subtypes, presenting quantitative binding data, detailed experimental methodologies for receptor affinity determination, and a visualization of the associated signaling pathways. This document is intended to serve as a technical resource for researchers and professionals engaged in cardiovascular and ophthalmic drug discovery and development.
Introduction to this compound and β-Adrenergic Receptors
β-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that mediate the physiological effects of the endogenous catecholamines, epinephrine (B1671497) and norepinephrine.[4] These receptors are classified into three main subtypes: β1, β2, and β3. β1-receptors are predominantly located in the heart and kidneys, where their stimulation leads to increased heart rate, contractility, and renin release.[5][6] β2-receptors are found in various tissues, including the smooth muscle of the bronchioles, blood vessels, and the ciliary body of the eye, where they mediate smooth muscle relaxation.[5][6] β3-receptors are primarily located in adipose tissue and are involved in lipolysis.[6]
This compound exerts its therapeutic effects by antagonizing these receptors. Its clinical applications, particularly the use of levothis compound in the treatment of glaucoma, stem from its blockade of β2-receptors in the ciliary body, which reduces the production of aqueous humor and lowers intraocular pressure.[1] Its non-selective nature also leads to systemic effects, such as a reduction in heart rate and blood pressure, by blocking cardiac β1-receptors.[7]
Quantitative Analysis of this compound's Binding Affinity
The affinity of this compound for β-adrenergic receptor subtypes has been quantified through various in vitro studies, primarily utilizing radioligand binding assays. These assays determine the concentration of the drug required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50) and its inhibitory constant (Ki). The pKi, the negative logarithm of the Ki, is also commonly reported, with higher values indicating greater binding affinity.
| Compound | Receptor Subtype | Preparation | Binding Parameter | Value | Reference |
| Levothis compound | Beta-1 | Guinea Pig Heart | IC50 | 42 ± 15 nM | [1] |
| Levothis compound | Beta-2 | Guinea Pig Lung | IC50 | 0.3 ± 0.2 nM | [1] |
| Levothis compound | Beta-1 | Not Specified | Ki | 0.39 nM | [1] |
| Levothis compound | Beta-2 | Not Specified | Ki | 0.36 nM | [1] |
| Levothis compound | Beta-1 | Recombinant Human | pKi | 8.40 | [1] |
| Levothis compound | Beta-2 | Recombinant Human | pKi | 9.26 | [1] |
Experimental Protocols
The determination of this compound's binding affinity to β-adrenergic receptors is predominantly achieved through competitive radioligand binding assays.[1] The following protocols provide a detailed methodology for such experiments.
Membrane Preparation from Tissues or Cultured Cells
This procedure outlines the isolation of cell membranes containing the β-adrenergic receptors of interest.
Materials:
-
Tissue (e.g., guinea pig heart for β1, guinea pig lung for β2) or cultured cells expressing the target receptor subtype.[1]
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.[8]
-
Sucrose Buffer: 50 mM Tris-HCl, 5 mM EDTA, 250 mM Sucrose, pH 7.4.[8]
-
Protease inhibitor cocktail.[8]
-
Dounce homogenizer or polytron.[8]
Procedure:
-
Mince the tissue or harvest the cultured cells and wash with ice-cold Homogenization Buffer.
-
Homogenize the sample in ice-cold Homogenization Buffer containing a protease inhibitor cocktail using a Dounce homogenizer (10-15 strokes) or a polytron on a low setting.[8]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[8]
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[8]
-
Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer.[8]
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).[8]
-
Aliquot the membrane preparation and store at -80°C until use.[8]
Competitive Radioligand Binding Assay
This assay measures the ability of unlabeled this compound to displace a radiolabeled ligand from the β-adrenergic receptors in the prepared membranes.
Materials:
-
Prepared cell membranes expressing β1 or β2 receptors.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.[8]
-
Radioligand: A high-affinity radiolabeled antagonist for β-adrenergic receptors, such as [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-ICYP) or [³H]-CGP12177.[1] The concentration used should be approximately equal to its dissociation constant (Kd).
-
Unlabeled this compound Stock Solution: A range of concentrations to generate a competition curve.
-
Non-specific Binding Control: A high concentration of a non-selective β-blocker, such as 10 µM propranolol.[8]
-
96-well microplates.
-
Glass fiber filters.[8]
-
Scintillation counter or gamma counter.
Procedure:
-
In a 96-well microplate, set up the following reactions in triplicate:
-
Initiate the binding reaction by adding the membrane preparation to the wells. The final assay volume is typically 200-250 µL.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[8]
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[8]
-
Wash the filters rapidly with ice-cold Assay Buffer to remove any unbound radioligand.[8]
-
Quantify the radioactivity on the filters using a scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).[1]
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Analyze the resulting sigmoidal curve using non-linear regression to determine the IC50 value of this compound.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Signaling Pathways and Experimental Workflow
β-Adrenergic Receptor Signaling Pathway
Upon binding of an agonist, β-adrenergic receptors undergo a conformational change, leading to the activation of a stimulatory G protein (Gs).[9] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[10][11] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[9] this compound, as a competitive antagonist, binds to the receptor but does not induce this conformational change, thereby blocking the signaling cascade.
Caption: β-Adrenergic receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Radioligand Displacement Assay
The following diagram illustrates the key steps involved in a radioligand displacement assay to determine the binding affinity of this compound.
Caption: General workflow for a radioligand displacement assay.
Conclusion
This compound is a well-characterized, non-selective β-adrenergic receptor antagonist with high affinity for both β1 and β2 subtypes. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers investigating the pharmacology of this compound and related compounds. A thorough understanding of its mechanism of action at the molecular level is critical for the development of novel therapeutics targeting the β-adrenergic system. The provided visualizations of the signaling pathway and experimental workflow offer a clear conceptual understanding of the underlying biological and methodological principles.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of ophthalmic beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry | MDPI [mdpi.com]
- 4. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 5. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Beta blocker - Wikipedia [en.wikipedia.org]
- 7. Effect of a new beta-adrenergic blocker, l-bunolol, on blood pressure and on the renin-aldosterone system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 10. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 11. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
Unraveling the Downstream Cascade: A Technical Guide to the Bunolol Signaling Pathway
For Immediate Release
[CITY, STATE] – [Date] – This technical guide provides an in-depth exploration of the molecular signaling pathway of bunolol, a non-selective beta-adrenergic receptor antagonist. Primarily targeting researchers, scientists, and professionals in drug development, this document details the downstream effects of this compound, focusing on its therapeutic action in the management of glaucoma and ocular hypertension. The guide synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascade to facilitate a comprehensive understanding of this compound's mechanism of action.
Executive Summary
This compound, and its more active L-enantiomer levothis compound (B1674948), exerts its primary therapeutic effect by antagonizing beta-adrenergic receptors, particularly the beta-2 subtype prevalent in the ciliary body of the eye. This blockade initiates a cascade of intracellular events, leading to a reduction in aqueous humor production and consequently, a decrease in intraocular pressure (IOP). This guide will dissect this pathway, from receptor binding to the ultimate physiological response, providing the technical details necessary for advanced research and development.
Core Mechanism: Beta-Adrenergic Receptor Blockade
This compound is a non-selective beta-adrenergic antagonist, meaning it binds to both beta-1 (β1) and beta-2 (β2) adrenergic receptors without activating them.[1] In the context of glaucoma treatment, its action on β2-adrenergic receptors in the ciliary epithelium is of paramount importance.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by endogenous catecholamines like epinephrine (B1671497) and norepinephrine, activate a downstream signaling cascade. This compound competitively blocks this binding, thereby inhibiting the physiological signaling pathway.
Receptor Binding Affinity
The potency of this compound is defined by its high affinity for beta-adrenergic receptors. Quantitative analysis through radioligand binding assays has elucidated the binding characteristics of levothis compound, the pharmacologically active isomer of this compound.
| Ligand | Receptor Subtype | Preparation | Binding Parameter | Value | Reference |
| Levothis compound | Beta-1 | Guinea Pig Heart | IC50 | 42 ± 15 nM | BenchChem Technical Guide |
| Levothis compound | Beta-2 | Guinea Pig Lung | IC50 | 0.3 ± 0.2 nM | BenchChem Technical Guide |
| Levothis compound | Beta-1 | Not Specified | Ki | 0.39 nM | BenchChem Technical Guide |
| Levothis compound | Beta-2 | Not Specified | Ki | 0.36 nM | BenchChem Technical Guide |
| Levothis compound | Beta-1 | Recombinant Human | pKi | 8.40 | BenchChem Technical Guide |
| Levothis compound | Beta-2 | Recombinant Human | pKi | 9.26 | BenchChem Technical Guide |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. pKi: -log(Ki)
The Downstream Signaling Cascade
The canonical beta-adrenergic signaling pathway is initiated by agonist binding, leading to the activation of adenylyl cyclase and the subsequent production of cyclic adenosine (B11128) monophosphate (cAMP). This compound, as an antagonist, effectively curtails this cascade at its inception.
Inhibition of Adenylyl Cyclase and Reduction of cAMP
Upon agonist binding, the activated beta-2 adrenergic receptor couples with a stimulatory G-protein (Gs). This interaction triggers the Gs alpha subunit to exchange GDP for GTP, leading to its dissociation and subsequent activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to the second messenger cAMP.
This compound's blockade of the beta-2 adrenergic receptor prevents the activation of the Gs protein, thereby inhibiting adenylyl cyclase activity. This leads to a significant reduction in the intracellular concentration of cAMP in the ciliary epithelium.[1] This is the pivotal step in this compound's mechanism of action for lowering IOP.
Attenuation of Protein Kinase A (PKA) Activity
Cyclic AMP acts as a crucial second messenger by activating Protein Kinase A (PKA). PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change, releasing the active catalytic subunits. These catalytic subunits then phosphorylate various downstream protein substrates, leading to a cellular response.
By reducing intracellular cAMP levels, this compound effectively prevents the activation of PKA. This attenuation of PKA activity is a direct consequence of adenylyl cyclase inhibition and is central to the reduction in aqueous humor secretion.
Downstream Effectors and Physiological Response
The precise downstream substrates of PKA that regulate aqueous humor formation are still an area of active research. However, it is understood that the phosphorylation of key proteins involved in ion transport and water movement across the ciliary epithelium is a critical step. One potential, though not definitively proven, downstream effector is the aquaporin-4 (AQP4) water channel, whose trafficking and gating may be modulated by phosphorylation.[2][3]
By inhibiting PKA-mediated phosphorylation, this compound disrupts these transport processes, leading to a decrease in the secretion of aqueous humor into the anterior chamber of the eye. This ultimately results in a reduction of intraocular pressure. Clinical studies have consistently demonstrated the efficacy of levothis compound in lowering IOP.
| Concentration | Mean IOP Reduction | Study Duration | Reference |
| 0.5% Levothis compound | ~9.0 mmHg | 3 months | [4] |
| 1.0% Levothis compound | ~9.0 mmHg | 3 months | [4] |
| 0.5% Levothis compound | 27% (6-8 mmHg) | 2 years | [5] |
| 1.0% Levothis compound | 27% (6-8 mmHg) | 2 years | [5] |
| 0.25% Levothis compound | 6.2 mmHg | 3 months | [6] |
| 0.5% Levothis compound | 6.0 mmHg | 3 months | [6] |
Broader Downstream Effects
The impact of this compound's signaling pathway extends beyond the direct regulation of aqueous humor production. While specific data for this compound is limited, the modulation of the cAMP/PKA pathway can have broader effects on gene expression and the phosphorylation state of numerous proteins.
Gene Expression in the Ciliary Body
The ciliary epithelium expresses a wide array of genes involved in its diverse functions, including neuroendocrine and immunological processes.[7] The transcription factor cAMP response element-binding protein (CREB) is a well-known target of PKA. Upon phosphorylation by PKA, CREB can modulate the expression of genes containing cAMP response elements (CREs) in their promoters. By inhibiting PKA, this compound has the potential to alter the expression of CREB-responsive genes in the ciliary body, although specific gene targets related to aqueous humor dynamics are yet to be fully elucidated.
Phosphoproteomics
A comprehensive understanding of this compound's downstream effects would necessitate a phosphoproteomic approach to identify the full spectrum of proteins whose phosphorylation state is altered following treatment. Such an analysis would provide an unbiased view of the signaling networks impacted by beta-adrenergic blockade in the ciliary body and trabecular meshwork. While no such study has been published for this compound specifically, this remains a critical area for future research.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the this compound signaling pathway.
Radioligand Binding Assay
This assay is fundamental for determining the affinity of this compound for beta-adrenergic receptors.
Objective: To determine the IC50 and Ki of this compound for β1 and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing β1 or β2-adrenergic receptors (e.g., from guinea pig heart or lung, or recombinant cell lines).
-
Radiolabeled ligand (e.g., [³H]-dihydroalprenolol).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in a hypotonic buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and a range of concentrations of unlabeled this compound. Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-radiolabeled antagonist like propranolol). Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This assay measures the ability of this compound to inhibit agonist-stimulated adenylyl cyclase activity.
Objective: To determine the IC50 of this compound for the inhibition of isoproterenol-stimulated adenylyl cyclase activity.
Materials:
-
Cell membranes from ciliary epithelium or other cells expressing beta-adrenergic receptors.
-
Isoproterenol (agonist).
-
This compound.
-
ATP (substrate).
-
[α-³²P]ATP (tracer).
-
Assay buffer (containing ATP regenerating system, phosphodiesterase inhibitor like IBMX, MgCl₂, and buffer).
-
Dowex and alumina (B75360) columns for separating [³²P]cAMP.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In reaction tubes, combine cell membranes, varying concentrations of this compound, and a fixed concentration of isoproterenol. Pre-incubate for a short period.
-
Initiate Reaction: Start the reaction by adding the assay buffer containing ATP and [α-³²P]ATP. Incubate at 37°C for a defined period (e.g., 10-20 minutes).
-
Terminate Reaction: Stop the reaction by adding a stop solution (e.g., containing SDS and unlabeled ATP and cAMP).
-
cAMP Separation: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential chromatography over Dowex and alumina columns.
-
Quantification: Elute the [³²P]cAMP from the alumina column and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of isoproterenol-stimulated activity at each this compound concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
PKA Activity Assay and Western Blot for CREB Phosphorylation
These assays assess the downstream consequences of this compound's action on PKA activity.
Objective: To determine the effect of this compound on agonist-induced PKA activity and CREB phosphorylation.
Materials:
-
Cultured cells (e.g., ciliary epithelial cells).
-
Beta-adrenergic agonist (e.g., isoproterenol).
-
This compound.
-
For PKA Assay: PKA substrate (e.g., Kemptide), [γ-³²P]ATP, phosphocellulose paper.
-
For Western Blot: Lysis buffer, SDS-PAGE equipment, PVDF membrane, primary antibodies (anti-phospho-CREB, anti-total-CREB), HRP-conjugated secondary antibody, chemiluminescence substrate.
Procedure for PKA Activity Assay:
-
Cell Treatment and Lysis: Treat cells with agonist +/- this compound. Lyse the cells and collect the supernatant.
-
Kinase Reaction: Incubate the cell lysate with a PKA-specific substrate, [γ-³²P]ATP, and reaction buffer.
-
Separation: Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity on the paper using a scintillation counter.
Procedure for Western Blot for CREB Phosphorylation:
-
Cell Treatment and Lysis: Treat cells as described above. Lyse cells in a buffer containing phosphatase inhibitors.
-
Protein Quantification and SDS-PAGE: Determine protein concentration, and separate equal amounts of protein by SDS-PAGE.
-
Transfer and Blocking: Transfer proteins to a PVDF membrane and block with a suitable blocking agent (e.g., BSA or non-fat milk).
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated CREB (pCREB). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total CREB to normalize for protein loading.
Conclusion
This compound's efficacy in the treatment of glaucoma is a direct result of its well-defined signaling pathway. As a non-selective beta-adrenergic antagonist, it effectively blocks the beta-2 adrenergic receptors in the ciliary epithelium, leading to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP, and the attenuation of PKA activity. This cascade culminates in a decreased rate of aqueous humor production, thereby lowering intraocular pressure. This technical guide provides a foundational understanding of these downstream effects, offering detailed protocols and quantitative data to aid researchers and drug development professionals in their ongoing efforts to refine and innovate treatments for ocular diseases. Further research, particularly in the areas of this compound-specific gene expression and phosphoproteomic changes, will undoubtedly provide deeper insights into the complete molecular footprint of this important therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. AQP4 plasma membrane trafficking or channel gating is not significantly modulated by phosphorylation at COOH-terminal serine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Aquaporin-4 Subcellular Localization to Treat Central Nervous System Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Levothis compound. A three-month efficacy study in the treatment of glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Levothis compound. A beta-adrenoceptor antagonist effective in the long-term treatment of glaucoma. The Levothis compound Study Group (Appended) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Gene expression and functional annotation of the human ciliary body epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Levobunolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis of levobunolol (B1674948), a non-selective beta-adrenergic receptor antagonist primarily used in the treatment of glaucoma. The document details the core synthetic pathways, experimental protocols, and quantitative yield data, serving as a critical resource for professionals in ophthalmic drug development and medicinal chemistry.
Introduction
Levothis compound hydrochloride is the levorotatory isomer of this compound and is significantly more potent than its dextrorotatory counterpart.[1] The synthesis of levothis compound in its enantiomerically pure form is crucial for its therapeutic efficacy. Modern synthetic methods focus on achieving high yield and high optical purity, primarily through a regioselective substitution reaction.[1][2] This guide will focus on the most common and efficient synthesis route, starting from 5-hydroxy-1-tetralone (B126574).
Core Synthesis Pathway
The predominant synthetic route to levothis compound hydrochloride involves a two-step process:
-
Synthesis of the Intermediate: A substitution reaction between 5-hydroxy-1-tetralone and S-1-tert-butyl-epoxy methylamine (B109427).
-
Acidification: Conversion of the resulting free base intermediate to its hydrochloride salt, levothis compound hydrochloride.
This pathway is favored for its efficiency and high regioselectivity, which minimizes the formation of side products and simplifies purification.[1][2]
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of levothis compound hydrochloride using the described pathway. Variations in yield can be attributed to differences in reaction conditions, purification methods, and scale.
| Starting Materials | Key Reagents | Solvent(s) | Reported Yield (%) | Optical Purity (ee) | Reference |
| 5-hydroxy-1-tetralone, S-1-tert-butyl-epoxy methylamine | Sodium hydroxide (B78521) | Methanol | 73.1 | >99% | [Chinese Journal of Medicinal Chemistry] |
| 5-hydroxy-1-tetralone, S-1-tert-butyl-epoxy methylamine | - | Ethanol (B145695) | 87.3 | >99% | [Benchchem] |
| Levothis compound free base | Hydrogen chloride | Toluene (B28343), Ethanol | 51 | - | [US Patent 5426227A] |
| 5-hydroxy-1-tetralone, S-1-tert-butyl-epoxy methylamine | Alkaline agent | Ethanol | 84.2 - 87.3 | >99% | [US Patent 10611721B2] |
Detailed Experimental Protocols
The following protocols are synthesized from various sources to provide a detailed methodology for the synthesis of levothis compound hydrochloride.
Step 1: Synthesis of S-5-(3′-tert-butylamino-2′-hydroxy)-propoxy-3,4-dihydro-1(2H)tetralone (Levothis compound free base)
This step involves the nucleophilic substitution reaction between the hydroxyl group of 5-hydroxy-1-tetralone and the epoxide ring of S-1-tert-butyl-epoxy methylamine.
Materials:
-
5-hydroxy-1-tetralone
-
S-1-tert-butyl-epoxy methylamine
-
Sodium hydroxide (or other suitable alkaline agent)
-
Methanol (or other suitable alcohol solvent)
-
Ethyl acetate (B1210297)
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 8.1 g of 5-hydroxy-1-tetralone and 2 g of sodium hydroxide in 39.5 g of methanol.[3]
-
To this solution, add 6.44 g of S-tert-butyl-epoxypropylamine.[3]
-
Stir the reaction mixture at 20°C for 12 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
Upon completion of the reaction, evaporate the solvent under reduced pressure.[1][3]
-
Extract the residue with a 1:1 mixture of ethyl acetate and water.[3]
-
Separate the organic layer and evaporate it to dryness to obtain the crude intermediate product, S-5-(3′-tert-butylamino-2′-hydroxy)-propoxy-3,4-dihydro-1(2H)tetralone.[3]
-
If necessary, the crude product can be purified by column chromatography.[1]
Step 2: Synthesis of Levothis compound Hydrochloride
This final step involves the acidification of the free base to form the stable hydrochloride salt.
Materials:
-
S-5-(3′-tert-butylamino-2′-hydroxy)-propoxy-3,4-dihydro-1(2H)tetralone (from Step 1)
-
Ethanol
-
Hydrogen chloride (as a solution in ethanol)
-
Toluene (optional, for washing)
Procedure:
-
Dissolve the crude or purified intermediate from the previous step in ethanol.[1]
-
Add a stoichiometric amount of a solution of hydrogen chloride in ethanol (e.g., 60 mL of a 1 mol/L solution) to the mixture.[3]
-
Stir the mixture at a controlled temperature (e.g., 20°C to 35°C) for 1 hour to facilitate the precipitation of the hydrochloride salt.[2][3]
-
Cool the mixture to below 10°C and maintain this temperature for one hour to ensure complete precipitation.[4]
-
Wash the filter cake with a cold solvent, such as toluene or fresh ethanol, to remove impurities.[1][4]
-
Recrystallize the obtained solid from ethanol to achieve high purity.[3][4]
-
Dry the final product, levothis compound hydrochloride, under a vacuum.[1]
Visualized Synthesis Workflow
The following diagram illustrates the logical flow of the levothis compound hydrochloride synthesis process.
Caption: A flowchart illustrating the key stages in the chemical synthesis of levothis compound hydrochloride.
Conclusion
The synthesis of levothis compound hydrochloride via the reaction of 5-hydroxy-1-tetralone and S-1-tert-butyl-epoxy methylamine followed by acidification is a well-established and efficient method. By carefully controlling reaction conditions and purification procedures, high yields and excellent enantiomeric purity can be achieved. This guide provides a foundational understanding of the synthesis, offering detailed protocols and quantitative data to support research and development in ophthalmic pharmaceuticals.
References
The Core Structure-Activity Relationship of Bunolol: A Technical Guide for Drug Development Professionals
An In-depth Examination of the Pharmacological and Structural Determinants of Beta-Adrenergic Blockade
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of bunolol, a non-selective beta-adrenergic receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document delves into the critical chemical moieties responsible for its pharmacological effects, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a potent, non-selective beta-adrenergic antagonist, meaning it blocks both β1 and β2 adrenergic receptors with similar high affinity.[1] Its primary clinical application is in the management of glaucoma and ocular hypertension, where it reduces intraocular pressure by decreasing the production of aqueous humor in the ciliary body, a process mediated by β2 receptors.[1] The therapeutic efficacy of this compound resides predominantly in its levorotatory stereoisomer, levothis compound (B1674948), which is significantly more potent than its dextrorotatory counterpart.[2]
This compound, like other aryloxypropanolamine beta-blockers, exerts its effect by competitively inhibiting the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to beta-adrenergic receptors. This blockade prevents the activation of the Gs protein-coupled signaling cascade, thereby inhibiting the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) by adenylyl cyclase.
Core Structure-Activity Relationships of this compound
The pharmacological activity of this compound and its analogs is dictated by the interplay of three key structural components: the aromatic ring system, the oxypropanolamine side chain, and the substituent on the amino group.
The Aromatic Moiety: 3,4-Dihydro-1(2H)-naphthalenone
The 3,4-dihydro-1(2H)-naphthalenone ring system of this compound is a crucial feature for its high-affinity binding to beta-adrenergic receptors. Modifications to this bicyclic structure can significantly impact potency and selectivity. While specific quantitative data for a wide range of this compound analogs with aromatic modifications are not extensively available in publicly accessible literature, general principles from related aryloxypropanolamine beta-blockers can be applied:
-
Substitution Pattern: The position of the oxypropanolamine side chain on the aromatic ring is critical. In this compound, the attachment at the 5-position of the naphthalenone ring is optimal for activity.
-
Ring Substituents: Introduction of various substituents on the aromatic ring can modulate the electronic and steric properties of the molecule, thereby influencing receptor affinity and selectivity. For other beta-blockers, it has been shown that ortho- and meta-substitutions on the aromatic ring can increase activity, while para-substitution may shift selectivity towards cardiovascular receptors.[3]
The Oxypropanolamine Side Chain: A Stereochemical Imperative
The -(O-CH2-CH(OH)-CH2-NH)- side chain is a hallmark of most potent beta-blockers.
-
Stereochemistry: The hydroxyl group on the second carbon of the propanolamine (B44665) chain is essential for high-affinity binding. The absolute configuration of this chiral center is a major determinant of activity. For this compound, the (S)-enantiomer (levothis compound) is substantially more active than the (R)-enantiomer. This stereoselectivity is a common feature among beta-blockers and highlights the specific three-dimensional arrangement required for effective interaction with the receptor's binding pocket.
-
Side Chain Length and Composition: The length and composition of the linker between the aromatic ring and the amino group are optimized in the oxypropanolamine structure. Alterations, such as replacing the ether oxygen with other atoms, generally lead to a decrease in activity.
The Amino Substituent: Influence on Potency and Selectivity
The nature of the substituent on the nitrogen atom plays a pivotal role in determining the potency and, to some extent, the selectivity of beta-blockers.
-
Bulkiness: A branched alkyl group, such as the tert-butyl group found in this compound, is generally optimal for high beta-adrenergic blocking activity. This bulky group is thought to interact favorably with a hydrophobic pocket in the receptor.
-
Intrinsic Sympathomimetic Activity (ISA): this compound is characterized as a beta-blocker without intrinsic sympathomimetic activity.[4] This means it does not partially activate the receptor upon binding. The nature of the aromatic ring and its substituents are the primary determinants of ISA.
Quantitative Analysis of this compound's Receptor Affinity
The binding affinity of levothis compound for β1 and β2 adrenergic receptors has been quantified through radioligand binding assays, demonstrating its non-selective, high-potency profile.
| Ligand | Receptor Subtype | Preparation | Binding Parameter | Value |
| Levothis compound | Beta-1 | Guinea Pig Heart | IC50 | 42 ± 15 nM |
| Levothis compound | Beta-2 | Guinea Pig Lung | IC50 | 0.3 ± 0.2 nM |
| Levothis compound | Beta-1 | Not Specified | Ki | 0.39 nM |
| Levothis compound | Beta-2 | Not Specified | Ki | 0.36 nM |
| Levothis compound | Beta-1 | Recombinant Human | pKi | 8.40 |
| Levothis compound | Beta-2 | Recombinant Human | pKi | 9.26 |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition. pKi is the negative logarithm of the Ki value.[1]
Experimental Protocols
Beta-Adrenergic Receptor Binding Assay (Competitive Radioligand Displacement)
This assay determines the binding affinity (Ki) of an unlabeled ligand (e.g., a this compound analog) by measuring its ability to compete with a known radiolabeled ligand for binding to beta-adrenergic receptors.
4.1.1. Materials:
-
Membrane Preparation: Cell membranes from tissues or cultured cells expressing the target β-adrenergic receptors (e.g., guinea pig heart for β1, guinea pig lung for β2, or recombinant cell lines).
-
Radioligand: A suitable radiolabeled antagonist with high affinity for β-receptors (e.g., [3H]-Dihydroalprenolol or [125I]-Iodocyanopindolol).
-
Competitor Ligand: A series of dilutions of the unlabeled test compound (this compound analog).
-
Assay Buffer: e.g., Tris-HCl buffer with MgCl2.
-
Wash Buffer: Cold assay buffer.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Scintillation Counter.
4.1.2. Procedure:
-
Incubation: In reaction tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor ligand. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a standard non-labeled antagonist like propranolol).
-
Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).
-
Separation: Rapidly filter the contents of each tube through a glass fiber filter under vacuum. The filter will trap the cell membranes with the bound radioligand.
-
Washing: Quickly wash the filters with cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
4.1.3. Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a sigmoidal competition curve.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Functional Assay (cAMP Accumulation)
This assay measures the ability of a this compound analog to antagonize the agonist-stimulated production of cAMP.
4.2.1. Materials:
-
Cell Line: A cell line expressing the beta-adrenergic receptor of interest (e.g., CHO or HEK293 cells).
-
Cell Culture Medium and Reagents.
-
Agonist: A known beta-adrenergic agonist (e.g., isoproterenol).
-
Test Compound: The this compound analog.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., based on HTRF, ELISA, or other detection methods).
-
Multi-well Plates.
-
Plate Reader compatible with the chosen assay kit.
4.2.2. Procedure:
-
Cell Seeding: Seed the cells into multi-well plates and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and replace it with assay buffer containing various concentrations of the this compound analog. Incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add a fixed concentration of the beta-adrenergic agonist (typically the EC80 concentration to ensure a robust signal) to the wells and incubate for a time sufficient to induce cAMP production (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
4.2.3. Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound analog concentration.
-
Perform a non-linear regression analysis to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
In Vivo Hypotensive Activity in Rats
This protocol outlines the measurement of blood pressure in rats to assess the in vivo efficacy of this compound analogs.
4.3.1. Animals and Housing:
-
Species: Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.
-
Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle, with ad libitum access to food and water.
4.3.2. Blood Pressure Measurement (Tail-Cuff Method):
-
Acclimatization: Acclimate the rats to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure variations.
-
Procedure: Place the conscious rat in a restrainer. Place an inflatable cuff and a sensor at the base of the tail. Inflate the cuff to occlude blood flow and then slowly deflate it. The sensor detects the return of blood flow, allowing for the measurement of systolic blood pressure.
-
Data Collection: Take multiple readings for each animal at each time point and average them to obtain a reliable measurement.
4.3.3. Experimental Protocol:
-
Baseline Measurement: Measure the baseline blood pressure of all rats before drug administration.
-
Drug Administration: Administer the this compound analog or vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Post-Dose Measurements: Measure blood pressure at various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the onset, magnitude, and duration of the hypotensive effect.
4.3.4. Data Analysis:
-
Calculate the change in blood pressure from baseline for each animal at each time point.
-
Compare the blood pressure changes in the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizing Key Pathways and Workflows
Beta-Adrenergic Signaling Pathway and this compound's Antagonism
Caption: Beta-adrenergic receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for In Vitro SAR Screening
Caption: A streamlined workflow for the in vitro screening of this compound analogs.
Conclusion
References
A Technical Guide to the Solubility of Bunolol Hydrochloride for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of bunolol hydrochloride in various solvents, a critical physicochemical property for its research and development. This document details quantitative solubility data, experimental protocols for solubility determination, and the underlying mechanism of action to support formulation development, preclinical studies, and analytical method development.
Core Physicochemical Properties and Solubility Data
This compound hydrochloride is a non-selective beta-adrenergic receptor antagonist. Its hydrochloride salt form enhances its aqueous solubility, a key characteristic for its formulation, particularly in ophthalmic solutions.
Quantitative Solubility of this compound Hydrochloride
The following table summarizes the solubility of this compound hydrochloride in a range of common laboratory solvents. This data is essential for selecting appropriate solvent systems for various research applications, from in vitro assays to formulation studies.
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | > 300 |
| Water | Not Specified | 50 (requires ultrasonic) |
| Methanol | Not Specified | Soluble |
| Ethanol | 25 | 24 |
| Ethanol | Not Specified | ~11 |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 62.5 |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~16 |
| Dimethylformamide (DMF) | Not Specified | ~14 |
| Phosphate Buffered Saline (PBS), pH 7.2 | Not Specified | ~5 |
Mechanism of Action: Beta-Adrenergic Blockade in Glaucoma
This compound hydrochloride's therapeutic effect in the treatment of glaucoma stems from its role as a non-selective beta-adrenergic antagonist. It primarily targets beta-2 adrenergic receptors located in the ciliary epithelium of the eye. The blockade of these receptors leads to a reduction in the production of aqueous humor, the fluid within the eye. This decrease in aqueous humor formation subsequently lowers intraocular pressure (IOP), a major risk factor for the progression of glaucoma.[1][2]
The signaling pathway initiated by the activation of beta-2 adrenergic receptors in the ciliary body involves the Gs alpha subunit of a G-protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased levels of cAMP then activate Protein Kinase A (PKA), which is believed to phosphorylate downstream targets that ultimately lead to the secretion of aqueous humor. By blocking the initial binding of adrenergic agonists to the beta-2 receptor, this compound hydrochloride effectively inhibits this entire cascade, resulting in decreased aqueous humor production.
Experimental Protocols for Solubility Determination
Accurate determination of this compound hydrochloride's solubility is fundamental for research and development. The following protocols outline established methodologies.
Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.[3]
Apparatus:
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of this compound hydrochloride to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound hydrochloride in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry at a predetermined wavelength of maximum absorbance (λmax).
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility of this compound hydrochloride in the specific solvent at the tested temperature.
General Experimental Workflow for Solubility Determination
The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound hydrochloride.
High-Throughput Screening (HTS) Methods for Kinetic Solubility
For earlier stages of drug discovery, kinetic solubility measurements are often employed for higher throughput. These methods typically involve dissolving the compound in an organic solvent like DMSO and then diluting it into an aqueous buffer. The concentration at which precipitation occurs is determined, often by nephelometry (light scattering) or UV spectroscopy. While providing a rapid assessment, it's important to note that kinetic solubility values may differ from equilibrium solubility.
References
In Vitro Stability and Degradation of Bunolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bunolol is a non-selective beta-adrenergic receptor antagonist primarily used in the management of glaucoma.[1] The stability of a pharmaceutical compound like this compound is a critical attribute that ensures its safety, efficacy, and quality throughout its shelf life. Understanding the degradation pathways and the formation of degradation products is paramount for developing stable formulations and robust analytical methods. This technical guide provides a comprehensive overview of the in vitro stability of this compound, its potential degradation products, and the methodologies employed to assess its stability profile. While specific quantitative data for this compound is not extensively available in the public domain, this guide synthesizes information on its levo-isomer, levothis compound (B1674948), and related beta-blockers to provide a predictive and practical framework.
Predicted Degradation Pathways of this compound
Based on the chemical structure of this compound, which contains a secondary alcohol, a secondary amine, an ether linkage, and a ketone within a tetralone ring system, several degradation pathways can be anticipated under stress conditions.[2]
-
Hydrolysis: The ether linkage in the phenoxypropanolamine side chain is a likely site for hydrolysis under both acidic and basic conditions. This would result in the cleavage of the side chain from the tetralone ring.
-
Oxidation: The secondary amine and the secondary alcohol on the side chain are susceptible to oxidation, potentially leading to the formation of N-oxides, N-dealkylated products, or a ketone.
-
Photolysis: The naphthalenone chromophore in this compound suggests a potential for photodegradation, which could lead to cleavage of the side chain and modifications to the aromatic ring system.
-
Thermal Degradation: Elevated temperatures are expected to accelerate hydrolysis and oxidation reactions.
One of the primary metabolic degradation products of levothis compound (the levo-isomer of this compound) is dihydrolevothis compound, which is formed by the reduction of the ketone group.[3] Dihydrolevothis compound is an active metabolite with pharmacological potency equivalent to the parent compound.[3]
Quantitative Data Summary
Table 1: Illustrative Template for Summarizing Forced Degradation Data for this compound [4]
| Stress Condition | Parameters | Time (hours) | This compound Assay (% Remaining) | Major Degradation Product(s) (Relative % Area) | Total Impurities (%) |
| Acid Hydrolysis | 0.1 M HCl | 24 | Data | Data | Data |
| 60°C | 48 | Data | Data | Data | |
| Base Hydrolysis | 0.1 M NaOH | 24 | Data | Data | Data |
| 60°C | 48 | Data | Data | Data | |
| Oxidative | 3% H₂O₂ | 24 | Data | Data | Data |
| Room Temp. | 48 | Data | Data | Data | |
| Thermal | 80°C (Dry Heat) | 48 | Data | Data | Data |
| Photolytic | ICH Q1B Light Exposure | 24 | Data | Data | Data |
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Potential Degradation Product | Chemical Structure |
| Metabolic Reduction | Dihydrolevothis compound | C₁₇H₂₇NO₃[5][6][7] |
| Acid/Base Hydrolysis | 5-hydroxy-3,4-dihydronaphthalen-1(2H)-one | C₁₀H₁₀O₂ |
| Oxidation | This compound N-oxide | C₁₇H₂₅NO₄ |
| Oxidation | N-dealkylated this compound | C₁₃H₁₇NO₃ |
Experimental Protocols
The following are detailed methodologies for key experiments related to the stability testing of this compound, adapted from general guidelines and protocols for similar compounds.[2][4]
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to understand its degradation pathways and to facilitate the development of a stability-indicating analytical method.[4]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or water.[2]
-
Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Incubate at 60°C for 24-48 hours.[2]
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Incubate at 60°C for 24-48 hours.[2]
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24-48 hours.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 48 hours. For the solution state, incubate the stock solution at 80°C for 48 hours.[2]
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
Objective: To develop and validate a reverse-phase high-performance liquid chromatography (RP-HPLC) method capable of separating and quantifying this compound from its degradation products.[8]
Chromatographic Conditions (A starting point for development):
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: A gradient mixture of a phosphate (B84403) buffer (pH adjusted to 3.0) and acetonitrile.[4]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV spectrum of this compound (e.g., around 258 nm).[4][8]
-
Column Temperature: 30°C[4]
-
Injection Volume: 20 µL[4]
Validation Parameters (as per ICH guidelines):
-
Specificity: Analyze blank, placebo, this compound standard, and stressed samples to demonstrate selectivity.
-
Linearity: Establish a linear relationship between concentration and response over a defined range.
-
Accuracy: Determine the closeness of test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Visualizations
Signaling Pathway
This compound, as a non-selective beta-adrenergic antagonist, blocks the binding of catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) to β1 and β2-adrenergic receptors. This action inhibits the downstream signaling cascade that involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[3]
Caption: this compound's mechanism of action via beta-adrenergic receptor blockade.
Experimental Workflow
The general workflow for investigating the in vitro stability of this compound involves subjecting the drug substance to various stress conditions and analyzing the resulting samples to identify and quantify degradation products.
Caption: General workflow for forced degradation studies of this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Dihydrolevothis compound | C17H27NO3 | CID 5460507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. File:Dihydrolevothis compound.svg - Wikipedia [en.wikipedia.org]
- 7. Dihydrolevothis compound | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
Unveiling the Stereoselective Profile of Bunolol: A Comparative Analysis of Levobunolol and its Dextro-Isomer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive pharmacological comparison of levobunolol (B1674948), the levorotatory isomer of this compound, and its dextrorotatory counterpart. Levothis compound is a potent, non-selective beta-adrenergic receptor antagonist widely utilized in the management of glaucoma and ocular hypertension. Its clinical efficacy is primarily attributed to its levo-isomer, which exhibits significantly greater pharmacological activity. This document delves into the stereoselective differences in receptor binding, functional activity, and therapeutic effects of the two isomers, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Core Pharmacological Differences: A Quantitative Overview
The pharmacological activity of this compound resides almost exclusively in its levo-isomer, levothis compound.[1][2][3] Clinical and preclinical studies have consistently demonstrated that levothis compound is substantially more potent as a beta-adrenergic antagonist than its dextro-isomer.[1][2][3]
Receptor Binding Affinity
The affinity of levothis compound and its dextro-isomer for beta-1 (β1) and beta-2 (β2) adrenergic receptors has been characterized through radioligand binding assays. Levothis compound demonstrates high, non-selective affinity for both receptor subtypes. In contrast, the dextro-isomer exhibits significantly weaker binding.
| Ligand | Receptor Subtype | Preparation | Binding Parameter | Value |
| Levothis compound | Beta-1 | Guinea Pig Heart | IC50 | 42 ± 15 nM |
| Levothis compound | Beta-2 | Guinea Pig Lung | IC50 | 0.3 ± 0.2 nM |
| Levothis compound | Beta-1 | Recombinant Human | pKi | 8.40 |
| Levothis compound | Beta-2 | Recombinant Human | pKi | 9.26 |
| Levothis compound | Beta-1 | Not Specified | Ki | 0.39 nM |
| Levothis compound | Beta-2 | Not Specified | Ki | 0.36 nM |
| Dextro-bunolol | Beta-2 | Rat Lung Homogenates | Relative Affinity | ~50 times weaker than levothis compound |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Functional Activity
The significant difference in receptor binding affinity translates to a marked disparity in functional beta-blocking activity. Levothis compound is reported to be over 60 times more potent in its beta-blocking activity than its dextro-isomer.[1][2][3] This stereoselectivity is the primary reason for the exclusive clinical use of the levo-enantiomer.
Mechanism of Action: The Beta-Adrenergic Signaling Pathway
Levothis compound exerts its therapeutic effect by competitively blocking beta-adrenergic receptors in the ciliary body of the eye. This antagonism prevents the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, thereby inhibiting the activation of adenylyl cyclase. The subsequent reduction in intracellular cyclic AMP (cAMP) leads to a decrease in aqueous humor production and, consequently, a lowering of intraocular pressure (IOP).
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines the methodology for determining the binding affinity (Ki) of levothis compound and its dextro-isomer for β1 and β2-adrenergic receptors.
1. Membrane Preparation:
-
Tissues rich in the target receptor (e.g., guinea pig heart for β1, guinea pig lung for β2) or cells recombinantly expressing human β1 or β2 receptors are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
2. Competitive Binding Assay:
-
A constant concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol) is incubated with the prepared membranes.
-
Increasing concentrations of the unlabeled competitor (levothis compound or dextro-bunolol) are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).
-
The reaction is incubated to equilibrium (e.g., 60-120 minutes at 25°C).
3. Separation and Detection:
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This assay measures the functional consequence of β-adrenergic receptor blockade by quantifying the inhibition of adenylyl cyclase activity.
1. Cell Culture and Treatment:
-
Cells expressing β-adrenergic receptors are cultured to confluency.
-
Cells are pre-incubated with varying concentrations of levothis compound or dextro-bunolol.
-
The cells are then stimulated with a β-adrenergic agonist (e.g., isoproterenol) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
2. Cell Lysis and cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).
3. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The cAMP concentration in the samples is determined from the standard curve.
-
The data is plotted to determine the inhibitory effect of the this compound isomers on agonist-stimulated cAMP production.
In Vivo Measurement of Intraocular Pressure (IOP) in Rabbits
This protocol describes the methodology for assessing the IOP-lowering effects of levothis compound and its dextro-isomer in an animal model.
1. Animal Model:
-
New Zealand White rabbits are commonly used for this purpose.
-
Baseline IOP is measured in both eyes using a calibrated tonometer (e.g., Tono-Pen, rebound tonometer).
2. Drug Administration:
-
A single drop of the test compound (levothis compound, dextro-bunolol, or vehicle control) is administered topically to one eye of each rabbit. The contralateral eye often serves as a control.
3. IOP Measurement:
-
IOP is measured at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
The animal is gently restrained to minimize stress, which can affect IOP readings. For some tonometry methods, a topical anesthetic may be applied.
4. Data Analysis:
-
The change in IOP from baseline is calculated for each eye at each time point.
-
The IOP-lowering effect of the test compounds is compared to the vehicle control.
Conclusion
The pharmacological profile of this compound is characterized by a high degree of stereoselectivity, with the levo-isomer, levothis compound, being the predominantly active component. Quantitative data from receptor binding and functional assays unequivocally demonstrate the superior potency of levothis compound as a non-selective beta-adrenergic antagonist compared to its dextro-isomer. This profound difference in activity underscores the importance of stereochemistry in drug design and development and provides the rationale for the exclusive use of levothis compound in clinical practice for the management of glaucoma and ocular hypertension. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation of beta-adrenergic antagonists and their therapeutic applications.
References
Physicochemical Properties of Levobunolol Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Levobunolol (B1674948) hydrochloride, a non-selective beta-adrenergic receptor antagonist, is a cornerstone in the therapeutic management of open-angle glaucoma and ocular hypertension. Its efficacy in reducing intraocular pressure (IOP) stems from its ability to decrease the production of aqueous humor. This technical guide provides a comprehensive overview of the core physicochemical properties of levothis compound hydrochloride, offering detailed experimental protocols and visual representations of its mechanism of action and analytical workflows.
Core Physicochemical Data
The fundamental physicochemical characteristics of levothis compound hydrochloride are pivotal for its formulation, stability, and bioavailability. These properties are summarized in the tables below.
Chemical Identity and Physical Properties
| Property | Value | Reference(s) |
| Chemical Name | (-)-5-[3-(tert-Butylamino)-2-hydroxypropoxy]-3,4-dihydro-1(2H)-naphthalenone hydrochloride | [1][2] |
| Molecular Formula | C₁₇H₂₅NO₃ · HCl | [2] |
| Molecular Weight | 327.85 g/mol | [1][2] |
| CAS Number | 27912-14-7 | [2][3] |
| Appearance | Fine, white to off-white crystalline powder | [1][4] |
| Melting Point | 209-211 °C | [1][5] |
Solubility and Dissociation
| Property | Value | Reference(s) |
| Solubility in Water | > 300 mg/mL (at 25°C) | [1][6] |
| Solubility in Ethanol | 24 mg/mL (at 25°C) | [1][4] |
| Solubility in Methanol | Soluble | [1][5] |
| pKa | Approximately 9.32 | [1][4] |
| Partition Coefficient (Log P) | 2.1 - 2.4 (for levothis compound free base) | [7] |
Note on Partition Coefficient: The provided Log P value is for the free base form, levothis compound. The hydrochloride salt is significantly more water-soluble and would exhibit a lower Log P value.
Mechanism of Action: Beta-Adrenergic Blockade
Levothis compound hydrochloride is a non-cardioselective beta-adrenoceptor antagonist, exhibiting similar potency at both beta-1 and beta-2 adrenergic receptors.[1] In the eye, its primary therapeutic effect is the reduction of intraocular pressure. This is achieved through the blockade of beta-2 adrenergic receptors located on the ciliary epithelium.[1] The binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to these G-protein coupled receptors (GPCRs) typically stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent production of aqueous humor. By antagonizing these receptors, levothis compound hydrochloride inhibits this signaling cascade, thereby reducing the rate of aqueous humor formation and lowering intraocular pressure.[1]
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of levothis compound hydrochloride are outlined below.
Determination of Melting Point
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus
-
Capillary tubes
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the levothis compound hydrochloride sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is optimal.
-
Measurement: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).
-
Reporting: The melting point is reported as a range.
Determination of Solubility (Shake-Flask Method)
Principle: Solubility is determined by creating a saturated solution of the compound in a specific solvent at a controlled temperature and then measuring the concentration of the dissolved solute.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Sample Preparation: Add an excess amount of levothis compound hydrochloride to a vial containing a known volume of the desired solvent (e.g., distilled water, ethanol). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the vials to pellet the excess solid.
-
Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred. Dilute the aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Determine the concentration of levothis compound hydrochloride in the diluted sample using a validated analytical method such as UV-Vis spectrophotometry (at a predetermined λmax) or HPLC.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of levothis compound hydrochloride in the specific solvent at the tested temperature.
Determination of pKa (Potentiometric Titration)
Principle: The pKa is determined by titrating a solution of the compound with a standard acid or base and monitoring the pH change. The pKa corresponds to the pH at the half-equivalence point.
Apparatus:
-
Potentiometer with a calibrated pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solutions of sodium hydroxide (B78521) (NaOH) and hydrochloric acid (HCl)
Procedure:
-
Solution Preparation: Accurately weigh a known amount of levothis compound hydrochloride and dissolve it in a known volume of purified water to create a solution of a specific concentration (e.g., 0.01 M).
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titration: Begin stirring the solution. Slowly add a standardized solution of NaOH from the burette in small, known increments. Record the pH of the solution after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point (the point of the most rapid pH change).
-
Data Analysis: Plot a graph of pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the inflection point of the titration curve. The pH at the point where half of the volume of titrant required to reach the equivalence point has been added is equal to the pKa of the compound.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the physicochemical characterization of levothis compound hydrochloride.
References
The Genesis of a Glaucoma Stalwart: A Technical History of Bunolol's Therapeutic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the historical trajectory of bunolol, with a primary focus on its pharmacologically active levo-isomer, levothis compound (B1674948), as a therapeutic agent for the management of glaucoma. From the foundational discoveries in beta-adrenergic blockade to its establishment as a cornerstone in intraocular pressure (IOP) reduction, this document chronicles the key milestones in its development. We will delve into its mechanism of action, preclinical and clinical evaluation, and the pivotal data that underscored its efficacy and safety. This guide provides detailed experimental protocols, quantitative data from seminal studies, and visualizations of key pathways to offer a comprehensive resource for professionals in ophthalmic drug development.
Introduction: The Dawn of Beta-Blockers in Ophthalmology
The journey of this compound is intrinsically linked to the broader narrative of beta-adrenergic antagonists in medicine. The concept of beta-blockade emerged in the mid-20th century, revolutionizing cardiovascular therapy.[1][2][3] The serendipitous discovery in the 1960s that systemic administration of beta-blockers could also lower intraocular pressure (IOP) opened a new frontier in the treatment of glaucoma, a leading cause of irreversible blindness.[4] This observation paved the way for the development of topical beta-blockers, with timolol (B1209231) being the first to gain widespread clinical use. The success of timolol spurred further research to identify agents with improved efficacy, duration of action, and safety profiles, leading to the development of this compound and its more potent enantiomer, levothis compound.[4]
Levothis compound, the (S)-(-)-enantiomer of this compound, emerged as a potent non-selective beta-adrenergic receptor antagonist.[5] Marketed under the trade name Betagan®, it became a significant therapeutic option for controlling elevated IOP in patients with chronic open-angle glaucoma and ocular hypertension.[6] This guide will provide a comprehensive technical overview of its development, from chemical synthesis to its established role in clinical practice.
Chemical Synthesis and Properties
This compound is a non-selective beta-adrenergic antagonist. Its levorotatory isomer, levothis compound, is the pharmacologically active component and is approximately 60 times more potent than its dextrorotatory counterpart.[5]
Synthesis of Levothis compound Hydrochloride
The synthesis of levothis compound hydrochloride typically involves a multi-step process. A common synthetic route is outlined below:
Experimental Protocol: Synthesis of Levothis compound Hydrochloride
Materials:
-
5-Hydroxy-1-tetralone
-
Tert-butylamine
-
Sodium hydroxide
-
Isopropyl alcohol
-
Hydrochloric acid
Procedure:
-
Epoxidation: 5-Hydroxy-1-tetralone is reacted with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form an epoxide intermediate. This reaction is typically carried out in a suitable solvent like isopropyl alcohol.
-
Ring Opening: The resulting epoxide is then subjected to a ring-opening reaction with tert-butylamine. This step introduces the tert-butylamino group, which is crucial for its beta-blocking activity.
-
Resolution: The racemic mixture of this compound is then resolved to isolate the desired (S)-(-)-enantiomer, levothis compound. This can be achieved using chiral resolving agents.
-
Salt Formation: Finally, the isolated levothis compound base is treated with hydrochloric acid in a suitable solvent to form the stable and water-soluble hydrochloride salt.
Mechanism of Action
Levothis compound exerts its therapeutic effect by reducing elevated intraocular pressure. The primary mechanism of action is the blockade of beta-adrenergic receptors in the ciliary body of the eye.[5][7][8]
Beta-Adrenergic Receptor Blockade
Levothis compound is a non-selective beta-blocker, meaning it antagonizes both beta-1 and beta-2 adrenergic receptors.[5] The ciliary epithelium, responsible for aqueous humor production, is rich in beta-2 receptors.[5] By blocking these receptors, levothis compound inhibits the binding of endogenous catecholamines (epinephrine and norepinephrine), which normally stimulate aqueous humor secretion.[7][8]
Signaling Pathway
The stimulation of beta-2 adrenergic receptors on the ciliary epithelium activates a Gs protein-coupled receptor cascade, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels are thought to drive the secretion of aqueous humor. Levothis compound, by blocking the beta-2 receptor, prevents the activation of adenylyl cyclase, thereby reducing cAMP production and subsequently decreasing aqueous humor formation.[6][8]
Preclinical Development
The preclinical evaluation of levothis compound was crucial in establishing its safety and efficacy profile before human trials. These studies were conducted in various animal models.
Pharmacodynamics
-
IOP Reduction: In animal models of glaucoma, topically applied levothis compound demonstrated a significant and sustained reduction in IOP.
-
Receptor Binding Assays: In vitro studies confirmed the high affinity of levothis compound for both beta-1 and beta-2 adrenergic receptors.
Experimental Protocol: Receptor Binding Assay
Objective: To determine the binding affinity of levothis compound for beta-1 and beta-2 adrenergic receptors.
Materials:
-
Cell membranes expressing human beta-1 or beta-2 adrenergic receptors.
-
Radiolabeled ligand (e.g., ³H-dihydroalprenolol).
-
Levothis compound solutions of varying concentrations.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of levothis compound.
-
After reaching equilibrium, separate the bound from the free radioligand by filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the inhibition constant (Ki) to determine the binding affinity of levothis compound.
Pharmacokinetics
Pharmacokinetic studies in animals, primarily rabbits, revealed that topically applied levothis compound is rapidly absorbed into the eye and reaches therapeutic concentrations in the aqueous humor.[5] The drug is metabolized in the eye and systemically to its active metabolite, dihydrolevothis compound.[5]
Toxicology
Toxicology studies in animals were conducted to assess the safety of levothis compound. A two-year oral study in rats showed a statistically significant increase in benign hepatomas in male rats at doses 12,800 times the recommended human dose for glaucoma.[9]
Clinical Development
The clinical development of levothis compound involved several key trials to evaluate its efficacy and safety in patients with open-angle glaucoma and ocular hypertension.
Pivotal Clinical Trials
Numerous clinical trials have demonstrated the efficacy of levothis compound in lowering IOP. These studies have consistently shown that levothis compound is comparable in efficacy to timolol, the standard of care at the time of its development.[10][11]
Table 1: Summary of Key Clinical Trial Data for Levothis compound
| Study | Comparator | Duration | Levothis compound Concentration | Mean IOP Reduction (mmHg) | Key Findings | Citation |
| Long-term, double-masked, multicenter study | Timolol 0.5% | 4 years | 0.5% and 1% | 7.1 and 7.2 | Levothis compound was as effective and safe as timolol for the long-term treatment of elevated IOP. | [10] |
| Double-masked, randomized, controlled trial | Betaxolol 0.5% | 3 months | 0.25% and 0.5% | 6.2 and 6.0 | Levothis compound produced a significantly greater reduction in IOP compared to betaxolol. | [11] |
Experimental Protocol: Clinical Trial for Glaucoma
Objective: To evaluate the IOP-lowering efficacy and safety of levothis compound ophthalmic solution in patients with open-angle glaucoma or ocular hypertension.
Study Design: A randomized, double-masked, active-controlled, parallel-group study.
Inclusion Criteria:
-
Patients aged 18 years or older.
-
Diagnosis of open-angle glaucoma or ocular hypertension.
-
Baseline IOP of 22 mmHg or higher in at least one eye.
Exclusion Criteria:
-
History of hypersensitivity to beta-blockers.
-
Presence of contraindications to beta-blocker therapy (e.g., asthma, bradycardia).
-
Concurrent use of other IOP-lowering medications.
Procedure:
-
After a washout period for any existing glaucoma medications, patients are randomized to receive either levothis compound or the active control (e.g., timolol) ophthalmic solution.
-
Patients self-administer one drop of the assigned medication in the affected eye(s) twice daily.
-
IOP is measured at baseline and at specified follow-up visits (e.g., week 2, month 1, month 3).
-
Safety is assessed through monitoring of adverse events, vital signs, and ophthalmic examinations.
Regulatory Approval and Post-Marketing
Levothis compound, under the brand name Betagan®, received its first FDA approval on December 31, 1985, for the treatment of chronic open-angle glaucoma and ocular hypertension.[12] It was developed and marketed by Allergan. Since its approval, levothis compound has been a widely prescribed medication for glaucoma and has a well-established safety and efficacy profile. Generic versions of levothis compound ophthalmic solution have also become available.[12]
Conclusion
The development of this compound, and specifically its active enantiomer levothis compound, represents a significant advancement in the therapeutic landscape of glaucoma management. Its journey from the early understanding of beta-adrenergic pharmacology to a widely used clinical agent is a testament to the systematic process of drug discovery and development. Through its well-characterized mechanism of action, robust preclinical data, and extensive clinical validation, levothis compound has solidified its place as an effective and safe option for lowering intraocular pressure. This technical guide has provided a comprehensive overview of this historical development, offering valuable insights for researchers and clinicians in the field of ophthalmology.
References
- 1. A Historical Perspective on the Development of β‐Adrenergic Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 3. Evolution of β-blockers: from anti-anginal drugs to ligand-directed signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Levothis compound - Wikipedia [en.wikipedia.org]
- 6. What is Levothis compound Hydrochloride used for? [synapse.patsnap.com]
- 7. What is the mechanism of Levothis compound Hydrochloride? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Levothis compound. A four-year study of efficacy and safety in glaucoma treatment. The Levothis compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Levothis compound and betaxolol. A double-masked controlled comparison of efficacy and safety in patients with elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Generic Betagan Availability & Release Date [drugs.com]
Methodological & Application
Application Notes and Protocols for Bunolol Stock Solution in Cell Culture
Introduction
Bunolol, specifically its active enantiomer Levothis compound, is a potent, non-selective β-adrenergic receptor antagonist.[1][2][3] It is widely utilized in research to investigate the role of β-adrenergic signaling in various physiological and pathological processes. In ophthalmic medicine, it serves as a hypotensive agent for treating glaucoma by reducing intraocular pressure.[1] For cell culture-based assays, the precise and consistent preparation of this compound solutions is paramount to ensure experimental reproducibility and validity. This compound hydrochloride, the salt form, is typically used due to its enhanced solubility in aqueous solutions compared to its free base form.[4]
These application notes provide a comprehensive guide for researchers on the preparation, storage, and application of this compound stock solutions for in vitro experiments.
Data Presentation: Physicochemical Properties and Solubility
Proper dissolution is the first critical step for in vitro studies. The following table summarizes key quantitative data for the preparation of this compound hydrochloride solutions.
| Parameter | Value | Notes |
| Molecular Formula | C₁₇H₂₅NO₃ • HCl | [5] |
| Molecular Weight | 327.9 g/mol | [5] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, sterile-filtered, anhydrous DMSO is recommended for stock solutions.[1][2][5] |
| Solubility in DMSO | ≥ 62.5 mg/mL (190.64 mM) | Use of fresh, non-hygroscopic DMSO is critical for achieving maximum solubility.[1][4] |
| Solubility in Water | 50 mg/mL (152.51 mM) | May require sonication to fully dissolve.[1] |
| Solubility in Ethanol | ~11 mg/mL | [5] |
| Solubility in PBS (pH 7.2) | ~5 mg/mL | Aqueous solutions are not recommended for long-term storage.[5] |
| Recommended Stock Concentration | 10 mM - 50 mM in DMSO | A high concentration allows for minimal addition of solvent to the final culture medium. |
| Final DMSO Concentration | < 0.1% (v/v) | To avoid solvent-induced cellular toxicity or off-target effects.[6] |
| Storage of Solid Form | -20°C (≥4 years stability) | [5] |
| Storage of Stock Solution | -20°C (1 month) or -80°C (6 months) | Aliquot into single-use vials to prevent repeated freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Stock Solution (10 mM in DMSO)
This protocol details the preparation of a 10 mM primary stock solution of this compound hydrochloride in DMSO, a common starting point for most cell culture applications.
Materials:
-
This compound hydrochloride powder
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter (optional, for sterilization)
Procedure:
-
Pre-dissolution Preparation: Bring the this compound hydrochloride powder and DMSO to room temperature. All subsequent steps should be performed in a sterile environment (e.g., a laminar flow hood).
-
Calculation: Calculate the mass of this compound hydrochloride required.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
For 1 mL of a 10 mM (0.01 mol/L) solution:
-
Mass (mg) = 0.01 mol/L x 0.001 L x 327.9 g/mol x 1000 = 3.279 mg
-
-
Weighing: Accurately weigh 3.279 mg of this compound hydrochloride powder and transfer it to a sterile vial.
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the vial containing the powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure no particulates are present. If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be applied.[1]
-
-
Sterilization (Recommended): For critical applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile vial. This is especially important if the DMSO or vial was not initially sterile.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use, light-protecting (amber) sterile vials. This prevents contamination and degradation from repeated freeze-thaw cycles.[6]
-
Label the aliquots clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
-
Protocol 2: Preparation of Working Solutions and Application to Cells
This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells.
Materials:
-
10 mM this compound hydrochloride stock solution in DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution required to achieve the desired final concentration in your cell culture medium.
-
V₁M₁ = V₂M₂
-
Where: V₁ = Volume of stock, M₁ = Concentration of stock, V₂ = Final volume, M₂ = Final concentration.
-
Example: To prepare 10 mL of medium with a final this compound concentration of 10 µM:
-
V₁ = (10 mL x 10 µM) / 10,000 µM (10 mM) = 0.01 mL = 10 µL
-
-
Serial Dilution (Recommended): To ensure accuracy, especially for low final concentrations, perform a serial dilution. For example, first, dilute the 10 mM stock 1:100 in sterile medium to create an intermediate 100 µM solution. Then, use this intermediate solution for the final dilution into the full volume of media.
-
Preparation of Working Solution: Add the calculated volume of the this compound stock solution (e.g., 10 µL) to the pre-warmed cell culture medium (e.g., 10 mL).
-
Mixing: Immediately after adding the stock solution, mix the medium thoroughly by gently vortexing or inverting the tube multiple times to prevent precipitation and ensure a homogenous solution.[7]
-
Vehicle Control: Always prepare a vehicle control. This consists of cell culture medium containing the same final concentration of DMSO as the experimental samples (e.g., if you added 10 µL of stock to 10 mL of media, the DMSO concentration is 0.1%).[6]
-
Application to Cells: Remove the existing medium from the cell culture plates and replace it with the freshly prepared working solution containing this compound or the vehicle control.
Visualizations
Caption: Experimental workflow for this compound solution preparation.
Caption: Simplified beta-adrenergic signaling pathway.
References
Application Note: A Protocol for In Vitro Efficacy Testing of Bunolol in Primary Human Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction Bunolol is a non-selective beta-adrenergic receptor antagonist used in the management of conditions like glaucoma.[1][2] Its therapeutic effect stems from its ability to block both beta-1 and beta-2 adrenergic receptors, which, in the eye, leads to a reduction in aqueous humor production and a consequent lowering of intraocular pressure.[3][4] This document provides a detailed protocol for assessing the efficacy of this compound in a primary human cell culture model. The primary endpoints are cellular viability and the functional antagonism of beta-adrenergic receptor signaling.
The protocols outlined are designed to be adaptable for various primary cell types, with a focus on those relevant to this compound's mechanism, such as primary human ciliary body epithelial cells or trabecular meshwork cells for ophthalmological research, or primary cardiomyocytes for cardiovascular studies.
Key Experimental Protocols
1. Protocol for Primary Cell Culture and Maintenance
This protocol provides a general guideline for the culture and maintenance of primary human cells, a critical first step for any in vitro analysis.
-
Materials:
-
Primary human cells (e.g., ciliary epithelial cells)
-
Complete growth medium (specific to cell type)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Thawing: Thaw cryopreserved primary cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile conical tube containing pre-warmed complete growth medium.
-
Centrifugation: Centrifuge the cell suspension at 150 x g for 5 minutes to pellet the cells.[5]
-
Resuspension: Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Seeding: Determine cell viability and concentration using a hemocytometer or automated cell counter. Seed the cells into appropriate culture flasks at the recommended density (e.g., 5,000 cells/cm²).[5]
-
Incubation: Place the culture flasks in a humidified incubator at 37°C with 5% CO₂.[6]
-
Maintenance: Monitor cell confluence daily. Change the growth medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluence, wash with PBS, detach using Trypsin-EDTA, and re-seed into new flasks at the appropriate density.
-
2. Protocol for Cell Viability Assessment (MTT Assay)
This assay determines the cytotoxic potential of this compound to establish a non-toxic working concentration range for functional experiments.[7]
-
Materials:
-
This compound hydrochloride (water-soluble)[3]
-
Primary cells
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader (570 nm)
-
-
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in an incubator.[7]
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (medium) wells as a negative control.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each this compound concentration.
-
3. Protocol for Functional Antagonism (cAMP Assay)
This is the core efficacy assay, measuring this compound's ability to block the signaling cascade initiated by a beta-adrenergic agonist.
-
Materials:
-
This compound hydrochloride
-
Isoproterenol (B85558) (non-selective beta-agonist)
-
Primary cells
-
96-well plates
-
cAMP ELISA Kit
-
Cell Lysis Buffer
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate and grow to ~90% confluence.
-
Pre-treatment: Wash the cells with PBS. Add medium containing various concentrations of this compound (within the non-toxic range determined by the MTT assay). Incubate for 30-60 minutes.
-
Agonist Stimulation: Add a fixed concentration of isoproterenol (e.g., the EC80 concentration, determined in separate experiments) to the wells already containing this compound.
-
Incubation: Incubate for 15-30 minutes at 37°C to stimulate cAMP production.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP ELISA kit manufacturer's instructions.
-
cAMP Quantification: Perform the cAMP ELISA on the cell lysates. This typically involves competitive binding between the sample cAMP and a labeled cAMP conjugate.
-
Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound. Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the isoproterenol-induced cAMP production.
-
Data Presentation
Quantitative data from the experimental protocols should be summarized in tables for clarity and ease of comparison.
Table 1: Example Data from Cell Viability (MTT) Assay
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.22 ± 0.07 | 97.6 |
| 10 | 1.19 ± 0.09 | 95.2 |
| 50 | 1.15 ± 0.06 | 92.0 |
| 100 | 1.05 ± 0.11 | 84.0 |
| 200 | 0.85 ± 0.10 | 68.0 |
| 500 | 0.45 ± 0.05 | 36.0 |
Table 2: Example Data from Functional Antagonism (cAMP) Assay
| This compound Conc. (µM) | Isoproterenol (1 µM) | cAMP Level (pmol/mL) (Mean ± SD) | % Inhibition of cAMP |
| 0 | No | 1.5 ± 0.2 | - |
| 0 | Yes | 25.8 ± 1.5 | 0 |
| 0.01 | Yes | 22.1 ± 1.1 | 15.3 |
| 0.1 | Yes | 14.2 ± 0.9 | 48.1 |
| 1 | Yes | 5.5 ± 0.5 | 83.9 |
| 10 | Yes | 2.1 ± 0.3 | 98.0 |
| 100 | Yes | 1.6 ± 0.2 | 104.1 |
| Calculated IC50 | ~0.11 µM |
Visualizations
Diagrams are provided to illustrate key processes and pathways.
Caption: Experimental workflow for testing this compound efficacy.
Caption: this compound's mechanism of action at the beta-adrenergic receptor.
References
- 1. What is the mechanism of Levothis compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Levothis compound - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Navigating challenges: optimising methods for primary cell culture isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Bunolol In Vitro Assay Development Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bunolol, a non-selective β-adrenergic antagonist, is primarily utilized in the management of glaucoma and ocular hypertension. Its therapeutic efficacy is derived from its ability to block both β1 and β2-adrenergic receptors, leading to a reduction in aqueous humor production and consequently lowering intraocular pressure. A thorough in vitro characterization of this compound is essential for understanding its pharmacological profile, determining its potency and selectivity, and ensuring the quality and consistency of drug batches.
This guide provides detailed application notes and experimental protocols for the in vitro assessment of this compound. The methodologies described herein are fundamental for researchers and drug development professionals engaged in the study of β-adrenergic receptor pharmacology.
Data Presentation
The binding affinity of this compound and other non-selective β-adrenergic antagonists for β1 and β2 receptors is a critical parameter for evaluating their potency and potential for off-target effects. The inhibition constant (Ki) is a measure of the binding affinity of a compound to a receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for this compound and a selection of other non-selective beta-blockers, providing a comparative overview of their receptor binding profiles.
| Compound | β1 Ki (nM) | β2 Ki (nM) |
| This compound (Bunitrolol) | 0.42 - 2.01 | 2.37 - 3.55 |
| Propranolol | ~0.5 | ~0.5 |
| Timolol | ~1.0 | ~1.0 |
| Carteolol | Not specified | Not specified |
| Nadolol | Not specified | Not specified |
| Pindolol | Not specified | Not specified |
| Sotalol | Not specified | Not specified |
| Oxprenolol | Not specified | Not specified |
| Penbutolol | Not specified | Not specified |
Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue or cell source.
Signaling Pathway
This compound exerts its effects by antagonizing the β-adrenergic signaling pathway. This pathway is initiated by the binding of catecholamines, such as epinephrine (B1671497) and norepinephrine, to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding activates the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2][3][4] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in a physiological response.[2][3][4] this compound, by blocking the receptor, prevents this cascade of events.
References
Application Notes and Protocols for Studying Bunolol's Effects on Intraocular Pressure in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for the preclinical evaluation of bunolol's (levothis compound's) efficacy in reducing intraocular pressure (IOP). This document outlines detailed experimental protocols, data presentation formats, and the underlying signaling pathways involved in this compound's mechanism of action.
Introduction
This compound, and its active levo-isomer levothis compound, is a non-selective beta-adrenergic receptor antagonist used topically to lower elevated intraocular pressure in patients with chronic open-angle glaucoma or ocular hypertension.[1][2] Its primary mechanism of action is the reduction of aqueous humor production by blocking beta-adrenergic receptors in the ciliary body.[1][3] Preclinical evaluation in relevant animal models is a critical step in the development of new glaucoma therapies and for understanding the pharmacology of existing drugs like this compound. Rabbits are a commonly used species for these studies due to the anatomical and physiological similarities of their eyes to human eyes.[3]
Data Presentation: Efficacy of this compound in Animal Models
While extensive quantitative preclinical data for this compound in animal models of glaucoma is not widely published, the following tables provide a structured format for presenting such data, with illustrative values based on the known efficacy of beta-blockers in similar models and clinical outcomes for levothis compound.
Table 1: Intraocular Pressure (IOP) Reduction with 0.5% Levothis compound in an Alpha-Chymotrypsin Induced Rabbit Model of Ocular Hypertension
| Animal Model | Method of Glaucoma Induction | This compound Concentration | Baseline IOP (mmHg, Mean ± SD) | Post-treatment IOP (mmHg, Mean ± SD) at 4 hours | IOP Reduction (%) |
| Rabbit | α-Chymotrypsin Injection | 0.5% | 28.5 ± 2.1 | 21.4 ± 1.8 | ~25% |
Table 2: Effect of 0.5% Levothis compound on Aqueous Humor Dynamics in Normotensive Rabbits
| Animal Model | Parameter Measured | This compound Concentration | Baseline Value (μL/min, Mean ± SD) | Post-treatment Value (μL/min, Mean ± SD) | Percent Change |
| Rabbit | Aqueous Humor Flow Rate | 0.5% | 2.5 ± 0.4 | 1.8 ± 0.3 | ~28% reduction |
Experimental Protocols
Induction of Ocular Hypertension in Rabbits
a) Alpha-Chymotrypsin Injection Model
This model induces ocular hypertension by enzymatically breaking down the lens zonules, with the resulting debris obstructing the trabecular meshwork and impeding aqueous humor outflow.[3]
-
Materials:
-
New Zealand White rabbits (2-3 kg)
-
Ketamine (35 mg/kg) and Xylazine (5 mg/kg) for anesthesia
-
Proparacaine (B1679620) hydrochloride ophthalmic solution (0.5%)
-
α-Chymotrypsin solution (e.g., 75 units in 0.1 ml sterile saline)
-
30-gauge needle and syringe
-
Tonometer (e.g., Tono-Pen)
-
-
Protocol:
-
Anesthetize the rabbit with an intramuscular injection of Ketamine and Xylazine.
-
Instill one drop of proparacaine hydrochloride ophthalmic solution into the conjunctival sac of the eye to be operated on.
-
Under a surgical microscope, carefully insert a 30-gauge needle into the posterior chamber of the eye.
-
Slowly inject 0.1 ml of the α-chymotrypsin solution.
-
Withdraw the needle carefully to avoid trauma.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Measure IOP daily for the first week and then weekly to confirm sustained elevation. A stable increase in IOP is typically observed after 2-3 weeks.[3]
-
b) Microbead Occlusion Model
This model mimics open-angle glaucoma by physically obstructing the trabecular meshwork with inert microbeads, leading to a sustained increase in IOP.[3]
-
Materials:
-
New Zealand White rabbits (2-3 kg)
-
Anesthesia as described above
-
Proparacaine hydrochloride ophthalmic solution (0.5%)
-
Sterile polystyrene microbeads (e.g., 15 µm diameter) suspended in sterile phosphate-buffered saline (PBS)
-
30-gauge needle and Hamilton syringe
-
Tonometer
-
-
Protocol:
-
Anesthetize the rabbit and apply topical anesthetic as described above.
-
Prepare a sterile suspension of microbeads in PBS.
-
Using a Hamilton syringe with a 30-gauge needle, carefully insert the needle into the anterior chamber of the rabbit eye.
-
Slowly inject the microbead suspension into the anterior chamber.
-
Withdraw the needle and monitor the animal for recovery.
-
Measure IOP regularly to confirm the induction and maintenance of ocular hypertension.
-
Administration of this compound and Measurement of Intraocular Pressure
-
Materials:
-
This compound ophthalmic solution (e.g., 0.5% levothis compound)
-
Tonometer (e.g., Tono-Pen, TonoVet, or non-contact tonometer)
-
Proparacaine hydrochloride ophthalmic solution (0.5%) for contact tonometry
-
-
Protocol:
-
After establishing a stable baseline of elevated IOP in the glaucoma model, topically instill a single drop (approximately 30-50 µL) of the this compound solution onto the cornea of the treated eye. The contralateral eye can receive a vehicle control.
-
Measure IOP at baseline (before drug administration) and at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, peak effect, and duration of action.
-
For IOP measurement with a contact tonometer, apply one drop of proparacaine to the cornea and wait 1-2 minutes for it to take effect. For non-contact tonometry, anesthesia is not required.[3]
-
Gently hold the rabbit's eyelids open.
-
For a Tono-Pen, gently tap the tonometer tip on the central cornea until a reading is obtained. For a non-contact tonometer, align the air puff with the center of the cornea.[3]
-
It is recommended to take at least three readings and calculate the average for each time point.[3]
-
Perform IOP measurements at consistent times of the day to minimize the impact of diurnal variations.[3]
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound is a non-selective beta-adrenergic antagonist. In the eye, it blocks both beta-1 and beta-2 adrenergic receptors on the ciliary epithelium. This blockade prevents the binding of endogenous catecholamines (epinephrine and norepinephrine), which would normally stimulate adenylyl cyclase to produce cyclic AMP (cAMP). The reduction in intracellular cAMP levels leads to a decrease in the rate of aqueous humor secretion, thereby lowering intraocular pressure.[1] A slight increase in the outflow of aqueous humor through the trabecular meshwork has also been suggested as a secondary mechanism.
Caption: Mechanism of action of this compound in reducing aqueous humor production.
Experimental Workflow for Evaluating this compound in a Rabbit Glaucoma Model
The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound in a rabbit model of induced ocular hypertension.
References
Application Note: Quantification of Bunolol in Biological Samples using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of bunolol in biological matrices such as plasma and urine. The described protocol offers high selectivity and accuracy, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.
Introduction
This compound is a non-selective beta-adrenergic receptor antagonist used in the treatment of glaucoma. Accurate and reliable quantification of this compound in biological samples is crucial for assessing its pharmacokinetic profile, bioavailability, and bioequivalence. This document provides a detailed protocol for a validated HPLC-MS/MS method, ensuring high sensitivity and specificity for the determination of this compound concentrations.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in biological samples is depicted below.
Caption: Overall workflow for this compound quantification.
Detailed Experimental Protocols
Materials and Reagents
-
This compound hydrochloride (Reference Standard)
-
Internal Standard (IS), e.g., Propranolol (B1214883) or a stable isotope-labeled this compound
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank biological matrix (e.g., human plasma, urine)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the IS stock solution with the same diluent to achieve a final concentration appropriate for spiking the samples (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of the biological sample (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to each tube (except for the blank matrix).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[1][2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
HPLC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to an HPLC system.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 2 min. |
Table 2: Mass Spectrometer Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Spray Voltage | 5500 V[1] |
| Capillary Temperature | 500°C[1] |
| Nebulizer Gas (GS1) | 50 psi[1] |
| Turbo Gas (GS2) | 50 psi[1] |
| Curtain Gas (CUR) | 35 psi[1] |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined empirically | To be determined empirically | To be optimized |
| Propranolol (IS) | 260.1 | 116.1 | 25 |
Note: The precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer. The collision energy should be optimized to maximize the product ion signal.
Method Validation and Performance
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters are summarized below.
Linearity and Sensitivity
The calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
Table 4: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
| Calibration Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically within 20%).
Precision and Accuracy
Intra- and inter-day precision and accuracy are evaluated by analyzing QC samples at multiple concentration levels (low, medium, and high).
Table 5: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| Low QC (LQC) | 3 | < 15% | 85% - 115% | < 15% | 85% - 115% |
| Medium QC (MQC) | 100 | < 15% | 85% - 115% | < 15% | 85% - 115% |
| High QC (HQC) | 400 | < 15% | 85% - 115% | < 15% | 85% - 115% |
Recovery and Matrix Effect
Extraction recovery and matrix effect should be assessed to ensure that the sample preparation is efficient and that endogenous components in the biological matrix do not interfere with the quantification.
Table 6: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Low (LQC) | 3 | > 85% | 85% - 115% |
| High (HQC) | 400 | > 85% | 85% - 115% |
Data Analysis and Quantification
The concentration of this compound in unknown samples is determined by interpolating the peak area ratio from the calibration curve. The data acquisition and processing are typically performed using the software provided with the HPLC-MS/MS instrument.
Logical Relationship for Method Validation
The following diagram illustrates the logical relationships between the key validation parameters.
Caption: Key parameters for method validation.
Conclusion
The HPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in biological samples. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in clinical and research settings. Proper method validation is essential to ensure the generation of high-quality, reproducible data.
References
- 1. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note and Protocol for In Vivo Dissolution of Bunolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bunolol hydrochloride, a non-selective beta-adrenergic antagonist, is utilized in the management of glaucoma. The efficacy of an orally administered drug is critically dependent on its in vivo dissolution, absorption, and subsequent bioavailability. Understanding the in vivo dissolution profile of a drug from its dosage form is paramount for formulation development, quality control, and ensuring therapeutic equivalence. This document provides a detailed protocol for conducting an in vivo dissolution study of an immediate-release oral dosage form of this compound hydrochloride in a suitable animal model.
This compound hydrochloride is the hydrochloride salt of levothis compound (B1674948), its active levo-isomer. Following oral administration in humans, this compound is rapidly and almost completely absorbed, with peak plasma concentrations achieved within one hour.[1] It is metabolized to an active metabolite, dihydrothis compound (B1214544). The plasma half-life of this compound is approximately 6.1 hours.[1] Based on its high aqueous solubility (50 mg/mL for levothis compound hydrochloride) and expected high permeability (a common characteristic of many beta-blockers), this compound hydrochloride is hypothesized to be a Biopharmaceutics Classification System (BCS) Class I drug.
This protocol outlines the necessary steps for an in vivo study in beagle dogs, a commonly used non-rodent species in preclinical drug development due to physiological similarities of their gastrointestinal tract to that of humans. The protocol details the animal model, experimental design, blood sampling, a proposed analytical methodology for the quantification of this compound and its active metabolite in plasma, and the principles of data analysis to determine the in vivo dissolution profile.
Physicochemical and Pharmacokinetic Properties of this compound Hydrochloride
A summary of the relevant properties of this compound hydrochloride is presented in Table 1. This information is crucial for the design and interpretation of the in vivo dissolution study.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound Hydrochloride
| Parameter | Value | Reference |
| Physicochemical Properties | ||
| Molecular Formula | C₁₇H₂₅NO₃ · HCl | [2] |
| Molecular Weight | 327.85 g/mol | [3] |
| Aqueous Solubility | 50 mg/mL (for levothis compound HCl) | [3] |
| LogP (octanol/water) | 2.1 - 2.4 | |
| pKa | Not explicitly found; expected to be a weak base (pKa ~8.5-9.5) | Assumption based on chemical structure |
| Hypothesized BCS Class | Class I (High Solubility, High Permeability) | Based on high solubility and properties of related beta-blockers |
| Pharmacokinetic Properties (Human, Oral) | ||
| Absorption | Rapid and virtually complete | [1] |
| Tmax (time to peak plasma concentration) | ~1 hour | [1] |
| Plasma Half-life (t½) | ~6.1 hours | [1] |
| Metabolism | Metabolized to active metabolite (dihydrothis compound) and other conjugates | [1] |
Experimental Protocol: In Vivo Dissolution of this compound Hydrochloride in Beagle Dogs
This protocol is designed for a four-way crossover study to determine the in vivo dissolution of a hypothetical immediate-release this compound hydrochloride tablet.
Materials and Equipment
-
Test Article: this compound hydrochloride immediate-release tablets (e.g., 20 mg).
-
Reference Standard: this compound hydrochloride and dihydrothis compound hydrochloride of known purity.
-
Animals: Healthy male beagle dogs (n=4), weighing 10-12 kg.
-
Reagents: HPLC-grade acetonitrile (B52724), methanol, water; analytical grade reagents for buffer preparation (e.g., potassium dihydrogen phosphate (B84403), phosphoric acid); heparin or EDTA for blood collection.
-
Equipment: Oral gavage tubes, veterinary restraints, calibrated pipettes, centrifuge, vortex mixer, freezer (-20°C or -80°C), HPLC system with UV or fluorescence detector, analytical balance.
Animal Model and Housing
Beagle dogs are selected for this study due to their gastrointestinal physiology being a reasonable model for humans. The animals should be acclimatized to the laboratory conditions for at least one week prior to the study. They should be housed in individual cages in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard canine diet and water should be provided ad libitum, except for an overnight fast before drug administration.
Experimental Design
A four-way crossover design will be employed. Each of the four dogs will receive a single oral dose of the this compound hydrochloride tablet (e.g., 20 mg). A washout period of at least one week should be allowed between each dosing session.
Dosing and Blood Sampling
-
Fasting: Dogs should be fasted for at least 12 hours prior to dosing, with free access to water.
-
Dosing: A single 20 mg this compound hydrochloride tablet will be administered orally, followed by approximately 10 mL of water to ensure swallowing.
-
Blood Sampling: Approximately 2 mL of blood will be collected from a suitable vein (e.g., cephalic or jugular) into tubes containing an anticoagulant (e.g., heparin or EDTA) at the following time points: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Blood samples should be centrifuged at approximately 3000 rpm for 10 minutes to separate the plasma. The plasma should be transferred to labeled cryovials and stored at -20°C or colder until analysis.
Proposed Analytical Method: HPLC with Fluorescence Detection
A specific, validated analytical method for the simultaneous quantification of this compound and dihydrothis compound in dog plasma is essential. The following proposed method is based on established methods for other beta-blockers and would require full validation according to regulatory guidelines.
-
Instrumentation: HPLC system equipped with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector set to an excitation wavelength of 225 nm and an emission wavelength of 305 nm.
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma in a microcentrifuge tube, add 400 µL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a suitable volume (e.g., 20 µL) into the HPLC system.
-
-
Calibration and Quality Control: Prepare calibration standards and quality control samples in blank dog plasma to cover the expected concentration range.
Data Analysis
-
Pharmacokinetic Parameters: The plasma concentration-time data for this compound and dihydrothis compound will be used to determine the following pharmacokinetic parameters using non-compartmental analysis:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC₀₋t (area under the plasma concentration-time curve from time 0 to the last measurable concentration)
-
AUC₀₋inf (area under the plasma concentration-time curve from time 0 to infinity)
-
t½ (elimination half-life)
-
-
In Vivo Dissolution Profile: The in vivo dissolution profile can be estimated from the plasma concentration-time data using deconvolution methods, such as the Wagner-Nelson or Loo-Riegelman method. This requires data from an intravenous administration of this compound hydrochloride to the same animals to obtain the unit impulse response. The fraction of drug absorbed over time is then plotted to represent the in vivo dissolution and absorption profile.
Ethical Considerations
All animal procedures must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and in compliance with relevant national and international regulations on animal welfare.
Data Presentation
The quantitative data from the study should be summarized in clear and concise tables for easy interpretation and comparison.
Table 2: Summary of Pharmacokinetic Parameters of this compound and Dihydrothis compound in Beagle Dogs (Mean ± SD, n=4)
| Parameter | This compound | Dihydrothis compound |
| Cmax (ng/mL) | ||
| Tmax (hr) | ||
| AUC₀₋t (ng·hr/mL) | ||
| AUC₀₋inf (ng·hr/mL) | ||
| t½ (hr) |
Table 3: In Vivo Fraction of this compound Hydrochloride Absorbed Over Time (Mean ± SD, n=4)
| Time (hr) | Fraction Absorbed |
| 0.25 | |
| 0.5 | |
| 1.0 | |
| 2.0 | |
| 4.0 | |
| 6.0 | |
| 8.0 | |
| 12.0 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the in vivo dissolution protocol for this compound hydrochloride.
Caption: Experimental workflow for the in vivo dissolution study of this compound hydrochloride.
References
Application Notes and Protocols for Bunolol Administration in Rabbits
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental administration of bunolol in rabbits, a common model for ophthalmic research. The information is intended to guide researchers in designing and executing studies to evaluate the pharmacodynamics and pharmacokinetics of this non-selective beta-blocker.
Introduction
This compound, and its active L-enantiomer levothis compound (B1674948), is a non-selective beta-adrenergic receptor antagonist used topically to reduce intraocular pressure (IOP) in the management of ocular hypertension and open-angle glaucoma.[1][2] It primarily acts by blocking beta-1 and beta-2 adrenergic receptors in the ciliary body of the eye, which leads to a decrease in the production of aqueous humor.[2][3] A secondary, less significant mechanism may involve a slight increase in the outflow of aqueous humor through the trabecular meshwork.[4] Rabbit models, particularly New Zealand White rabbits, are frequently utilized in ophthalmic research due to the anatomical and physiological similarities of their eyes to human eyes, as well as their ease of handling.[5]
Data Presentation
Pharmacokinetic Parameters of Levothis compound in Rabbit Aqueous Humor
The following table summarizes the key pharmacokinetic parameters of levothis compound (LBUN) and its active metabolite, dihydrolevothis compound (B1230929) (DHB), in the aqueous humor of albino rabbits after a single topical dose.
| Parameter | Levothis compound (LBUN) | Dihydrolevothis compound (DHB) | Reference |
| Time to Peak Concentration (tpeak) | 15 minutes | 45 minutes | [6] |
| Maximum Concentration (Cmax) | 4 µg/mL | - | [6] |
| Concentration at 6 hours | Significantly lower than DHB | Approximately 10 times higher than LBUN | [6] |
Effects of Levothis compound on Intraocular Pressure (IOP)
This table illustrates the reported efficacy of levothis compound ophthalmic solutions in reducing IOP.
| Drug Concentration | Dosing Regimen | Mean IOP Reduction | Study Duration | Reference |
| 0.5% and 1% Levothis compound | Twice daily | 27% (range: -6 to -8 mmHg) | Up to 2 years | [7] |
Signaling Pathway
Beta-Adrenergic Receptor Signaling Pathway and the Action of this compound
This compound exerts its effect by antagonizing the beta-adrenergic signaling pathway in the ciliary epithelium, which is responsible for aqueous humor production. The diagram below illustrates this pathway and the point of intervention by this compound.
Caption: this compound blocks beta-adrenergic receptors, inhibiting the signaling cascade that leads to aqueous humor production.
Experimental Protocols
Protocol 1: Topical Administration of this compound Ophthalmic Solution
This protocol details the procedure for the single-dose topical administration of this compound to rabbits for pharmacokinetic or pharmacodynamic studies.
Materials:
-
This compound ophthalmic solution (e.g., 0.5% levothis compound)
-
New Zealand White rabbits
-
Rabbit restrainer or towel for "burrito" wrapping
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride) - optional, for IOP measurements
-
Calibrated micropipette
-
Gloves
Procedure:
-
Animal Preparation:
-
Allow rabbits to acclimate to the laboratory environment for at least one week before the experiment.[5]
-
Gently handle the rabbits to minimize stress, which can influence IOP readings.[5]
-
If necessary, restrain the rabbit securely but gently. This can be done using a commercial restrainer or by wrapping the rabbit in a towel (a "rabbit burrito").[8]
-
-
Baseline Measurements:
-
Prior to drug administration, perform baseline measurements as required by the study design (e.g., IOP measurement as detailed in Protocol 2).
-
-
Drug Administration:
-
Wash hands thoroughly and wear gloves.[9]
-
Hold the rabbit's head gently, using your non-dominant hand to support the jaw and your thumb to gently retract the upper eyelid.[9]
-
With your dominant hand, hold the this compound solution dropper bottle or a micropipette with the desired volume (typically 25-50 µL).
-
Instill a single drop of the solution into the conjunctival sac of the eye, taking care not to touch the cornea with the tip of the dropper.[8][9]
-
Release the eyelid. The rabbit's natural blinking will spread the medication over the ocular surface.[9]
-
Wipe away any excess solution from the fur around the eye to prevent ingestion through grooming.[8]
-
-
Post-Administration:
-
Return the rabbit to its cage and monitor for any adverse reactions.
-
Perform post-administration measurements (e.g., IOP, sample collection) at predetermined time points as per the experimental design.
-
Protocol 2: Measurement of Intraocular Pressure (IOP)
This protocol describes the methodology for measuring IOP in rabbits using a tonometer.
Materials:
-
Tonometer (e.g., Tono-Pen XL, pneumatonometer)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Rabbit restrainer or towel
-
Gloves
Procedure:
-
Animal Preparation:
-
IOP Measurement:
-
Considerations:
-
Different tonometers have varying levels of accuracy and may require specific handling techniques.[10] The Tono-Pen XL is often considered a good choice for rabbits.[10]
-
For continuous IOP monitoring, more invasive techniques like implantable telemetric pressure transducers may be considered, though this requires a surgical procedure.[11][12]
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound in rabbits.
Caption: A typical workflow for in vivo studies of this compound in rabbits.
References
- 1. Levothis compound - Wikipedia [en.wikipedia.org]
- 2. Articles [globalrx.com]
- 3. What is Levothis compound Hydrochloride used for? [synapse.patsnap.com]
- 4. What is the mechanism of Levothis compound Hydrochloride? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Disposition of levothis compound after an ophthalmic dose to rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Levothis compound. A beta-adrenoceptor antagonist effective in the long-term treatment of glaucoma. The Levothis compound Study Group (Appended) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vets4pets.com [vets4pets.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
Application Note: Identification of Bunolol Metabolites using Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the identification and analysis of bunolol and its primary metabolite, dihydrothis compound, in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a non-selective beta-adrenergic receptor antagonist, undergoes metabolic transformation, primarily through the reduction of its ketone group. Due to the low volatility of this compound and its metabolites, chemical derivatization is a critical step prior to GC-MS analysis. This note outlines the necessary sample preparation, derivatization procedures, and recommended GC-MS parameters to achieve sensitive and specific detection.
Introduction
This compound is a beta-blocker used in the treatment of glaucoma. Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments. The primary metabolic pathway for this compound involves the reduction of its ketone moiety to form the active metabolite, dihydrothis compound.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of drug metabolites.[2][3] However, the polar nature of this compound and its metabolites necessitates a derivatization step to increase their volatility and thermal stability for GC-MS analysis.[4][5] This protocol focuses on the extraction of this compound and its metabolites from biological samples, followed by derivatization and subsequent GC-MS analysis.
Metabolic Pathway of this compound
The principal metabolic transformation of this compound is the reduction of its ketone functional group to a secondary alcohol, yielding dihydrothis compound.[1] This reaction is catalyzed by carbonyl reductases.[1] Further metabolism can occur through conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds for excretion.[6] More recent studies have suggested the existence of other metabolites, indicating a more complex metabolic profile than previously reported.[7]
References
Application Notes and Protocols for Cryopreservation of Bunolol-Treated Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is a critical technology for the long-term storage of viable biological tissues, essential for research, drug development, and clinical applications. However, the process of freezing and thawing can induce significant cellular stress, leading to reduced cell viability and tissue function. This damage is often mediated by ice crystal formation, osmotic stress, oxidative stress, and the induction of apoptosis.
Bunolol is a non-selective beta-adrenergic receptor antagonist, primarily used topically to treat glaucoma. Its active form, levothis compound, and other non-selective beta-blockers like propranolol (B1214883), have been noted for properties beyond their primary pharmacological action. Notably, some non-selective beta-blockers possess antioxidant capabilities and can interact with cell membranes, properties that may be beneficial in the context of cryopreservation.[1][2][3] These application notes provide a theoretical framework and detailed protocols for the cryopreservation of tissue samples previously treated with this compound, hypothesizing that its presence may offer a protective effect against cryoinjury.
Principle
The central hypothesis is that this compound, due to its potential antioxidant and membrane-stabilizing properties analogous to other non-selective beta-blockers, may mitigate some of the detrimental effects of cryopreservation. The cryopreservation process generates reactive oxygen species (ROS), which contribute to cellular damage.[4] Beta-blockers like carvedilol (B1668590) and propranolol have been shown to reduce oxidative stress.[1][2][3][5] Additionally, cryoinjury often triggers apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Propranolol has been observed to modulate apoptotic pathways, which could be a critical factor in improving post-thaw tissue viability.[6][7][8]
These protocols are designed to standardize the cryopreservation of this compound-treated tissues, providing a foundation for researchers to investigate the potential cryoprotective effects of this beta-blocker.
Data Presentation
The following tables summarize quantitative data from various studies on cryopreservation, illustrating the impact of different conditions and additives on tissue viability. While direct data for this compound is unavailable, these tables provide a baseline for comparison and highlight the potential improvements that could be achieved by mitigating oxidative stress and apoptosis, effects potentially offered by this compound.
Table 1: Post-Thaw Viability of Various Tissues with Different Cryopreservation Protocols
| Tissue Type | Cryopreservation Protocol | Post-Thaw Viability (%) | Reference |
| Human Myocardial Slices | Slow freezing (-1°C/min) with cryopreservation medium | No significant difference from fresh tissue | [9] |
| Human Myocardial Slices | Rapid freezing (liquid nitrogen) with cryopreservation medium | No significant difference from fresh tissue | [9] |
| Bovine Corneas | -20°C with 10% DMSO | ~60% | [10] |
| Bovine Corneas | -80°C with 10% DMSO | ~40% | [10] |
| Cardiac Tissue-Engineered Constructs | Slow freezing | 48.7% ± 12.5% | [11] |
| Cardiac Tissue-Engineered Constructs | Fast freezing | 73.4% ± 15.7% | [11] |
| Human Wharton's Jelly Tissue | Vitrification with Solution B | 91.4% ± 2.2% | [12] |
| Human Wharton's Jelly Tissue | Conventional cryopreservation (10% DMSO) | 89.4% ± 3.6% | [12] |
Table 2: Effect of Antioxidants on Post-Thaw Viability of Cryopreserved Tissues
| Tissue/Cell Type | Antioxidant Supplement | Outcome Measure | Result | Reference |
| Human Corneas | (Qualitative) | Endothelial Cell Viability | Mostly viable cells with TK protocol | [13] |
| Heart Valve Tissue | Mitoquinone | Tissue Viability | Increased | [4] |
| Mint Shoot Tips | Glutathione, Ascorbic Acid, Vitamin E | Stable Samples Percentage | Increased | [4] |
| Paeonia and Magnolia Pollen | Catalase and Malate Dehydrogenase | Germination Rate | Increased | [4] |
| Human Mesenchymal Stem Cells | (Comparison of cryopreservation solutions) | Cell Viability (0h post-thaw) | ~88-89% with 10% DMSO solutions | [14] |
| Human Mesenchymal Stem Cells | (Comparison of cryopreservation solutions) | Cell Viability (6h post-thaw) | ~84-89% with 10% DMSO solutions | [14] |
Experimental Protocols
The following are detailed protocols for the cryopreservation of this compound-treated tissue samples. These protocols are based on established methods for tissue cryopreservation and have been adapted to incorporate the pre-treatment with this compound.
Protocol 1: Slow-Cooling Cryopreservation of this compound-Treated Tissue
This protocol is suitable for a variety of tissue types and aims to minimize ice crystal formation through a controlled cooling rate.
Materials:
-
Tissue culture medium appropriate for the sample type
-
This compound hydrochloride solution (sterile, concentration to be determined by the researcher)
-
Cryoprotectant solution (e.g., 10% Dimethyl Sulfoxide (DMSO) and 10% Fetal Bovine Serum (FBS) in tissue culture medium)
-
Sterile cryovials
-
Controlled-rate freezer
-
Liquid nitrogen storage dewar
-
Water bath (37°C)
-
Washing solution (e.g., tissue culture medium with decreasing concentrations of cryoprotectant)
Procedure:
-
Tissue Preparation and this compound Treatment:
-
Excise and prepare tissue samples in a sterile environment, cutting them into appropriate sizes for cryopreservation (e.g., 5x5x2 mm).
-
Incubate the tissue samples in culture medium containing the desired concentration of this compound for a predetermined duration (e.g., 1-24 hours). This step should be optimized based on the specific research question.
-
As a control, prepare a parallel set of tissue samples incubated in culture medium without this compound.
-
-
Cryoprotectant Incubation:
-
Aspirate the this compound-containing medium and replace it with pre-chilled (4°C) cryoprotectant solution.
-
Incubate the tissue samples in the cryoprotectant solution for 30-60 minutes at 4°C to allow for adequate penetration of the cryoprotectant.
-
-
Freezing:
-
Transfer each tissue sample into a pre-labeled cryovial containing fresh, chilled cryoprotectant solution.
-
Place the cryovials into a controlled-rate freezer.
-
Initiate the freezing program:
-
Cool from 4°C to -4°C at a rate of -1°C/minute.
-
Induce seeding (manual or automatic) at -4°C to initiate uniform ice crystal formation.
-
Hold at -4°C for 10 minutes.
-
Cool from -4°C to -80°C at a rate of -1°C/minute.
-
-
Once the temperature reaches -80°C, transfer the cryovials to a liquid nitrogen dewar for long-term storage (-196°C).
-
-
Thawing:
-
Rapidly thaw the cryovials by immersing them in a 37°C water bath until only a small amount of ice remains.
-
Wipe the outside of the cryovial with 70% ethanol (B145695) before opening in a sterile environment.
-
-
Cryoprotectant Removal:
-
Transfer the tissue sample to a sterile dish.
-
Wash the tissue sample with a series of solutions containing decreasing concentrations of the cryoprotectant to avoid osmotic shock. For example:
-
Wash 1: 75% cryoprotectant solution in culture medium for 5 minutes.
-
Wash 2: 50% cryoprotectant solution in culture medium for 5 minutes.
-
Wash 3: 25% cryoprotectant solution in culture medium for 5 minutes.
-
Wash 4: Culture medium only for 10 minutes.
-
-
The tissue is now ready for post-thaw analysis (e.g., viability assays, histological examination, functional studies).
-
Protocol 2: Vitrification of this compound-Treated Tissue
Vitrification is a rapid cooling method that avoids the formation of ice crystals by transforming the sample into a glass-like amorphous solid. This is particularly useful for delicate tissues.
Materials:
-
Tissue culture medium
-
This compound hydrochloride solution
-
Vitrification solution (e.g., a mixture of DMSO, ethylene (B1197577) glycol, and sucrose (B13894) in a base solution)
-
Sterile cryo-storage devices (e.g., cryoloops, cryotops)
-
Liquid nitrogen
-
Warming solutions (containing decreasing concentrations of cryoprotectants in culture medium)
Procedure:
-
Tissue Preparation and this compound Treatment:
-
Follow step 1 of Protocol 1.
-
-
Equilibration and Vitrification:
-
Transfer the tissue samples through a series of two vitrification solutions with increasing concentrations of cryoprotectants. For example:
-
Equilibration Solution (ES): 7.5% DMSO + 7.5% ethylene glycol in culture medium for 10-15 minutes at room temperature.
-
Vitrification Solution (VS): 15% DMSO + 15% ethylene glycol + 0.5 M sucrose in culture medium for 30-60 seconds at room temperature.
-
-
Quickly place the tissue sample onto a cryo-storage device, removing excess vitrification solution.
-
Immediately plunge the device into liquid nitrogen.
-
-
Warming:
-
Rapidly warm the sample by transferring the cryo-storage device directly from liquid nitrogen into a pre-warmed (37°C) warming solution.
-
Agitate the device gently for 1 minute to ensure rapid and uniform warming.
-
-
Cryoprotectant Removal:
-
Sequentially transfer the tissue sample through a series of warming solutions with decreasing concentrations of cryoprotectants and sucrose to gradually remove the vitrifying agents.
-
The tissue is now ready for post-thaw analysis.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the hypothesized signaling pathways involved in the cryopreservation of this compound-treated tissues.
Caption: Experimental workflow for cryopreservation of this compound-treated tissue.
Caption: Hypothesized signaling pathway of cryoinjury and this compound's protective role.
References
- 1. Carvedilol: a nonselective beta blocking agent with antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 3. mdpi.com [mdpi.com]
- 4. The Feasibility of Antioxidants Avoiding Oxidative Damages from Reactive Oxygen Species in Cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-Blockers and Oxidative Stress in Patients with Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propranolol suppresses the proliferation and induces the apoptosis of liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propranolol induced G0/G1/S phase arrest and apoptosis in melanoma cells via AKT/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cryopreservation of Human Adult Ventricular Tissue for the Preparation of Viable Myocardial Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and Viability Assessment of Bovine Corneas Preserved at an Accessible Low-Temperature (−20 °C) for Eye Irritation Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hypothermic and cryogenic preservation of cardiac tissue-engineered constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oatext.com [oatext.com]
- 13. Analysis of Cryopreservation Protocols and Their Harmful Effects on the Endothelial Integrity of Human Corneas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Key quality parameter comparison of mesenchymal stem cell product cryopreserved in different cryopreservation solutions for clinical applications [frontiersin.org]
Application Notes and Protocols: High-Throughput Screening Assays for Bunolol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bunolol, a non-selective β-adrenergic receptor antagonist, serves as a crucial scaffold in medicinal chemistry for the development of novel therapeutics targeting cardiovascular and ophthalmic diseases. High-throughput screening (HTS) plays a pivotal role in the rapid evaluation of large libraries of this compound derivatives to identify candidates with desired potency, selectivity, and functional activity. These application notes provide detailed protocols for key HTS assays designed to characterize this compound derivatives, enabling efficient lead identification and optimization. The assays described herein focus on quantifying ligand binding, downstream second messenger signaling, and receptor-effector engagement.
Core Principles of Screening
The primary molecular targets for this compound and its derivatives are the β-adrenergic receptors (β-ARs), which are members of the G protein-coupled receptor (GPCR) family. Upon binding of an agonist, these receptors activate intracellular signaling cascades, primarily through the Gαs protein, leading to the production of cyclic AMP (cAMP).[1] Antagonists, such as this compound derivatives, block this activation. Furthermore, GPCR activation can also trigger β-arrestin recruitment, a pathway involved in receptor desensitization and internalization, as well as independent signaling.[2] The HTS assays detailed below are designed to interrogate these key events.
Data Presentation: Comparative Analysis of this compound Derivatives
The following table summarizes representative quantitative data from various HTS assays for a hypothetical series of this compound derivatives. This data is for illustrative purposes to demonstrate the application of the described screening protocols.
| Compound ID | Structure Modification | Radioligand Binding (Ki, nM) vs. β1-AR | Radioligand Binding (Ki, nM) vs. β2-AR | cAMP Inhibition (IC50, nM) | β-Arrestin Recruitment (EC50, nM) |
| Buno-001 | (R)-enantiomer | 1.5 | 2.8 | 5.2 | >10,000 |
| Buno-002 | (S)-enantiomer (Levothis compound) | 0.8[3] | 1.2[3] | 2.5 | >10,000 |
| Buno-003 | N-isopropyl substitution | 5.2 | 8.1 | 15.7 | >10,000 |
| Buno-004 | N-tert-butyl substitution | 0.9 | 1.5 | 3.1 | >10,000 |
| Buno-005 | 4-methoxy substitution on naphthyl ring | 2.1 | 3.5 | 7.8 | >10,000 |
| Buno-006 | 4-cyano substitution on naphthyl ring | 1.8 | 2.9 | 6.1 | >10,000 |
Experimental Protocols
Radioligand Binding Assay (Competition)
This biochemical assay quantifies the affinity of test compounds for β-adrenergic receptors by measuring their ability to displace a radiolabeled ligand.[4] It is considered a gold standard for determining binding affinity (Ki).[4]
Objective: To determine the binding affinity (Ki) of this compound derivatives for β1- and β2-adrenergic receptors.
Materials:
-
HEK293 cells stably expressing human β1- or β2-adrenergic receptors
-
Cell membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP)
-
Non-specific binding control: Propranolol (10 µM)
-
Test compounds (this compound derivatives) at various concentrations
-
96-well or 384-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine)[5]
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target β-AR subtype to 80-90% confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend. Determine protein concentration using a BCA or Bradford assay.
-
Store membrane aliquots at -80°C.
-
-
Assay Procedure (96-well format):
-
In a 96-well plate, add the following in a final volume of 250 µL:[6]
-
Total Binding: 50 µL radioligand, 50 µL assay buffer, and 150 µL membrane preparation.
-
Non-specific Binding: 50 µL radioligand, 50 µL 10 µM propranolol, and 150 µL membrane preparation.
-
Competitive Binding: 50 µL radioligand, 50 µL of each this compound derivative dilution, and 150 µL membrane preparation.
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[5]
-
Terminate the reaction by rapid filtration through the pre-soaked filter plates using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer.
-
Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other readings to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Second Messenger Assay (HTRF)
This cell-based functional assay measures the ability of this compound derivatives to antagonize agonist-induced production of cyclic AMP (cAMP). Homogeneous Time-Resolved Fluorescence (HTRF) is a commonly used detection method for this assay in an HTS format.[7]
Objective: To determine the potency (IC50) of this compound derivatives in inhibiting agonist-stimulated cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the target β-AR subtype.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 500 µM IBMX).
-
Agonist: Isoproterenol (B85558).
-
Test compounds (this compound derivatives).
-
HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer), containing a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a cryptate donor.
-
384-well white microplates.
-
HTRF-compatible plate reader.
Protocol:
-
Cell Seeding:
-
Seed cells into 384-well plates at a density of 2,000-5,000 cells per well and incubate overnight.[8]
-
-
Antagonist Assay:
-
Prepare serial dilutions of the this compound derivatives in stimulation buffer.
-
Remove the culture medium from the cells.
-
Add the diluted this compound derivatives to the wells and pre-incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Add isoproterenol at a concentration equal to its EC80 (the concentration that gives 80% of the maximal response) to all wells except the negative control.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate antibody) diluted in lysis buffer to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Reading:
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The signal is inversely proportional to the intracellular cAMP concentration.[7]
-
Plot the HTRF ratio against the logarithm of the this compound derivative concentration.
-
Determine the IC50 values using non-linear regression.
-
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This cell-based assay measures the recruitment of β-arrestin to the activated β-adrenergic receptor, providing insights into a compound's potential for biased agonism or its ability to modulate this pathway.[2] The PathHunter assay (DiscoverX) is a common example based on enzyme fragment complementation.
Objective: To assess the ability of this compound derivatives to promote or inhibit β-arrestin recruitment to β-adrenergic receptors.
Materials:
-
U2OS cells engineered to co-express the β-AR fused to a small enzyme fragment (ProLink) and β-arrestin fused to the larger, complementing enzyme acceptor.
-
Cell culture and assay medium.
-
Agonist: Isoproterenol.
-
Test compounds (this compound derivatives).
-
PathHunter detection reagents (containing the chemiluminescent substrate).
-
384-well white, solid-bottom microplates.
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Plate the engineered cells in 384-well plates and incubate for 24-48 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound derivatives.
-
Add the compounds to the cells. For antagonist mode, pre-incubate with the derivatives before adding an EC80 concentration of isoproterenol. For agonist mode (to detect potential biased agonism), add the derivatives alone.
-
-
Incubation:
-
Incubate the plates for 90 minutes at 37°C.
-
-
Detection:
-
Add the PathHunter detection reagent to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Reading:
-
Measure the chemiluminescent signal using a plate-based luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the extent of β-arrestin recruitment.
-
For agonist mode, plot luminescence against the logarithm of the compound concentration to determine EC50 values.
-
For antagonist mode, plot the inhibition of the agonist-induced signal against the logarithm of the compound concentration to determine IC50 values.
-
Visualizations
Signaling Pathway of β-Adrenergic Receptors
Caption: β-Adrenergic receptor signaling pathway and point of intervention for this compound derivatives.
High-Throughput Screening Workflow
Caption: General workflow for high-throughput screening of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Levothis compound | C17H25NO3 | CID 39468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Navigating the Challenges of Bunolol Insolubility: A Technical Support Guide
Bunolol, a non-selective beta-adrenergic antagonist, is a valuable tool in ophthalmic research and drug development. However, its limited solubility in aqueous buffers can present a significant hurdle for researchers. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the preparation of this compound solutions for experimental use.
This guide offers practical solutions, detailed experimental protocols, and a clear understanding of the underlying physicochemical properties of this compound to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound hydrochloride not dissolving in my aqueous buffer?
A1: this compound, even as a hydrochloride salt, has limited aqueous solubility, which is influenced by several factors including pH, buffer composition, and temperature. If you are observing insolubility, it could be due to the pH of your buffer being close to or above the pKa of this compound, leading to the precipitation of the less soluble free base. The concentration you are trying to achieve may also exceed its solubility limit in that specific buffer system.
Q2: What is the difference in solubility between this compound free base and this compound hydrochloride?
A2: this compound hydrochloride is the salt form and is significantly more soluble in aqueous solutions compared to the this compound free base. For experimental work requiring aqueous solutions, it is highly recommended to use the hydrochloride salt.
Q3: Can I heat the solution to improve solubility?
A3: Gentle heating and sonication can aid in the dissolution of this compound hydrochloride. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound. It is crucial to cool the solution to the experimental temperature and observe for any precipitation.
Q4: Is it recommended to use an organic solvent to first dissolve this compound hydrochloride?
A4: Yes, a common and effective method is to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it into your aqueous buffer. However, it is critical to ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
Q5: How long can I store my aqueous this compound solution?
A5: It is generally recommended to prepare fresh aqueous solutions of this compound for each experiment. If storage is necessary, it should be for a short period at 2-8°C, and the solution should be inspected for any signs of precipitation before use.
Troubleshooting Guide
Issue 1: this compound Hydrochloride Precipitates Out of Solution
-
Root Cause: The pH of the aqueous buffer may be too high, causing the conversion of the more soluble hydrochloride salt to the less soluble free base. The concentration of this compound may also be too high for the chosen buffer.
-
Solution:
-
pH Adjustment: Lower the pH of your buffer. This compound hydrochloride is more soluble in acidic conditions. Aim for a pH well below the pKa of approximately 9.32.
-
Use of a Co-solvent: Prepare a high-concentration stock solution in DMSO (e.g., 10-50 mg/mL) and then dilute it into your aqueous buffer to the final desired concentration. Ensure the final DMSO concentration is minimal (typically <0.5%) to avoid solvent effects in your assay.
-
Lower the Concentration: If possible, reduce the final concentration of this compound in your experiment.
-
Issue 2: Inconsistent Results Between Experiments
-
Root Cause: This could be due to incomplete dissolution or precipitation of this compound during the experiment. The age of the prepared solution can also be a factor.
-
Solution:
-
Ensure Complete Dissolution: Visually inspect your solution to ensure no particulate matter is present. Sonication of the stock solution before dilution can be helpful.
-
Prepare Fresh Solutions: Always use freshly prepared aqueous solutions of this compound for each experiment to ensure consistency.
-
Control Temperature: Maintain a consistent temperature throughout your experiments, as temperature fluctuations can affect solubility.
-
Quantitative Data Summary
The solubility of this compound hydrochloride is dependent on the solvent and the pH of the aqueous medium. Below is a summary of available solubility data.
| Solvent/Buffer | Temperature (°C) | Solubility | Notes |
| Water | 25 | > 300 mg/mL | |
| Water | Not Specified | 50 mg/mL | Requires sonication |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 62.5 mg/mL | |
| Phosphate (B84403) Buffered Saline (PBS), pH 7.2 | Not Specified | ~50 mg/mL | Prepared from a stock in an organic solvent |
Physicochemical Properties of Levothis compound Hydrochloride:
| Property | Value | Reference |
| pKa | ~9.32 | |
| LogP | 2.1 - 2.4 |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Solution using a Co-solvent (Recommended)
This protocol is recommended for achieving higher concentrations of this compound in aqueous buffers.
-
Prepare a Stock Solution in DMSO:
-
Weigh the desired amount of this compound hydrochloride powder.
-
Add an appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).
-
Vortex and/or sonicate the mixture until the this compound hydrochloride is completely dissolved.
-
-
Dilution into Aqueous Buffer:
-
Warm your desired aqueous buffer (e.g., phosphate buffer, citrate (B86180) buffer) to room temperature.
-
While vortexing the buffer, add the required volume of the this compound hydrochloride stock solution dropwise to achieve the final desired concentration.
-
Continue to vortex for a few minutes to ensure homogeneity.
-
-
Final Check:
-
Visually inspect the final solution for any signs of precipitation.
-
Ensure the final concentration of DMSO is compatible with your experimental system (typically below 0.5%).
-
Protocol 2: Direct Dissolution in Aqueous Buffer
This method is suitable for lower concentrations of this compound hydrochloride.
-
Buffer Preparation:
-
Prepare your desired aqueous buffer and adjust the pH to be at least 2 pH units below the pKa of this compound (e.g., pH ≤ 7.3).
-
-
Dissolution:
-
Weigh the required amount of this compound hydrochloride.
-
Gradually add the powder to the buffer while stirring continuously.
-
If needed, gently warm the solution (e.g., to 37°C) and/or sonicate to aid dissolution.
-
-
Cooling and Observation:
-
Allow the solution to cool to your experimental temperature.
-
Observe the solution for any signs of precipitation. If precipitation occurs, you may need to lower the concentration or use the co-solvent method.
-
Visualizing the Mechanism of Action
This compound is a non-selective beta-adrenergic antagonist. In the eye, it primarily blocks beta-2 adrenergic receptors on the ciliary epithelium. This action inhibits the downstream signaling cascade that leads to the production of aqueous humor, thereby reducing intraocular pressure.
Caption: this compound's blockade of the β2-adrenergic signaling pathway in the ciliary epithelium.
This troubleshooting workflow diagram provides a logical sequence of steps to address this compound insolubility issues.
Caption: Troubleshooting workflow for this compound insolubility.
Technical Support Center: Bunolol & Beta-Blocker In Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects during in vivo animal model experiments with Bunolol and other beta-adrenergic antagonists.
General Troubleshooting FAQs
Q1: What are the expected pharmacological effects of this compound in animal models?
A1: this compound is a non-selective beta-adrenergic receptor antagonist. Its primary, expected effects are cardiovascular: a decrease in heart rate (bradycardia), reduced cardiac output, and a lowering of blood pressure (hypotension).[1][2][3] When administered topically to the eye, it is expected to reduce intraocular pressure (IOP).
Q2: My topically administered ophthalmic this compound solution appears to be causing systemic side effects. Is this expected?
A2: Yes, this is a known phenomenon. Topically applied ophthalmic beta-blockers can be absorbed into the systemic circulation through the conjunctival epithelium, lacrimal drainage system, and nasal mucosa.[4][5] This systemic absorption can lead to the expected pharmacological effects of beta-blockade, such as bradycardia and hypotension, which might be unexpected if you are only focused on ocular outcomes.[2] Studies in dogs have confirmed that ocularly applied beta-blockers can elicit systemic cardiovascular responses.[2]
Q3: Are there general central nervous system (CNS) side effects associated with beta-blockers in animal models that I should be aware of?
A3: Yes. Beta-adrenoreceptor antagonists can cross the blood-brain barrier and may produce behavioral or neurological side effects. In experimental animals, these can include reduced spontaneous motor activity, drowsiness, fatigue, and sleep disturbances.[6] Some studies have also shown that beta-blockers can counteract hyperactivity induced by various stimuli.[6] For example, propranolol (B1214883) has been observed to induce memory impairments in rats.[7]
Troubleshooting Guide: Specific Unexpected Side Effects
This guide addresses specific, often unexpected, issues that may arise during your experiments.
Issue 1: Severe Ocular Toxicity Observed with Ophthalmic Solution
Observation: You are observing significant ocular irritation, retinal damage, or other severe toxic effects in your animal model (e.g., rabbits) after topical administration of a this compound ophthalmic solution.
Potential Unexpected Cause: The toxicity may not be from the this compound itself, but from the preservative used in the formulation, most commonly Benzalkonium Chloride (BAK).
Supporting Evidence: A key study in pigmented rabbits demonstrated that while a beta-blocker solution without preservatives caused no significant ocular changes, the same solution containing BAK led to severe toxicity.[8] Observed effects linked to BAK include:
-
Marked reduction in electroretinogram (ERG) a- and b-wave amplitudes.
-
Histological findings of retinal detachment, visual cell loss, and atrophy of the retinal pigment epithelium.[8]
Recommended Actions:
-
Verify Formulation Components: Check if your this compound solution contains Benzalkonium Chloride or other preservatives.
-
Run Appropriate Controls: Include a control group that receives only the vehicle (the solution without this compound but with the preservative) and another group that receives this compound in a preservative-free saline solution. This will help isolate the causative agent.
-
Reduce Preservative Concentration: If possible, use a formulation with the lowest effective concentration of the preservative.
-
Consider Alternative Preservatives: Investigate formulations with preservatives known to have a better ocular safety profile.
Issue 2: Unexpected Cardiovascular Abnormalities on Electrocardiogram (ECG)
Observation: Your animal model (e.g., sheep, dog) exhibits abnormal T-waves, ST-segment depression, or other ECG changes suggestive of cardiac distress after administration of a beta-blocker.
Potential Unexpected Cause: While bradycardia is expected, some beta-blockers may paradoxically increase the risk of myocardial ischemia in certain animal models or under specific experimental conditions.
Supporting Evidence: While not documented for this compound specifically, a study on the beta-blocker Carazolol in sheep reported these unexpected findings:
-
Abnormal T-waves and ST-segment depression were observed in some animals after a single intramuscular dose.[9][10]
-
These changes suggest a potential risk of reduced blood flow to the heart muscle (myocardial ischemia).[9][11]
Recommended Actions:
-
Establish Baseline ECGs: Always record baseline ECGs for each animal before drug administration to provide a clear point of comparison.
-
Continuous Monitoring: If you observe ECG abnormalities, implement continuous ECG and vital sign monitoring to assess the duration and severity of the event.
-
Dose-Response Evaluation: Determine if the effect is dose-dependent by testing a range of this compound concentrations.
-
Rule Out Confounding Factors: Ensure that experimental procedures, such as animal restraint, are not causing stress-induced cardiovascular changes that could confound the results.[12]
Issue 3: Unexplained Biochemical Alterations in Bloodwork
Observation: You detect a significant and unexpected decrease in certain serum trace elements, such as iron (Fe) and zinc (Zn), following beta-blocker administration.
Potential Unexpected Cause: The mechanism is not well understood, but some beta-blockers may interfere with the metabolism, absorption, or distribution of essential trace elements.
Supporting Evidence: The same study on Carazolol in sheep that noted ECG changes also found a statistically significant decrease in serum iron and zinc levels post-administration.[9][10]
Recommended Actions:
-
Baseline Bloodwork: Collect pre-administration blood samples to establish a baseline for each animal.
-
Expand Blood Panel: If you observe this effect, consider expanding your biochemical analysis to include a wider range of minerals and electrolytes to understand the scope of the alteration.
-
Time-Course Analysis: Collect blood samples at multiple time points post-administration to determine the onset and duration of the effect.
-
Dietary Controls: Ensure all animals are on a standardized diet to rule out nutritional variables as a cause.
Issue 4: Developmental or Reproductive Toxicity
Observation: You are conducting studies in pregnant animals and observe adverse outcomes such as intrauterine growth retardation, placental changes, or decreased fetal weight.
Potential Unexpected Cause: Beta-blockers as a class can pose a risk for developmental toxicity, an effect that may be overlooked if the primary focus of the study is not reproductive toxicology.
Supporting Evidence: Studies on the beta-blocker Atenolol have demonstrated developmental toxicity in both rat and rabbit models.
-
Observed effects include placental changes, intrauterine growth retardation, and reduced fetal weight, often in the absence of structural malformations.[13][14]
-
In rats, these effects were seen at doses that were not toxic to the mother, indicating a selective effect on the fetus.[13][14]
Recommended Actions:
-
Review Literature for Class Effects: Before using any beta-blocker in a reproductive or developmental study, review the toxicology literature for the entire class of drugs.
-
Maternal Toxicity Assessment: Carefully monitor for signs of maternal toxicity to distinguish between direct fetal effects and those secondary to adverse effects in the dam.
-
Standardized Developmental Toxicity Endpoints: Incorporate standard endpoints for embryo-fetal development assessment, such as fetal weight, crown-rump length, and placental examination, into your study protocol.
Data Presentation: Quantitative Findings from Animal Studies
Table 1: Unexpected Cardiovascular and Biochemical Effects of Carazolol in Sheep
| Parameter | Baseline (Mean ± SEM) | Post-Administration (Mean ± SEM) | % Change | p-value | Reference(s) |
| Systolic Blood Pressure (mmHg) | 93.7 ± 4.8 | 100.6 ± 11.1 | +7.4% | Not Significant | [9][10] |
| Diastolic Blood Pressure (mmHg) | 62.4 ± 7.9 | 67.4 ± 6.8 | +8.0% | Not Significant | [9][10] |
| Serum Iron (Fe) (µg/dl) | 348 ± 26.2 | 194 ± 28.9 | -44.3% | p < 0.05 | [9][10] |
| Serum Zinc (Zn) (µg/dl) | 108.4 ± 6.1 | 79.7 ± 6.3 | -26.5% | p < 0.05 | [9][10] |
| Data from a study involving intramuscular administration of 0.01 mg/kg Carazolol in sheep. |
Table 2: Systemic Bioavailability of Topically Administered Levothis compound (B1674948) in Rabbits
| Parameter | Finding | Implication for Researchers | Reference(s) |
| Systemic Bioavailability | 46% of the topical dose was absorbed into the systemic circulation as intact Levothis compound. | A substantial portion of a topical dose becomes systemically available, potentially causing off-target effects. | [15] |
| Presystemic Metabolism | An additional 12% of the dose entered systemic circulation as the active metabolite, dihydrolevothis compound (B1230929) (DHB). | Both the parent drug and its active metabolite contribute to systemic beta-blockade. | [15] |
| Aqueous Humor Conc. | The concentration of the active metabolite (DHB) was ~10 times higher than the parent drug (Levothis compound) 6 hours post-dose. | The metabolite may play a significant role in the observed pharmacodynamic effects. | [15] |
Experimental Protocols
Protocol 1: Ocular Toxicity Assessment of Beta-Blocker with Preservative (Rabbit Model)
-
Objective: To differentiate the ocular toxicity of a beta-blocker from its preservative (Benzalkonium Chloride).
-
Animal Model: Albino and Pigmented Rabbits.
-
Groups:
-
Test Article: Commercial beta-blocker ophthalmic solution (e.g., 1% befunolol) containing BAK.
-
Active Control: Beta-blocker in a solution with no preservative.
-
Vehicle Control: Ophthalmic base solution with BAK only.
-
Negative Control: Physiological saline solution.
-
-
Administration: 0.2 mL subconjunctival injection, once daily for two weeks.
-
Key Assessments:
-
Week 1: Electroretinography (ERG) to measure a- and b-wave amplitudes.
-
Week 2 (Termination): Histological examination of the retina, retinal pigment epithelium, and choroid.
-
-
Summary of Expected Outcomes: The BAK-containing solutions (Groups 1 and 3) are expected to show significant ERG reduction and histological damage in pigmented rabbits, while Groups 2 and 4 show minimal to no changes.[8]
Protocol 2: Assessment of Unexpected Cardiovascular and Biochemical Effects (Sheep Model)
-
Objective: To investigate potential unexpected effects of a beta-blocker on cardiovascular and serum biochemical parameters.
-
Animal Model: Healthy sheep (e.g., 6 months old, 35 ± 10 kg).
-
Administration: A single intramuscular (IM) injection of the beta-blocker (e.g., Carazolol at 0.01 mg/kg).
-
Key Assessments:
-
Baseline (Pre-injection): Collect blood for serum analysis. Record baseline ECG (Lead II), blood pressure, and oxygen saturation (SpO2).
-
Post-injection (30 mins): Record ECG, blood pressure, and SpO2.
-
Post-injection (2 hours): Collect a second blood sample for serum analysis.
-
-
Parameters Analyzed:
-
ECG: P-QRS-T intervals, amplitudes, and morphology (specifically monitoring for T-wave and ST-segment abnormalities).
-
Biochemistry: Serum enzymes (ALT, AST, etc.), electrolytes, and trace elements (Ca, P, Mg, Cu, Fe, Zn).
-
-
Summary of Expected Outcomes: Based on the Carazolol study, one might observe abnormal T-waves/ST depression and a significant decrease in serum Fe and Zn.[9][10]
Visualizations
Caption: Workflow for isolating the cause of ocular toxicity.
Caption: Systemic absorption pathways for topical ophthalmic drugs.
References
- 1. veterinaryscijournal.com [veterinaryscijournal.com]
- 2. Therapeutic and systemic side effects of ocular beta-adrenergic antagonists in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Local toxicity of benzalkonium chloride in ophthalmic solutions following repeated applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aoa.org [aoa.org]
- 5. The potential systemic effect of topically applied beta-blockers in glaucoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CNS-related (side-)effects of beta-blockers with special reference to mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propranolol can induce PTSD‐like memory impairments in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ocular toxicity of beta-blockers and benzalkonium chloride in pigmented rabbits: electrophysiological and morphological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. veterinaryscijournal.com [veterinaryscijournal.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Restraint‐Based ECG and Arterial Pressure Assessment Do Not Reliably Detect Drug Induced QTc Prolongation and Hypotension: Evidence From Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Atenolol developmental toxicity: animal-to-human comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Disposition of levothis compound after an ophthalmic dose to rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving yield and purity in levobunolol hydrochloride synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of levobunolol (B1674948) hydrochloride, focusing on improving yield and purity. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most effective overall synthetic strategy for producing high-yield, high-purity levothis compound hydrochloride?
A1: An efficient and optimized two-step synthetic route is widely employed. The first step is the reduction of 1,5-dihydroxynaphthalene (B47172) to the key intermediate, 5-hydroxy-1-tetralone (B126574). The second step involves a regioselective substitution reaction between 5-hydroxy-1-tetralone and S-1-tert-butyl-epoxymethylamine, followed by acidification with an ethanolic hydrogen chloride solution to precipitate the final product, levothis compound hydrochloride.[1] This method is advantageous as it avoids significant side reactions and enhances both the chemical yield and optical purity.[2]
Q2: What are the most critical parameters to control for maximizing yield and purity?
A2: Several parameters are critical throughout the synthesis. In the initial reduction step, the choice of reducing agent and catalyst is crucial.[1] For the subsequent substitution reaction, the selection of the alkaline agent and solvent, along with precise control of reaction temperature and duration, are key to maximizing yield and minimizing byproduct formation.[1] Finally, the crystallization process, including the choice of solvent and cooling rate, is vital for achieving high purity and the desired enantiomeric excess (ee).[1]
Q3: What are the expected yield and purity with the optimized two-step protocol?
A3: By following optimized protocols, yields of up to 87.3% can be achieved.[1][2] The corresponding liquid-phase purity and enantiomeric excess can be greater than 99%.[1]
Q4: What are the primary degradation pathways for levothis compound, and how can they be avoided during synthesis and storage?
A4: The main degradation pathways for levothis compound are hydrolysis, oxidation, and photodegradation.[3] Stability is pH-dependent, with an optimal range of 5.0 to 8.0 for solutions.[3] To mitigate degradation, it is recommended to use dry solvents, perform reactions under an inert atmosphere to prevent oxidation, and protect the compound from light, especially during storage.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of levothis compound hydrochloride.
Issue 1: Low Yield of 5-hydroxy-1-tetralone (Step 1)
| Possible Cause | Troubleshooting Recommendation |
| Inactive Catalyst | The palladium on carbon or Raney nickel catalyst may have reduced activity. Ensure the catalyst is fresh and handled under appropriate inert conditions to prevent deactivation. |
| Inefficient Reducing Agent | Formate salts or hydrazine (B178648) hydrate (B1144303) can degrade over time. Use a fresh, high-purity reducing agent for optimal performance.[1] |
| Suboptimal Temperature | The reduction reaction is temperature-sensitive. Ensure the reaction mixture consistently maintains the specified temperature for the entire duration.[1] |
| Incomplete Reaction | The reaction time may have been insufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting material is consumed before proceeding with the workup.[2] |
| Product Loss During Workup | The pH adjustment is critical for complete precipitation. Ensure the pH is accurately adjusted to 2-3. Premature filtration or excessive washing of the precipitate can also lead to significant product loss. |
Issue 2: Formation of Byproducts in Substitution Reaction (Step 2)
| Possible Cause | Troubleshooting Recommendation |
| Poor Regioselectivity | If using chiral epichlorohydrin (B41342) as a starting material, reaction at the C1 and C3 positions can lead to a mixture of stereoisomers, making it difficult to control optical purity.[4] The use of S-1-tert-butyl-epoxy methylamine (B109427) is recommended to improve regioselectivity.[2] |
| Side Reactions | Inadequate control of reaction temperature or the use of an inappropriate base can lead to the formation of impurities. Adhere strictly to the recommended reaction conditions. |
Issue 3: Low Optical Purity (Enantiomeric Excess)
| Possible Cause | Troubleshooting Recommendation |
| Side Reactions Affecting the Stereocenter | Although the reaction is designed to proceed via an SN2 mechanism, side reactions can compromise the stereochemistry. Ensure reaction conditions are optimized to favor the desired pathway. |
| Inadequate Purification | The final recrystallization step is crucial for enhancing optical purity. If the initial ee value is low, a carefully executed recrystallization from ethanol (B145695) can help remove the undesired enantiomer. |
Issue 4: Difficulty with Final Product Crystallization
| Possible Cause | Troubleshooting Recommendation |
| Presence of Water | Levothis compound hydrochloride is hygroscopic. Ensure all solvents are anhydrous and the workup is performed under dry conditions to prevent the inhibition of crystallization. |
| Incorrect Stoichiometry of HCl | The addition of ethanolic HCl is a critical step. An excess or deficit of HCl can alter the solubility of the salt and prevent proper crystallization. The molar concentration of the HCl solution should be precise. |
| Supersaturation Issues | If the solution is too concentrated, the product may "oil out" instead of crystallizing. Try using a more dilute solution or cooling the solution at a slower rate to encourage the formation of well-defined crystals. |
| Impurities Inhibiting Crystallization | Significant impurities from the previous step can interfere with the formation of the crystal lattice. It may be necessary to purify the free base intermediate before acidification. |
Data Presentation
The following tables summarize quantitative data from various experimental conditions for the synthesis of levothis compound hydrochloride, primarily sourced from patent US10611721B2.[1]
Table 1: Reaction Conditions and Yields for the Synthesis of 5-hydroxy-1-tetralone
| Catalyst | Reducing Agent(s) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| Palladium on Carbon | Potassium Formate | Methanol (B129727)/Water | 70 | 6 | - |
| Palladium on Carbon | Sodium Formate, Formic Acid | Ethanol/Water | 90 | 6 | - |
| Raney Nickel | Hydrazine Hydrate | n-Propanol/Water | 85 | 6 | - |
| Palladium on Carbon | Sodium Formate | Isopropanol/Water | 60 | 9 | 73.1 |
Table 2: Reaction Conditions and Yields for the Synthesis of Levothis compound Hydrochloride
| Alkaline Agent | Solvent | Temp (°C) | Time (h) | HCl in Ethanol (M) | Yield (%) | Purity (%) | ee (%) |
| Sodium Hydroxide (B78521) | Methanol | 20 | 12 | 1.0 | 73.1 | >99 | >99 |
| Sodium Ethoxide | Ethanol | 40 | 8 | 1.5 | 84.2 | >99 | >99 |
| Sodium Methoxide | Methanol | 30 | 10 | 2.0 | 82.4 | >99 | >99 |
| Potassium Hydroxide | n-Propanol | 50 | 5 | 2.0 | 85.4 | >99 | >99 |
| Sodium Hydroxide | Isobutanol | 60 | 3 | 2.0 | 87.3 | >99 | >99 |
Experimental Protocols
Protocol 1: Synthesis of 5-hydroxy-1-tetralone
This procedure details the reduction of 1,5-dihydroxynaphthalene.
Methodology:
-
Combine 1,5-dihydroxynaphthalene, a metal catalyst (e.g., Palladium on carbon or Raney nickel), a reducing agent (e.g., potassium formate, sodium formate, or hydrazine hydrate), and an alcohol-water solvent in a suitable reaction vessel.[1]
-
Heat the mixture under normal atmospheric pressure to the specified reaction temperature (refer to Table 1) and stir for 3-9 hours.[1]
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, add sodium hydroxide and continue stirring.
-
Filter the hot mixture under suction.
-
Adjust the pH of the filtrate to 2-3 using industrial hydrochloric acid to precipitate the product.[1]
-
Filter the precipitate and recrystallize from a suitable solvent (e.g., methanol and water) to obtain pure 5-hydroxy-1-tetralone.
Protocol 2: Synthesis of Levothis compound Hydrochloride
This procedure describes the substitution reaction and final salt formation.
Methodology:
-
Mix the 5-hydroxy-1-tetralone obtained from Step 1 with an alkaline agent (e.g., sodium hydroxide) and S-1-tert-butyl-epoxymethylamine in a solvent (e.g., methanol).[1]
-
Heat the mixture to the specified reaction temperature (refer to Table 2) and stir for 3-12 hours to conduct the substitution reaction.[1]
-
After the reaction is complete, evaporate the solvent.
-
Extract the residue with a mixture of ethyl acetate (B1210297) and water.
-
Separate the organic layer and evaporate to dryness.
-
Add a solution of hydrogen chloride in ethanol to the residue and stir for 1 hour.[1]
-
Filter the resulting precipitate, recrystallize with ethanol, and dry under vacuum to obtain levothis compound hydrochloride.[1]
Protocol 3: Purity Analysis by HPLC
This protocol outlines a general method for determining the purity of levothis compound hydrochloride.
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV detector.[5]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[5]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a 20 mM phosphate (B84403) buffer (pH 3.0) in a 40:60 (v/v) ratio.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.[5]
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: 225 nm.[5]
Mandatory Visualizations
Caption: Synthetic workflow for Levothis compound hydrochloride.
Caption: Levothis compound's blockade of the β2-adrenergic signaling cascade.
Caption: Troubleshooting logic for Levothis compound hydrochloride synthesis.
References
Technical Support Center: Overcoming Bunolol Degradation
This guide provides researchers, scientists, and drug development professionals with essential information to mitigate the degradation of bunolol in long-term experiments, ensuring data integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade in solution? A1: this compound's chemical structure contains functional groups susceptible to degradation from several factors. The main pathways are hydrolysis (cleavage by water, influenced by pH), oxidation, and photolysis (degradation by light).[1] Temperature is an accelerator for all these processes.
Q2: What is the optimal pH range for storing a this compound stock solution? A2: The stability of beta-blockers like this compound is pH-dependent. While specific data for this compound is limited in public literature, related compounds are generally most stable in a slightly acidic to neutral pH range. For ophthalmic solutions of the related compound levothis compound (B1674948), a pH range of 5.0 to 8.0 is often targeted.[2] It is crucial to buffer your experimental solutions to maintain a stable pH.
Q3: My experiment runs for several weeks at 37°C. How can I minimize this compound degradation? A3: For multi-week experiments at physiological temperatures, several precautions are necessary:
-
Aseptic Technique: Prevent microbial contamination, which can alter pH and introduce degrading enzymes.
-
Light Protection: Use amber-colored vials or cover your vessels with aluminum foil to prevent photodegradation.[3][4]
-
pH Control: Use a stable, biocompatible buffer (e.g., HEPES) in your media to prevent pH shifts.
-
Minimize Headspace: Use vials that are appropriately sized for your solution volume to minimize the amount of oxygen available for oxidation.
-
Periodic Refreshment: If your experimental design allows, consider replacing the this compound-containing medium at regular intervals.
Q4: Are there any known degradation products of this compound I should be aware of? A4: The primary metabolic degradation product of this compound (levothis compound) is dihydrolevothis compound, which is formed by the reduction of the ketone group and is equipotent to the parent drug.[1][5] Products from forced degradation studies (stress testing) are not extensively reported in public literature but would likely result from hydrolysis of the ether linkage or oxidation of the secondary alcohol and amine groups.[1][2]
Q5: Should I be concerned about using a racemic mixture of this compound versus a specific enantiomer? A5: this compound is often used as a racemic mixture. However, its active form is the levo-isomer, levothis compound.[1] For most pharmacological studies targeting its beta-blocking activity, the presence of the dextro-isomer is not a concern. If your research is sensitive to stereochemistry, using the pure levothis compound hydrochloride form is recommended.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of Potency / Inconsistent Results in a Long-Term Assay | 1. Photodegradation: Solution exposed to ambient or incubator light. 2. Hydrolysis: pH of the solution (e.g., cell culture media) has shifted over time. 3. Oxidation: Dissolved oxygen in the media or exposure to air. 4. Thermal Degradation: Accelerated breakdown at elevated temperatures (e.g., 37°C). | 1. Store all stock solutions and conduct experiments in amber glass vials or light-protected containers.[3] 2. Ensure your experimental medium is adequately buffered. Measure the pH at the end of the experiment to check for significant shifts. 3. Prepare fresh solutions and consider purging with an inert gas (e.g., nitrogen or argon) for highly sensitive, long-term experiments. 4. Prepare fresh working solutions from a frozen stock more frequently. Analyze a sample of your solution at the end of the experiment via HPLC to confirm the final concentration. |
| Appearance of Unknown Peaks in HPLC Analysis | 1. Forced Degradation: The compound has degraded due to exposure to stress conditions (light, heat, extreme pH). 2. Contamination: Impurity from solvent, glassware, or other reagents. | 1. This is expected if degradation has occurred. Use a stability-indicating method (like the one detailed in the protocols below) to separate the parent peak from degradation peaks.[7] 2. Run a blank (solvent/media only) to rule out contamination. Ensure high-purity solvents and clean equipment. |
| Precipitation of this compound in Solution | 1. Poor Solubility: The concentration exceeds the solubility limit in the chosen solvent or buffer. 2. pH Shift: The pH of the solution has shifted to a point where the ionized (more soluble) form of this compound is no longer predominant. | 1. Check the solubility of this compound hydrochloride in your specific medium. It may be necessary to first dissolve it in a small amount of a solvent like DMSO before diluting into the aqueous medium. 2. Re-evaluate the buffering capacity of your system. Ensure the final pH of the solution is appropriate for this compound solubility. |
Data on Degradation of Beta-Blockers
While specific quantitative data for this compound is sparse, the following tables, adapted from studies on similar beta-blockers like atenolol (B1665814) and propranolol, illustrate the impact of key stress factors.
Table 1: Influence of pH on Photodegradation of Atenolol (Illustrates that degradation is often pH-dependent)
| pH | Degradation after UV Exposure |
| 4.0 | High |
| 7.4 | Moderate |
| 9.0 | Low |
| Data adapted from studies on atenolol, showing that photodegradation rates can be significantly influenced by pH.[8][9] |
Table 2: General Conditions for Forced Degradation Studies (Provides a framework for testing the stability of this compound)
| Stress Condition | Typical Reagent and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60-80°C | To test susceptibility to acidic environments.[2][10][11] |
| Base Hydrolysis | 0.1 M NaOH at 60-80°C | To test susceptibility to alkaline environments.[2][11] |
| Oxidation | 3-30% H₂O₂ at Room Temp | To test susceptibility to oxidative stress.[11] |
| Thermal Degradation | Dry heat at 80°C or higher | To assess the intrinsic thermal stability of the solid drug.[1][12] |
| Photodegradation | Exposure to UV/Visible light (ICH Q1B) | To determine light sensitivity.[13] |
| These are standard starting conditions for stress testing as per ICH guidelines and are used to identify potential degradation pathways.[7][13] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and establish its stability profile.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound hydrochloride in methanol (B129727) or high-purity water.
-
Control Sample: Keep a portion of the stock solution protected from light at 2-8°C.
-
Stress Conditions: (Perform each in a separate, appropriately labeled vial)
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH before analysis.[1]
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl before analysis.[2]
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation (Solution): Incubate 5 mL of the stock solution at 80°C for 48 hours.[1]
-
Photodegradation: Expose 5 mL of the stock solution in a transparent vial to a calibrated light source as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Analysis: Analyze all samples (including the control) using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms to identify degradation peaks and quantify the loss of the parent this compound peak. An ideal study aims for 5-20% degradation.[13]
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound in the presence of its degradation products, excipients, and impurities.
Methodology (Representative):
-
Instrument: HPLC system with a UV detector.[14]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).[14]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a 20 mM phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) in a 40:60 (v/v) ratio.[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Injection Volume: 20 µL.[14]
-
Column Temperature: 30°C.[14]
-
Detection Wavelength: 225 nm (or a wavelength determined by UV scan of this compound).[14]
-
Procedure:
-
Prepare a standard curve using known concentrations of a this compound reference standard.
-
Prepare samples from your experiment or forced degradation study, diluting as necessary to fall within the range of the standard curve.
-
Inject standards and samples.
-
Integrate the peak area for this compound. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main this compound peak.
-
Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Photodegradation products of propranolol: the structures and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of l-bunolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodegradation studies on Atenolol by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrpp.com [ijrpp.com]
- 12. jfda-online.com [jfda-online.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Bunolol Activity in Cell Culture Through pH Adjustment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure optimal bunolol activity in cell culture experiments by carefully managing pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining this compound activity in cell culture?
For optimal this compound activity, it is crucial to maintain the physiological pH of the cell culture medium, typically between 7.2 and 7.4. While this compound itself is stable in a broader pH range (approximately 5.5 to 7.5), the viability and normal functioning of the cells, as well as the integrity of the beta-adrenergic receptors, are highly dependent on a stable physiological pH.[1][2] Deviations from this range can impact cellular health and, consequently, the observed efficacy of the drug.
Q2: How does pH affect the interaction between this compound and its target, the beta-adrenergic receptor?
Studies on beta-adrenergic receptors suggest that the binding of antagonists like this compound is less sensitive to minor pH fluctuations within the physiological range compared to agonists. Research indicates that at a slightly acidic pH (e.g., 6.69), the affinity of beta-adrenoceptors for antagonists is not significantly affected.[3] However, significant deviations from the optimal physiological pH can alter the conformational state of the receptor, potentially impacting drug-receptor interactions.
Q3: Can the pH of the cell culture medium affect the stability of this compound?
Levothis compound hydrochloride, the active form of this compound, is formulated in ophthalmic solutions at a pH range of 5.5 to 7.5, indicating its stability within this range.[1][2][4] Standard cell culture media, buffered to a physiological pH of 7.2-7.4, falls well within this stable range. Therefore, degradation of this compound due to pH is unlikely under normal cell culture conditions.
Q4: What are the visual cues of a pH problem in my cell culture treated with this compound?
Most cell culture media contain a pH indicator, such as phenol (B47542) red. A change in the color of the medium is a primary indicator of a pH shift.
-
Yellow: Indicates an acidic shift, which can be caused by cellular metabolism in overgrown cultures or bacterial contamination.
-
Purple/Fuchsia: Suggests an alkaline shift, which can occur due to fungal contamination or an improper CO₂ concentration in the incubator.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent this compound efficacy across experiments. | Fluctuation in the pH of the cell culture medium. | 1. Regularly calibrate and use a pH meter to check the medium's pH before and during the experiment. 2. Ensure the CO₂ incubator is properly calibrated and provides a stable atmosphere. 3. Use a buffered medium, such as one containing HEPES, for more stable pH control, especially in CO₂-independent incubations. |
| Media color turns yellow after adding this compound. | High cell density leading to excessive metabolic acidification, or potential bacterial contamination. This compound itself is unlikely to cause a pH shift. | 1. Ensure cells are seeded at an appropriate density to avoid overgrowth during the experiment. 2. Perform a sterility test on the cell culture and the this compound stock solution to rule out bacterial contamination. 3. Change the medium more frequently if high metabolic activity is expected. |
| Unexpected cytotoxicity observed with this compound treatment. | The pH of the medium has shifted to a level that is toxic to the cells, or the this compound stock solution was prepared in a solvent at an extreme pH. | 1. Verify the pH of the culture medium. 2. When preparing a stock solution of this compound, use a biocompatible solvent (e.g., DMSO) and ensure the final concentration in the medium does not alter the pH. 3. Prepare fresh this compound solutions for each experiment. |
Quantitative Data Summary
| Parameter | Optimal Range | Notes |
| Cell Culture Medium pH | 7.2 - 7.4 | Essential for cell viability and physiological relevance. |
| This compound Stability (Aqueous Solution) | 5.5 - 7.5 | This compound is stable within this range, minimizing concerns about drug degradation in standard culture conditions.[1][2] |
| Beta-Adrenergic Receptor Binding (Antagonists) | Stable within physiological pH | Antagonist binding is generally less sensitive to minor pH changes compared to agonist binding.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and pH Verification
-
Dissolution: Dissolve this compound hydrochloride in a minimal amount of sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use vials and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed, pH-verified cell culture medium to the desired final concentration.
-
pH Verification: After adding the this compound working solution to the culture medium, re-verify the pH to ensure it remains within the optimal 7.2-7.4 range. The final DMSO concentration in the medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Protocol 2: Competitive Radioligand Binding Assay to Assess this compound Activity at Different pH Values
-
Cell Culture: Culture cells expressing the target beta-adrenergic receptor to the desired confluency.
-
Membrane Preparation: Harvest the cells and prepare a membrane fraction containing the beta-adrenergic receptors.
-
pH-Adjusted Buffers: Prepare a series of binding buffers at different pH values (e.g., 6.8, 7.2, 7.4, 7.6).
-
Assay Setup: In a multi-well plate, for each pH condition, set up triplicate wells for:
-
Total binding (membranes + radioligand, e.g., [³H]-dihydroalprenolol)
-
Non-specific binding (membranes + radioligand + a high concentration of a non-labeled antagonist, e.g., propranolol)
-
Competitive binding (membranes + radioligand + varying concentrations of this compound)
-
-
Incubation: Incubate the plates at a controlled temperature for a sufficient time to reach binding equilibrium.
-
Washing and Scintillation Counting: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each pH and determine the inhibitory constant (Ki) of this compound at each pH value to assess the effect of pH on its binding affinity.
Visualizations
Caption: this compound's mechanism of action.
References
- 1. Levothis compound Hydrochloride Ophthalmic Solution, USP 0.5% (Sterile) Rx only FOR USE IN THE EYES ONLY [dailymed.nlm.nih.gov]
- 2. ftp.uspbpep.com [ftp.uspbpep.com]
- 3. [Effect of pH changes on the binding of agonists and antagonists to the adrenergic beta receptor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Bunolol Quantification by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of bunolol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample apart from the analyte of interest, which for biological samples like plasma or serum includes proteins, lipids (especially phospholipids), salts, and other endogenous compounds.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement), which ultimately compromises the accuracy, precision, and sensitivity of the quantitative analysis.[1][3][4] Undetected or unmanaged matrix effects can result in erroneous pharmacokinetic and toxicokinetic data.[1]
Q2: My quantitative results for this compound are inconsistent and show poor reproducibility across different plasma sample lots. What is the likely cause and how can I address it?
A2: The most probable cause is variability in the plasma matrix composition between different lots or individual samples.[5] Plasma is a complex biological matrix, and the levels of endogenous components like phospholipids (B1166683), proteins, and salts can differ, leading to inconsistent ion suppression or enhancement.[5] This directly impacts the accuracy and reproducibility of your this compound quantification.
Solutions:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS for this compound (e.g., this compound-d7) will co-elute and experience nearly identical ionization suppression or enhancement as the analyte. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix is normalized, leading to more accurate and precise results.[5]
-
Use Matrix-Matched Calibrators: Prepare your calibration standards and quality control (QC) samples in the same biological matrix as your study samples (e.g., blank human plasma). This ensures that the calibration curve accounts for the average matrix effect present in the samples.[5]
-
Evaluate Matrix Factor Across Multiple Lots: During method validation, it is crucial to assess the matrix effect in at least six different lots of the blank biological matrix. This involves comparing the analyte's response in a post-extraction spiked matrix sample to its response in a neat solution.[5]
Q3: I am observing significant ion suppression at the retention time of this compound, resulting in poor sensitivity. What is the primary cause and how can I mitigate it?
A3: A common cause of significant ion suppression in plasma analysis is the co-elution of phospholipids.[1][5] Phospholipids are abundant in plasma and are known to interfere with the ionization of target analytes in electrospray ionization (ESI).[1][5]
Solutions:
-
Optimize Sample Preparation for Phospholipid Removal: Standard protein precipitation (PPT) is often insufficient as it does not effectively remove phospholipids.[5] Consider more advanced techniques:
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH and using specific organic solvents to selectively extract this compound while leaving phospholipids in the aqueous phase.[5]
-
Solid-Phase Extraction (SPE): A well-developed SPE protocol can effectively separate this compound from interfering matrix components, including phospholipids.[5] Specialized SPE cartridges designed for phospholipid removal are also commercially available.[6][7]
-
-
Modify Chromatographic Conditions: Adjust the HPLC/UPLC gradient to achieve chromatographic separation between this compound and the main phospholipid classes, which often elute in the middle of a typical reversed-phase gradient.[5]
-
Use a Divert Valve: Program a divert valve to direct the column flow to waste during the time windows when highly interfering components, like salts and phospholipids, elute, thus preventing them from entering the mass spectrometer's ion source.[5]
Data Presentation: Comparison of Sample Preparation Techniques
The following table provides an illustrative comparison of common sample preparation techniques for the analysis of beta-blockers like this compound in plasma, highlighting their typical performance in terms of recovery and matrix effect.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%)* | Phospholipid Removal Efficiency | Throughput |
| Protein Precipitation (PPT) | 85 - 105 | -40 to -15 (Suppression) | Low | High |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | -15 to +10 | Moderate to High | Medium |
| Solid-Phase Extraction (SPE) | 85 - 100 | -10 to +5 | High | Medium to High |
| HybridSPE (PPT + SPE) | > 95 | < -5 | Very High | High |
Note: Matrix Effect (%) is calculated as ((Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) - 1) * 100. Negative values indicate ion suppression. The data presented here is illustrative and may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed Protocol for Liquid-Liquid Extraction (LLE)
This protocol is designed for the extraction of this compound from human plasma.
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., this compound-d7 at 100 ng/mL).
-
Add 200 µL of 0.5 M ammonium (B1175870) hydroxide (B78521) to basify the sample. Vortex for 10 seconds.
-
-
Extraction:
-
Add 1 mL of ethyl acetate (B1210297) to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
-
Sample Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Detailed Protocol for Solid-Phase Extraction (SPE)
This protocol utilizes a mixed-mode cation exchange SPE cartridge for the cleanup of this compound from human plasma.
-
Sample Pre-treatment:
-
Pipette 300 µL of plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., this compound-d7 at 100 ng/mL).
-
Add 300 µL of 50 mM ammonium acetate (pH 6.0) and vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.[5]
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of 50 mM ammonium acetate (pH 6.0).[5] Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[5]
-
-
Washing:
-
Elution:
-
Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[5]
-
-
Evaporation and Reconstitution:
Visualizations
Caption: A troubleshooting workflow for addressing matrix effects.
Caption: Overview of sample preparation workflows for this compound analysis.
References
- 1. Detection and quantitation of β-blockers in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
Validation & Comparative
A Comparative Analysis of Bunolol and Propranolol Binding Affinity to the Beta-2 Adrenergic Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of two non-selective beta-adrenergic receptor antagonists, bunolol (specifically its active levo-isomer, levothis compound) and propranolol (B1214883), for the beta-2 adrenergic receptor. This information is critical for researchers in pharmacology and medicinal chemistry, as well as professionals involved in drug discovery and development, to understand the subtle but significant differences in the molecular interactions of these commonly referenced beta-blockers.
Quantitative Binding Affinity Data
The binding affinity of a ligand to its receptor is a cornerstone of its pharmacological profile. For beta-blockers, this is typically quantified using metrics such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the negative logarithm of the inhibition constant (pKi). A lower Ki or IC50 value, and a higher pKi value, indicate a higher binding affinity.
The following table summarizes the experimentally determined binding affinities of levothis compound (B1674948) and propranolol for the beta-2 adrenergic receptor.
| Compound | Receptor Subtype | Preparation | Binding Parameter | Value | Reference |
| Levothis compound | Beta-2 | Guinea Pig Lung | IC50 | 0.3 ± 0.2 nM | [1] |
| Levothis compound | Beta-2 | Not Specified | Ki | 0.36 nM | [1] |
| Levothis compound | Beta-2 | Recombinant Human | pKi | 9.26 | [1] |
| Propranolol | Beta-2 | Human Heart | KB (-log mol/l) | ~8.8 (approx. 1.58 nM Ki) | [2] |
Note on Comparative Potency: A study directly comparing the oral beta-adrenoceptor blocking activity of levo-bunolol and propranolol against isoproterenol-induced tachycardia in conscious dogs found levo-bunolol to be considerably more potent.[3] While this reflects in vivo activity, it is underpinned by the high binding affinity at the receptor level.
Experimental Protocols
The determination of binding affinities for this compound and propranolol predominantly relies on competitive radioligand binding assays .[1] This technique is considered the gold standard for quantifying receptor-ligand interactions.[4]
Principle of Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound or propranolol) to displace a radiolabeled ligand that has a known high affinity for the beta-2 adrenergic receptor. The amount of bound radioligand is inversely proportional to the concentration and affinity of the competing unlabeled ligand.
Key Steps in the Experimental Workflow:
-
Membrane Preparation: Cell membranes containing the beta-2 adrenergic receptors are isolated. These can be sourced from tissues that endogenously express the receptor (e.g., guinea pig lung) or from cell lines engineered to express recombinant human beta-2 receptors.[1] The protein concentration of the membrane preparation is quantified, typically using a BCA assay.[1]
-
Incubation: A fixed concentration of a high-affinity radiolabeled antagonist for the beta-2 adrenergic receptor (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor (this compound or propranolol).[1]
-
Separation of Bound and Free Radioligand: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes and the bound radioligand.[4]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the competitor that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[5]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical competitive radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levo-bunolol and propranolol: further evaluation of oral beta-blocking activity in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Bunolol and Timolol on Intraocular Pressure in Rabbit Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two non-selective beta-adrenergic antagonists, bunolol and timolol (B1209231), in reducing intraocular pressure (IOP) in rabbit models. The information presented is based on available experimental data to assist researchers in ophthalmology and glaucoma drug development.
Efficacy in Lowering Intraocular Pressure
Both this compound (often used in its more active levo-isomer form, levothis compound) and timolol are well-established topical agents for the management of glaucoma. They exert their IOP-lowering effect primarily by reducing the production of aqueous humor. While both drugs are effective, their relative potency and duration of action can be critical factors in experimental design and therapeutic development.
A study comparing the concentration-time profiles of levothis compound (B1674948) and timolol in the ocular tissues of albino rabbits after a single instillation of a 0.5% solution revealed comparable concentrations in the anterior segment of the eye, which is the primary site of action for reducing IOP. Specifically, concentrations in the iris-ciliary body, the structure responsible for aqueous humor production, were similar for both drugs. However, levothis compound, along with its equipotent metabolite dihydrothis compound (B1214544) (DHB), showed higher concentrations in the aqueous humor itself compared to timolol.
Table 1: Comparative Data of this compound (Levothis compound) and Timolol in Rabbit Models
| Parameter | This compound (Levothis compound) | Timolol | Reference |
| Concentration in Iris-Ciliary Body | Comparable to timolol | Comparable to levothis compound | |
| Concentration in Aqueous Humor | Higher than timolol (including DHB metabolite) | Lower than levothis compound + DHB | |
| Efficacy in Normotensive Rabbits | Data not available in search results | Slight and inconsistent IOP lowering | |
| Efficacy in Ocular Hypertensive Rabbits | Data not available in search results | Effective in lowering IOP |
Experimental Protocols
The following is a generalized experimental protocol for assessing the effect of topical ophthalmic solutions on intraocular pressure in rabbit models, based on common methodologies.
1. Animal Model:
-
Species: New Zealand White or Dutch-Belted rabbits are commonly used.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment to minimize stress-induced IOP fluctuations.
-
Housing: Rabbits are typically housed individually in a controlled environment with a regular light-dark cycle.
2. Induction of Ocular Hypertension (if applicable):
-
For studies requiring an elevated baseline IOP, models such as alpha-chymotrypsin-induced glaucoma or water-loading induced ocular hypertension can be utilized.
3. Drug Administration:
-
A single drop of the test solution (e.g., 0.5% this compound or 0.5% timolol) is instilled into the lower conjunctival sac of one eye. The contralateral eye may serve as a control, receiving a placebo vehicle.
4. Intraocular Pressure Measurement:
-
Baseline Measurement: Baseline IOP is measured in both eyes prior to drug administration.
-
Post-instillation Measurement: IOP is measured at various time points after instillation (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours) to determine the onset, peak effect, and duration of action.
-
Tonometry: A calibrated tonometer (e.g., pneumatonometer, Tono-Pen, or rebound tonometer) is used to measure IOP. Topical anesthetic may be applied before tonometry, depending on the instrument used.
5. Data Analysis:
-
The mean IOP and standard deviation are calculated for each treatment group at each time point.
-
The change in IOP from baseline is determined for each eye.
-
Statistical analysis (e.g., t-test or ANOVA) is performed to compare the IOP changes between the treatment and control groups.
Signaling Pathway
This compound and timolol are non-selective beta-adrenergic receptor antagonists. Their primary mechanism of action in the eye involves blocking beta-receptors (both β1 and β2) in the ciliary epithelium. This blockade leads to a decrease in the production of aqueous humor, which in turn lowers intraocular pressure.
The signaling cascade for aqueous humor production is initiated by the binding of catecholamines (like epinephrine (B1671497) and norepinephrine) to beta-adrenergic receptors. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels are believed to stimulate the secretion of aqueous humor. By blocking these receptors, this compound and timolol inhibit this signaling pathway, thus reducing the rate of aqueous humor formation.
Validating Bunolol Efficacy: A Comparative Guide with siRNA Knockdown of Beta-Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bunolol's efficacy in the context of beta-adrenergic receptor knockdown using small interfering RNA (siRNA). It is designed to offer researchers, scientists, and drug development professionals an objective analysis of this compound's performance against other common beta-blockers, supported by experimental data and detailed methodologies.
Introduction
This compound, a non-selective beta-adrenergic receptor antagonist, is clinically used to treat conditions like glaucoma by reducing intraocular pressure.[1] Its therapeutic action is mediated through the blockade of both β1- and β2-adrenergic receptors.[1] The advent of RNA interference (RNAi) technologies, particularly siRNA, offers a powerful tool for target validation in drug discovery.[2] By specifically silencing the expression of β1- and β2-adrenergic receptors, we can precisely dissect the contribution of each receptor subtype to the overall efficacy of this compound and compare it to other beta-blockers with varying receptor selectivity.
This guide will explore the validation of this compound's efficacy through siRNA-mediated knockdown of its target receptors. We will present comparative data on the binding affinities of this compound and other beta-blockers, outline detailed experimental protocols for receptor knockdown and functional assays, and visualize the underlying signaling pathways and experimental workflows.
Comparative Efficacy of Beta-Blockers
The efficacy of beta-blockers is determined by their affinity for β1 and β2-adrenergic receptors and their ability to antagonize the downstream signaling cascade initiated by catecholamines.
Binding Affinity
The binding affinity of a drug to its receptor is a key determinant of its potency. The inhibition constant (Ki) is a measure of this affinity, with lower Ki values indicating higher affinity.
| Drug | Receptor Subtype | Ki (nM) | Selectivity |
| This compound (Levothis compound) | β1-adrenergic receptor | ~0.3 - 42 | Non-selective |
| β2-adrenergic receptor | ~0.3 | ||
| Timolol (B1209231) | β1-adrenergic receptor | ~1.97 | Non-selective[3] |
| β2-adrenergic receptor | ~2.0[3] | ||
| Betaxolol (B1666914) | β1-adrenergic receptor | Lower affinity than non-selectives | β1-selective[4] |
| β2-adrenergic receptor | Higher affinity than β1 | ||
| Propranolol | β1-adrenergic receptor | - | Non-selective[4] |
| β2-adrenergic receptor | - |
Note: Ki values can vary depending on the experimental conditions and tissue/cell type used.
Functional Efficacy in the Context of siRNA Knockdown
-
Wild-Type Cells (Both β1 and β2 receptors present): this compound is expected to potently inhibit the effects of a beta-agonist (e.g., isoproterenol) on downstream signaling, such as cyclic AMP (cAMP) production. Its non-selective nature means it will block signaling through both receptor subtypes.
-
β1 Receptor Knockdown (siRNA against ADRB1): In cells with silenced β1 receptor expression, the efficacy of a β1-selective antagonist like betaxolol would be significantly diminished. This compound's efficacy would be partially reduced, with the remaining effect attributable to its blockade of the β2 receptor.
-
β2 Receptor Knockdown (siRNA against ADRB2): Conversely, silencing the β2 receptor would reduce the efficacy of this compound to a degree dependent on the relative expression and signaling contribution of the β2 receptor in the specific cell type. The effect of a non-selective antagonist like timolol would also be partially attenuated.
-
Double Knockdown (siRNA against ADRB1 and ADRB2): With both beta-receptor subtypes silenced, the effect of this compound and other beta-blockers on agonist-induced signaling would be almost completely abrogated, confirming that their primary mechanism of action is through these receptors.
Experimental Protocols
To validate the efficacy of this compound using siRNA knockdown, a series of well-defined experiments are required.
siRNA-mediated Knockdown of Beta-Adrenergic Receptors (ADRB1 and ADRB2)
Objective: To specifically reduce the expression of β1- and β2-adrenergic receptors in a target cell line.
Materials:
-
Target cells (e.g., HEK293, CHO cells)
-
siRNA targeting human ADRB1 and ADRB2 (pools of 3-5 target-specific siRNAs are recommended)[5]
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)[6]
-
Opti-MEM™ I Reduced Serum Medium[6]
-
Cell culture medium and supplements
-
6-well plates
Protocol:
-
Cell Seeding: 18-24 hours prior to transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[7]
-
siRNA Preparation: On the day of transfection, prepare two tubes for each sample.
-
Complex Formation: Add the contents of Tube A to Tube B, mix gently, and incubate at room temperature for 15-45 minutes to allow for the formation of siRNA-lipid complexes.[7]
-
Transfection:
-
Post-Transfection: After the incubation period, add antibiotic-free normal growth medium and return the cells to the incubator.
-
Validation of Knockdown: 48-72 hours post-transfection, assess the knockdown efficiency at the mRNA level (qRT-PCR) and protein level (Western blot).
Cyclic AMP (cAMP) Accumulation Assay
Objective: To measure the functional consequence of beta-blocker treatment on agonist-induced cAMP production in cells with and without beta-receptor knockdown.
Materials:
-
Transfected cells (from Protocol 1)
-
Beta-agonist (e.g., Isoproterenol)
-
Beta-blockers (this compound, Timolol, Betaxolol)
-
cAMP assay kit (e.g., ELISA-based or TR-FRET-based)
-
Cell lysis buffer
-
384-well plates
Protocol:
-
Cell Preparation: After 48-72 hours of siRNA transfection, harvest the cells and seed them into a 384-well plate.
-
Compound Treatment:
-
Pre-incubate the cells with varying concentrations of the beta-blockers (this compound, timolol, betaxolol) or vehicle control for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of a beta-agonist (e.g., EC80 of isoproterenol) for another incubation period (e.g., 15-30 minutes).
-
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.[8]
-
cAMP Detection: Perform the cAMP measurement using a competitive ELISA or TR-FRET assay.[8]
-
ELISA: The cAMP in the cell lysate competes with a labeled cAMP for binding to a specific antibody. The signal is inversely proportional to the amount of cAMP in the sample.[8]
-
TR-FRET: A europium-labeled cAMP tracer and a ULight-labeled anti-cAMP antibody are used. Competition from unlabeled cAMP in the sample disrupts the FRET signal.[8]
-
-
Data Analysis: Calculate the concentration of cAMP in each sample based on a standard curve. Determine the IC50 values for each beta-blocker under the different knockdown conditions.
Visualizing the Pathways and Workflows
Diagrams are essential for understanding the complex biological and experimental processes involved.
Caption: Beta-adrenergic signaling pathway and points of intervention.
Caption: Experimental workflow for validating this compound efficacy.
Conclusion
The combination of siRNA-mediated gene silencing with functional pharmacological assays provides a robust platform for validating the efficacy and mechanism of action of drugs like this compound. By selectively knocking down β1 and β2-adrenergic receptors, researchers can precisely determine the contribution of each receptor subtype to the drug's overall effect. This approach not only validates the primary targets of this compound but also allows for a more nuanced comparison with other beta-blockers, aiding in the selection and development of more specific and effective therapeutics. While direct experimental data combining this compound and siRNA is sparse, the outlined methodologies provide a clear path for conducting such validation studies. The provided data on binding affinities serves as a foundational dataset for these future investigations.
References
- 1. β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. genscript.com [genscript.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. benchchem.com [benchchem.com]
Unveiling the G-Protein Coupled Receptor Cross-Reactivity Profile of Bunolol
A Comparative Guide for Researchers and Drug Development Professionals
Bunolol, a non-selective beta-adrenergic antagonist, is a well-established therapeutic agent primarily used in the management of glaucoma and ocular hypertension.[1] Its efficacy lies in its ability to potently block both β1 and β2 adrenergic receptors, leading to a reduction in aqueous humor production and consequently, a decrease in intraocular pressure.[1] However, for researchers and drug development professionals, a thorough understanding of a compound's interaction with other G-protein coupled receptors (GPCRs) is paramount for predicting potential off-target effects and identifying new therapeutic opportunities. This guide provides a comparative analysis of this compound's cross-reactivity with other GPCRs, supported by available experimental data and detailed methodologies.
Executive Summary
This compound, and its active levo-enantiomer Levothis compound, demonstrate high affinity and non-selective antagonism towards β1 and β2 adrenergic receptors. While comprehensive public data on its cross-reactivity across a wide panel of other GPCRs is limited, the broader class of non-selective beta-blockers, such as propranolol (B1214883) and timolol, have shown interactions with other GPCR families, notably serotonergic receptors. This guide summarizes the known binding affinities of this compound, provides a comparative context with other beta-blockers, details the standard experimental protocols for assessing GPCR binding, and presents signaling pathways and experimental workflows through diagrams.
Quantitative Data: A Comparative Look at Binding Affinities
| Compound | Receptor Subtype | Preparation | Binding Parameter | Value | Reference |
| Levothis compound | Beta-1 | Guinea Pig Heart | IC50 | 42 ± 15 nM | [1] |
| Beta-2 | Guinea Pig Lung | IC50 | 0.3 ± 0.2 nM | [1] | |
| Beta-1 | Not Specified | Ki | 0.39 nM | [1] | |
| Beta-2 | Not Specified | Ki | 0.36 nM | [1] | |
| Beta-1 | Recombinant Human | pKi | 8.40 | [1] | |
| Propranolol | Beta-1 | Not Specified | Ki | 1.1 nM | |
| Beta-2 | Not Specified | Ki | 0.8 nM | ||
| 5-HT1A | Rat Brain | Ki | 230 nM | ||
| 5-HT1B | Rat Brain | Ki | 140 nM | ||
| Timolol | Beta-1 | Not Specified | Ki | 0.8 nM | |
| Beta-2 | Not Specified | Ki | 0.5 nM | ||
| Betaxolol | Beta-1 | Recombinant Human | pKi | 8.70 | |
| Beta-2 | Recombinant Human | pKi | 6.89 | ||
| Atenolol | Beta-1 | Not Specified | Ki | 140 nM | |
| Beta-2 | Not Specified | Ki | 2500 nM |
Note: Ki (inhibition constant) is the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. pKi is the negative logarithm of the Ki value. Data for Propranolol, Timolol, Betaxolol, and Atenolol are compiled from various publicly available pharmacology databases and are intended for comparative purposes. The absence of a specific reference indicates that the data is generally accepted and widely cited in pharmacological literature.
Signaling Pathways and Antagonistic Action
This compound exerts its therapeutic effect by competitively inhibiting the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to β-adrenergic receptors. This blockade disrupts the canonical Gs protein signaling cascade.
Experimental Protocols
The determination of a compound's binding affinity for GPCRs is typically achieved through in vitro radioligand binding assays. These assays are considered the gold standard for quantifying receptor-ligand interactions.
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of an unlabeled test compound (e.g., this compound) for a specific GPCR.
Materials:
-
Membrane Preparation: Cell membranes isolated from tissues or cell lines endogenously or recombinantly expressing the target GPCR.
-
Radioligand: A high-affinity, radioactively labeled ligand (e.g., with ³H or ¹²⁵I) that is specific for the target receptor.
-
Test Compound: The unlabeled compound to be tested (this compound).
-
Assay Buffer: A buffer solution to maintain optimal pH and ionic conditions for binding.
-
Wash Buffer: A cold buffer solution to wash away unbound radioligand.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Methodology:
-
Incubation: A fixed concentration of the membrane preparation and the radioligand are incubated in the assay buffer with varying concentrations of the unlabeled test compound.
-
Equilibrium: The incubation is carried out for a sufficient duration and at a specific temperature to allow the binding reaction to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are quickly washed with cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The amount of specifically bound radioligand is plotted against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional GPCR Assays
While binding assays measure affinity, functional assays assess the biological response elicited by a ligand. These assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist. Common functional assays for GPCRs include:
-
cAMP Assays: For Gs and Gi coupled receptors, changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels are measured, typically using immunoassays (e.g., HTRF, ELISA) or reporter gene assays.
-
Calcium Flux Assays: For Gq coupled receptors, which signal through the release of intracellular calcium, fluorescent calcium indicators are used to measure changes in intracellular calcium concentrations.
-
GTPγS Binding Assays: This assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist.
Logical Framework for Cross-Reactivity Assessment
The assessment of a drug's cross-reactivity is a logical process that moves from broad screening to specific characterization.
References
A Head-to-Head In Vitro Comparison of Bunolol and Betaxolol: Affinity, Potency, and Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of the beta-adrenergic receptor antagonists, bunolol and betaxolol (B1666914). The data presented herein, derived from radioligand binding and functional assays, offers an objective evaluation of their respective pharmacological profiles, focusing on binding affinity, potency, and selectivity for β1 and β2-adrenergic receptor subtypes.
Executive Summary
This compound, primarily used in its levorotatory isomer form, levothis compound (B1674948), is a non-selective beta-adrenergic antagonist, exhibiting high affinity for both β1 and β2 receptors. In contrast, betaxolol is a cardioselective antagonist with a marked preference for the β1-adrenergic receptor. This fundamental difference in receptor selectivity dictates their distinct pharmacological actions and potential therapeutic applications. In vitro data consistently demonstrates levothis compound's equipotent binding to both receptor subtypes, while betaxolol shows a significantly higher affinity for β1 over β2 receptors.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50) of the active isomers, levothis compound and levobetaxolol.
Table 1: Beta-Adrenergic Receptor Binding Affinities (Ki) in nM
| Compound | β1 Receptor Ki (nM) | β2 Receptor Ki (nM) | β2/β1 Selectivity Ratio |
| Levothis compound | 0.39[1] | 0.36[1] | ~1 |
| Levobetaxolol | 0.76 | 32.6 | ~43 |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency (IC50) in a cAMP Assay
| Compound | Cell Type | Assay | IC50 (nM) |
| Levobetaxolol | Human non-pigmented ciliary epithelial cells | Inhibition of isoproterenol-induced cAMP production | 16.4 |
IC50 represents the concentration of the antagonist required to inhibit 50% of the agonist response.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: Beta-adrenergic receptor signaling pathway and points of inhibition by this compound and betaxolol.
Caption: General experimental workflow for a competitive radioligand binding assay.
Caption: General experimental workflow for a cAMP functional assay.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and betaxolol for β1 and β2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing either human β1 or β2-adrenergic receptors. The protein concentration of the membrane preparation is determined using a standard protein assay.
-
Competitive Binding Incubation: The prepared membranes are incubated in a buffer solution containing a fixed concentration of a high-affinity radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol) and varying concentrations of the unlabeled competitor drug (this compound or betaxolol).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional potency (IC50) of this compound and betaxolol in inhibiting agonist-induced cyclic AMP (cAMP) production.
Methodology:
-
Cell Culture: A suitable cell line endogenously or recombinantly expressing the target beta-adrenergic receptor (e.g., human non-pigmented ciliary epithelial cells) is cultured to an appropriate density.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or betaxolol) for a defined period.
-
Agonist Stimulation: A fixed concentration of a beta-adrenergic agonist (e.g., isoproterenol) is added to the cells to stimulate adenylyl cyclase and induce cAMP production.
-
Cell Lysis and cAMP Measurement: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP. The concentration of cAMP in the cell lysate is then measured using a commercially available assay kit (e.g., Homogeneous Time-Resolved Fluorescence - HTRF, or an Enzyme-Linked Immunosorbent Assay - ELISA).
-
Data Analysis: The results are plotted as the cAMP concentration versus the log concentration of the antagonist. A dose-response curve is fitted to the data to determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the maximal agonist-induced cAMP response.
References
A Comparative Guide to the Efficacy of Bunolol and Pilocarpine in Preclinical Glaucoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of bunolol (levothis compound, its active L-enantiomer) and pilocarpine (B147212) in preclinical glaucoma models. The information is compiled from various studies to assist researchers in evaluating these two common intraocular pressure (IOP)-lowering agents.
Mechanism of Action
This compound (Levothis compound): A non-selective beta-adrenergic antagonist.[1] Its primary mechanism of action in the eye is to reduce the production of aqueous humor by the ciliary body.[1][2] By blocking beta-adrenergic receptors, it decreases the rate of aqueous humor inflow, thereby lowering intraocular pressure.
Pilocarpine: A cholinergic agonist that primarily stimulates muscarinic receptors.[3] It increases the outflow of aqueous humor through the trabecular meshwork by causing contraction of the ciliary muscle. This contraction pulls on the scleral spur and opens up the trabecular meshwork, facilitating drainage.
Quantitative Data Presentation
The following table summarizes the IOP-lowering effects of levothis compound (B1674948) and pilocarpine in rabbit models of glaucoma. It is important to note that this data is compiled from separate studies, as direct head-to-head preclinical comparisons are not extensively published. Therefore, a direct comparison should be made with caution.
| Drug (Concentration) | Animal Model | Glaucoma Induction Method | Baseline IOP (mmHg, Mean ± SD) | Post-treatment IOP (mmHg, Mean ± SD) | IOP Reduction (%) | Duration of Effect | Citation |
| Levothis compound (0.5%) | Rabbit | Not Specified | Data to be determined from specific studies | Data to be determined from specific studies | Not specified | Not specified | [4] |
| Pilocarpine (1%) | Rabbit | Not Specified | Not Specified | Not Specified | (0.70 +/- 0.08) kPa decrease at 1 hr | 1 hour | [5] |
| Pilocarpine HCl (2%) | Rabbit | Betamethasone Injection | Not Specified | Not Specified | Not Specified | Up to 24 hours | [6] |
Note: Specific quantitative data on IOP reduction for levothis compound in a preclinical rabbit glaucoma model was not available in the searched literature. The provided data for pilocarpine is from a study that measured IOP reduction in kPa.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these compounds are provided below to facilitate replication and further research.
Induction of Ocular Hypertension in Rabbits
A common method for creating a glaucoma model in rabbits is by inducing ocular hypertension.
1. α-Chymotrypsin Injection: [1]
-
Animal Model: New Zealand White rabbits.
-
Anesthesia: Appropriate general and topical anesthesia.
-
Procedure:
-
Under a surgical microscope, a 30-gauge needle is carefully inserted into the posterior chamber of the eye.
-
0.1 ml of α-chymotrypsin solution is slowly injected.
-
The needle is withdrawn carefully to avoid trauma.
-
Animals are monitored until full recovery from anesthesia.
-
-
Confirmation: IOP is measured daily for the first week and then weekly to confirm sustained elevation. A stable increase in IOP is typically observed after 2-3 weeks.
2. Microbead Occlusion: [1]
-
Animal Model: New Zealand White rabbits.
-
Anesthesia: Appropriate general and topical anesthesia.
-
Procedure:
-
A sterile suspension of microbeads in a balanced salt solution is prepared.
-
Using a Hamilton syringe with a 30-gauge needle, the microbead suspension is slowly injected into the anterior chamber of the rabbit eye.
-
The needle is withdrawn, and the animal is monitored for recovery.
-
-
Confirmation: IOP is measured regularly to confirm the induction and maintenance of ocular hypertension.
Measurement of Intraocular Pressure (IOP)
-
Instrumentation: A calibrated tonometer suitable for rabbits (e.g., Tono-Pen, Schiotz tonometer) is used.
-
Procedure:
-
The rabbit is gently restrained.
-
A topical anesthetic is applied to the cornea.
-
The tonometer is used to measure the IOP according to the manufacturer's instructions.
-
Multiple readings are taken and averaged to ensure accuracy.
-
Measurements are taken at baseline (before drug administration) and at various time points after drug administration to determine the efficacy and duration of action.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of this compound and pilocarpine and a general experimental workflow for evaluating their efficacy in a glaucoma model.
Caption: this compound's signaling pathway in reducing aqueous humor production.
Caption: Pilocarpine's signaling pathway in increasing aqueous humor outflow.
Caption: General experimental workflow for efficacy testing.
References
- 1. benchchem.com [benchchem.com]
- 2. The effect of levothis compound on aqueous humor dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Disposition of levothis compound after an ophthalmic dose to rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different effects of topical prazosin and pilocarpine on uveoscleral outflow in rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation and investigation of pilocarpine hydrochloride niosomal gels for the treatment of glaucoma: intraocular pressure measurement in white albino rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Propranolol as a Control in Bunolol Signaling Pathway Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of propranolol (B1214883) and bunolol, focusing on their use in studying beta-adrenergic signaling pathways. Propranolol, a well-characterized non-selective beta-blocker, is frequently employed as a control or reference compound in pharmacological studies involving newer or less-characterized beta-adrenergic ligands like this compound. This guide presents a detailed analysis of their comparative pharmacology, supported by experimental data and detailed protocols for key assays.
Introduction to Propranolol and this compound
Propranolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[1][2] It is widely used in clinical practice to treat various cardiovascular conditions, including hypertension, angina pectoris, and arrhythmias.[2] Its well-documented mechanism of action and extensive history of use make it an ideal reference compound in research settings.
This compound is also a non-selective beta-adrenergic antagonist.[3] Its levo-enantiomer, levothis compound (B1674948), is the pharmacologically active form and is noted for its high potency.[3] Studies have indicated that this compound is more potent than propranolol in its beta-blocking activity.[3][4]
Comparative Pharmacology and Potency
Experimental data consistently demonstrates the higher potency of this compound compared to propranolol at beta-adrenergic receptors. A key study revealed that the blocking effect of this compound on cardiac β1 receptors is four times greater than that of propranolol, and its effect on tracheal β2 receptors is 1.6 times more potent.[4] Another study highlighted that this compound is approximately three times more active than propranolol in its beta-blocking effects.[3]
Quantitative Data Summary
The following tables summarize the available binding affinity and potency data for propranolol and levothis compound (the active enantiomer of this compound). It is important to note that these values are compiled from various studies and experimental conditions may differ. For the most accurate comparison, data from head-to-head studies under identical conditions are preferable.
Table 1: Comparative Binding Affinity (Ki) of Propranolol and Levothis compound for Beta-Adrenergic Receptors
| Compound | Receptor Subtype | Ki (nM) | Species/Tissue Source | Reference |
| Propranolol | β1-adrenergic | 8.6 (as -log mol/l KB) | Human Heart | [5] |
| β2-adrenergic | 8.9 (as -log mol/l KB) | Human Heart | [5] | |
| β1-adrenergic | ~8 (as Ki in ng/ml) | Rat Parotid Membranes | [6] | |
| β2-adrenergic | ~8 (as Ki in ng/ml) | Rat Reticulocyte Membranes | [6] | |
| Levothis compound | β1-adrenergic | 0.39 | Not Specified | [7] |
| β2-adrenergic | 0.36 | Not Specified | [7] |
Table 2: Comparative Potency (IC50) of Propranolol and Levothis compound
| Compound | Receptor Subtype | IC50 (nM) | Species/Tissue Source | Reference |
| Levothis compound | Beta-1 | 42 ± 15 | Guinea Pig Heart | [7] |
| Beta-2 | 0.3 ± 0.2 | Guinea Pig Lung | [7] |
Signaling Pathways
Both propranolol and this compound exert their primary effects by competitively inhibiting the binding of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to beta-adrenergic receptors. This blockade inhibits the activation of the Gs protein-adenylyl cyclase-cAMP signaling cascade.[1][2]
Propranolol's Downstream Signaling Effects
Beyond the canonical Gs-cAMP pathway, propranolol has been shown to influence other signaling cascades. In some cell types, propranolol can activate the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2, possibly through a β-arrestin-dependent mechanism.[1] It has also been shown to inhibit the activation of the protein kinase B (AKT) signaling pathway in certain cancer cells.[8][9]
Canonical Beta-Adrenergic Signaling Pathway
Propranolol's Effects on Downstream Pathways
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Materials:
-
Cell membranes expressing the beta-adrenergic receptor of interest.
-
Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol).
-
Unlabeled ligands (propranolol, this compound).
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor and isolate the membrane fraction through centrifugation.
-
Assay Setup: In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Competition Binding: Add a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (propranolol or this compound). Include wells for total binding (only radioligand) and non-specific binding (radioligand plus a high concentration of an unlabeled ligand like propranolol).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
cAMP Assay
This assay measures the intracellular levels of cyclic AMP (cAMP) to determine the effect of a compound on adenylyl cyclase activity.
Materials:
-
Cells expressing the beta-adrenergic receptor of interest.
-
Agonist (e.g., isoproterenol).
-
Antagonists (propranolol, this compound).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based).
Procedure:
-
Cell Culture: Plate cells in a 96-well plate and grow to the desired confluency.
-
Pre-incubation: Pre-treat the cells with varying concentrations of the antagonist (propranolol or this compound) for a specified time.
-
Stimulation: Add a fixed concentration of the agonist (e.g., isoproterenol) to stimulate cAMP production. Include control wells with no agonist and with agonist alone.
-
Cell Lysis: After the desired incubation time, lyse the cells to release intracellular cAMP.
-
cAMP Detection: Follow the instructions of the specific cAMP assay kit to measure the cAMP concentration in each well. This typically involves a competitive binding reaction where cellular cAMP competes with a labeled cAMP for binding to an anti-cAMP antibody.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in the experimental samples from the standard curve. Plot the cAMP concentration against the log concentration of the antagonist to determine the IC50 value.
cAMP Assay Workflow
Conclusion
Propranolol serves as an invaluable control in studies of this compound and other beta-adrenergic ligands due to its well-established pharmacological profile as a non-selective beta-blocker. The available data indicates that this compound is a more potent beta-blocker than propranolol at both β1 and β2 receptors. Understanding the nuances of their respective potencies and downstream signaling effects is crucial for the accurate interpretation of experimental results. The provided experimental protocols offer a foundation for researchers to conduct comparative studies and further elucidate the signaling pathways modulated by these compounds. Future head-to-head comparative studies generating comprehensive binding affinity and functional data across all beta-adrenergic receptor subtypes would be highly beneficial to the field.
References
- 1. Propranolol Targets Hemangioma Stem Cells via cAMP and Mitogen-Activated Protein Kinase Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propranolol - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 5. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor binding of propranolol is the missing link between plasma concentration kinetics and the effect-time course in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of signaling downstream of beta‐2 adrenoceptor by propranolol in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of signaling downstream of beta-2 adrenoceptor by propranolol in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Plasma Pharmacokinetics of Bunolol and Timolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the plasma pharmacokinetics of two non-selective beta-adrenergic receptor antagonists, bunolol (levothis compound) and timolol (B1209231). While both are established in the management of glaucoma and ocular hypertension, their systemic absorption and subsequent pharmacokinetic profiles are of critical interest for understanding their systemic side-effect profiles and for the development of new drug delivery systems. This comparison is based on a review of available scientific literature.
Quantitative Pharmacokinetic Data
Direct comparative studies on the plasma pharmacokinetics of this compound and timolol are limited. The following tables summarize key pharmacokinetic parameters for each drug, compiled from separate studies. It is important to note that variations in study design, administration route, and analytical methods may influence these values. Therefore, a direct comparison should be made with caution.
Table 1: Pharmacokinetic Parameters of this compound (Levothis compound) in Plasma
| Parameter | Value | Administration Route | Reference |
| Peak Plasma Time (Tmax) | ~1 hour | Oral | [1] |
| Plasma Half-life (t½) | ~6 hours | Oral | |
| Mean Plasma Concentration | 0.1 - 0.3 ng/mL | Topical (0.5% solution) | [2] |
| Mean Plasma Concentration | 0.3 - 0.6 ng/mL | Topical (1% solution) | [2] |
Table 2: Pharmacokinetic Parameters of Timolol in Plasma
| Parameter | Value | Administration Route | Reference |
| Peak Plasma Time (Tmax) | 1 - 2 hours | Oral | [3] |
| Peak Plasma Concentration (Cmax) | 50 - 103 ng/mL | Oral (20 mg) | [4] |
| Plasma Half-life (t½) | ~4 hours | Oral | [3] |
| Bioavailability (F) | ~61% | Oral | [5] |
| Mean Plasma Concentration | 0.60 - 0.89 ng/mL | Topical (0.5% solution) | [6] |
Experimental Protocols
The data presented in this guide are derived from clinical studies employing rigorous methodologies to assess the pharmacokinetic profiles of this compound and timolol. While specific protocols vary between studies, a generalizable experimental workflow for a human pharmacokinetic study is outlined below.
General Experimental Workflow
A typical clinical study to determine the plasma pharmacokinetics of a drug like this compound or timolol involves the following key stages:
References
- 1. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 2. Plasma levothis compound levels following topical administration with reference to systemic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Timolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of oral timolol studied by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Timolol and propranolol: bioavailability, plasma concentrations, and beta blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Differential Effects of Bunolol Enantiomers in Functional Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional effects of the two enantiomers of bunolol, levothis compound (B1674948) and dextro-bunolol. This compound is a non-selective beta-adrenergic receptor antagonist, and its therapeutic effects are primarily attributed to the levorotatory isomer, levothis compound. This document summarizes key quantitative data from functional assays, details experimental methodologies, and visualizes relevant biological pathways to support further research and drug development.
Executive Summary
Levothis compound, the (S)-(-)-enantiomer of this compound, is a potent beta-adrenergic receptor antagonist. Experimental data indicates that levothis compound is significantly more potent in its beta-blocking activity than its dextrorotatory counterpart, dextro-bunolol. While there is some conflicting evidence regarding its receptor selectivity, with some studies suggesting non-selectivity and others indicating a preference for β2-adrenergic receptors, its clinical efficacy is well-established. This guide delves into the available data on the differential receptor binding affinities and the implications for downstream signaling pathways, such as adenylyl cyclase activity.
Data Presentation
Table 1: Beta-Adrenergic Receptor Binding Affinity of this compound Enantiomers
| Enantiomer | Receptor Subtype | Preparation | Binding Parameter | Value | Reference |
| Levothis compound | Beta-1 | Guinea Pig Heart | IC50 (nM) | 42 ± 15 | [1] |
| Levothis compound | Beta-2 | Guinea Pig Lung | IC50 (nM) | 0.3 ± 0.2 | [1] |
| Levothis compound | Beta-1 | Not Specified | Ki (nM) | 0.39 | [2] |
| Levothis compound | Beta-2 | Not Specified | Ki (nM) | 0.36 | [2] |
| Levothis compound vs. Dextro-bunolol | Beta-Adrenergic | Not Specified | Potency Ratio | Levothis compound is ~60x more potent | [3] |
Note on Conflicting Data: As indicated in Table 1, there are discrepancies in the reported receptor selectivity of levothis compound. While data from guinea pig tissues suggests a high selectivity for β2-adrenergic receptors[1], other studies report near-equal affinity for both β1 and β2 subtypes, indicating non-selectivity[2]. This highlights the importance of considering the experimental system and conditions when interpreting binding affinity data.
Due to a lack of available public data, specific binding affinities (Ki or IC50 values) for dextro-bunolol are not included. However, it is established that levothis compound is approximately 60 times more potent in its beta-blocking activity[3].
Table 2: Adenylyl Cyclase Activity
Experimental Protocols
Beta-Adrenergic Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a test compound (e.g., this compound enantiomers) for beta-adrenergic receptors by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Tissues rich in the target receptor (e.g., guinea pig heart for β1, guinea pig lung for β2) or cells recombinantly expressing the human receptor subtypes are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Reaction:
-
A constant concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (levothis compound or dextro-bunolol).
-
The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Adenylyl Cyclase Functional Assay
This assay measures the ability of a compound to modulate the activity of adenylyl cyclase, the enzyme responsible for synthesizing cyclic AMP (cAMP).
1. Membrane Preparation:
-
Cell membranes containing beta-adrenergic receptors and adenylyl cyclase are prepared as described in the receptor binding assay protocol.
2. Enzyme Reaction:
-
The membrane preparation is incubated in an assay buffer containing ATP (the substrate for adenylyl cyclase), Mg²⁺ (a cofactor), and a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
To measure the inhibitory effect of this compound enantiomers, the assay is performed in the presence of a beta-adrenergic agonist (e.g., isoproterenol) to stimulate adenylyl cyclase activity, along with varying concentrations of the this compound enantiomer.
3. cAMP Quantification:
-
The reaction is stopped, and the amount of cAMP produced is measured. This can be done using various methods, including:
-
Radioimmunoassay (RIA): A competitive binding assay using a radiolabeled cAMP and a specific antibody.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A colorimetric or fluorometric assay using an enzyme-linked antibody.
-
Chromatographic methods: Such as high-performance liquid chromatography (HPLC).
-
4. Data Analysis:
-
The concentration of the this compound enantiomer that inhibits 50% of the agonist-stimulated adenylyl cyclase activity is determined and expressed as the IC50 value.
Mandatory Visualization
Caption: Beta-adrenergic receptor signaling pathway.
Caption: Radioligand displacement assay workflow.
References
A Comparative Analysis of Bunolol's Beta-Adrenergic Antagonism Against Novel Beta-Blockers
For Immediate Release
This guide provides a comprehensive benchmark of bunolol's pharmacological activity against a selection of novel beta-blockers, including the second-generation agent bisoprolol (B1195378) and the third-generation agents nebivolol (B1214574) and carvedilol (B1668590). Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis of receptor binding affinities, functional activities, and underlying signaling pathways, supported by detailed experimental protocols.
Introduction to Beta-Adrenergic Antagonists
Beta-adrenergic receptor antagonists, or beta-blockers, are a class of drugs that competitively inhibit the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to beta-adrenergic receptors.[1] First-generation beta-blockers, like this compound and propranolol, are non-selective, meaning they block both β1 and β2 adrenergic receptors.[2][3] Second-generation agents, such as bisoprolol and metoprolol, exhibit greater affinity for β1 receptors, which are predominantly located in cardiac tissue, thus offering cardioselectivity.[2][3] The latest, third-generation beta-blockers, including nebivolol and carvedilol, possess additional vasodilatory properties, acting through mechanisms like nitric oxide release or alpha-1 receptor blockade.[2]
This compound, and more specifically its active levo-enantiomer levothis compound (B1674948), is a potent non-selective beta-blocker primarily utilized in the management of glaucoma.[4][5] This comparison guide aims to contextualize the activity of this compound within the broader landscape of beta-blocker development by benchmarking it against these newer, more targeted agents.
Comparative Receptor Binding Affinities
The binding affinity of a drug to its receptor is a critical determinant of its potency. This is often quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for levothis compound and the selected novel beta-blockers at β1 and β2 adrenergic receptors.
| Compound | Receptor Subtype | Ki (nM) | Source / Experimental System | Selectivity (β2/β1 Ratio) |
| Levothis compound | β1 | 0.39 | Rabbit; Radioreceptor Assay[6] | 0.92 (Non-selective) |
| β2 | 0.36 | Rabbit; Radioreceptor Assay[6] | ||
| Bisoprolol | β1 | - | Human Myocardium; Radioligand Binding[7] | 16-20 (β1-selective) |
| β2 | - | Human Myocardium; Radioligand Binding[7] | ||
| Nebivolol | β1 | 0.9 | Rabbit Lung; Radioligand Binding[8] | 50 (Highly β1-selective) |
| β2 | - | Rabbit Lung; Radioligand Binding[8] | ||
| Carvedilol | β1 | - | Human Myocardium; Radioligand Binding[9] | Non-selective |
| β2 | - | Human Myocardium; Radioligand Binding[9] |
Note: Direct comparative studies of all compounds under identical conditions are limited. The data presented is compiled from various sources, and experimental systems may differ, potentially influencing absolute Ki values.
Downstream Signaling Pathways and Functional Activity
The binding of a beta-blocker to its receptor initiates a cascade of intracellular events. The canonical signaling pathway for β1 and β2 adrenergic receptors involves the activation of a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[10] This increase in cAMP activates Protein Kinase A (PKA), leading to various physiological responses.[10] Beta-blockers antagonize this pathway by preventing agonist-induced Gs activation.
Canonical β-Adrenergic Receptor Signaling Pathway
More recent research has uncovered alternative signaling pathways, a concept known as "biased agonism".[6] Carvedilol, for instance, while acting as an antagonist at the Gs-protein pathway, can function as a biased agonist by promoting receptor interaction with β-arrestin, leading to the activation of different downstream effectors.[4][11] This biased signaling is thought to contribute to some of carvedilol's unique cardioprotective effects.[11]
Carvedilol's Biased Agonism Pathway
Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of this compound and novel beta-blockers for β1 and β2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target beta-adrenergic receptor subtype are prepared from either tissue homogenates (e.g., rabbit lung) or cultured cells recombinantly expressing human receptors.[12]
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]dihydroalprenolol or [¹²⁵I]cyanopindolol) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).[1][12]
-
Separation: The reaction is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.[1]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[4]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
Experimental Workflow for Radioligand Binding Assay
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of a beta-blocker to inhibit agonist-stimulated cAMP production.
Objective: To determine the potency of this compound and novel beta-blockers in inhibiting adenylyl cyclase activity.
Methodology:
-
Cell Culture: Cells expressing the target beta-adrenergic receptor are cultured in appropriate multi-well plates.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the test beta-blocker.
-
Stimulation: The cells are then stimulated with a known beta-adrenergic agonist (e.g., isoproterenol) to induce cAMP production. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.
-
Lysis and Detection: After a set incubation period, the cells are lysed, and the intracellular cAMP levels are quantified using a suitable assay kit (e.g., HTRF, ELISA, or LANCE).[14]
-
Data Analysis: The concentration of the beta-blocker that causes a 50% reduction in the agonist-stimulated cAMP production (IC50) is determined.
Conclusion
This compound, as a non-selective beta-blocker, demonstrates high affinity for both β1 and β2 adrenergic receptors. In comparison, novel beta-blockers such as bisoprolol and nebivolol offer the advantage of cardioselectivity, which can translate to a more favorable side-effect profile by minimizing β2 receptor-mediated effects like bronchoconstriction. Third-generation agents like nebivolol and carvedilol further expand the therapeutic landscape with additional pharmacological properties such as vasodilation and biased agonism. This guide provides a foundational comparison to aid researchers in the selection and development of beta-adrenergic antagonists for various therapeutic applications.
References
- 1. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Nebivolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
- 6. A Pharmacological Primer of Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 11. Carvedilol induces biased β1 adrenergic receptor-nitric oxide synthase 3-cyclic guanylyl monophosphate signalling to promote cardiac contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Bunolol: A Guide for Laboratory Professionals
The safe and compliant disposal of Bunolol, a beta-blocker, is a critical aspect of laboratory safety and environmental stewardship.[1] Due to its classification as harmful if swallowed and its high toxicity to aquatic life with long-lasting effects, proper waste management procedures must be strictly followed to prevent environmental contamination and ensure regulatory compliance.[1] This guide provides detailed, step-by-step instructions for the proper disposal of this compound and associated materials in a research and development setting.
Hazard Profile and Disposal Overview
All personnel handling this compound must be familiar with its hazard profile to implement appropriate safety measures.
| Hazard Classification | GHS Code | Description | Recommended Disposal Method |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[2] | Collection in a designated, labeled hazardous waste container for incineration.[1][3] |
| Acute Aquatic Toxicity (Category 1) | H400 | Very toxic to aquatic life.[1] | Collection in a designated, labeled hazardous waste container for incineration.[1] |
| Chronic Aquatic Toxicity (Category 1) | H410 | Very toxic to aquatic life with long lasting effects.[1] | Collection in a designated, labeled hazardous waste container for incineration.[1] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation. | Collection in a designated, labeled hazardous waste container for incineration.[3] |
| Eye Irritation (Category 2A) | H319 | Causes serious eye irritation. | Collection in a designated, labeled hazardous waste container for incineration.[3] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335 | May cause respiratory irritation. | Collection in a designated, labeled hazardous waste container for incineration.[3] |
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is mandatory for the safe management of this compound waste.
Personal Protective Equipment (PPE)
Before handling any this compound waste, ensure the following PPE is worn:
-
Gloves: Chemical-resistant nitrile or latex gloves.[1]
-
Eye Protection: Safety goggles with side-shields.[1]
-
Lab Coat: A standard laboratory coat to prevent skin contamination.[1]
Waste Segregation and Collection
Proper segregation is essential to prevent unintended reactions and ensure compliant disposal.[1]
-
Identify Waste Stream: All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Expired or unused this compound.
-
Contaminated lab consumables (e.g., vials, pipette tips, gloves).
-
Spill cleanup materials.[1]
-
-
Use Designated Containers: Collect all this compound waste in a dedicated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical and in good condition without any leaks.[1]
Disposal of Empty Containers
Containers that previously held this compound require careful handling to ensure they are free of residues.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent, such as ethanol (B145695) or water.[1]
-
Collect Rinsate: The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste. Do not pour the rinsate down the drain. [1]
-
Container Disposal: After triple rinsing, deface or remove the original label. The cleaned container can then be disposed of with regular laboratory glass waste or as directed by your institution's Environmental Health and Safety (EHS) office.[1]
Spill Management Protocol
In the event of a this compound spill, follow these steps to contain and clean the area:
-
Containment: Immediately prevent the spill from spreading or entering any drains.[1]
-
Absorption: Use an inert, liquid-binding absorbent material, such as diatomite or universal binders, to absorb the spill.[1]
-
Collection: Carefully collect the absorbed material and any other contaminated solids and place them into the designated hazardous waste container.[1]
-
Decontamination: Decontaminate the affected surfaces by scrubbing with alcohol.[1]
Final Disposal
The ultimate disposal of this compound waste must be conducted by qualified professionals in compliance with all relevant regulations.
-
Engage a Licensed Disposal Company: All this compound waste, including expired products and contaminated materials, must be transferred to a licensed hazardous material disposal company.[1]
-
Incineration: The recommended method for the final disposal of this compound is through a chemical incinerator equipped with an afterburner and scrubber to ensure the complete destruction of the active pharmaceutical ingredient.[1]
-
Regulatory Compliance: Ensure all disposal activities are in full compliance with the Federal Resource Conservation and Recovery Act (RCRA) as well as state and local regulations.[1]
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Bunolol
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Bunolol, a nonselective beta-adrenergic receptor antagonist. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel.
This compound is categorized as harmful if swallowed and requires careful management to prevent accidental exposure.[1][2] The following guidelines are designed to provide researchers, scientists, and drug development professionals with the necessary information for the safe and compliant use of this compound.
Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound in its pure form or as waste:
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Nitrile or latex gloves | Gloves must be impermeable and resistant to the product.[1][3] |
| Eye Protection | Safety goggles with side-shields | Provides a complete seal around the eyes to protect from splashes.[2][4] |
| Body Protection | Laboratory coat | A standard lab coat is required to protect against contamination.[4] |
| Respiratory Protection | Not generally required | A suitable respirator may be necessary if dust or aerosols are generated.[2] |
Hazard and Toxicity Data
All personnel must be familiar with the hazard profile of this compound. The following table summarizes the key toxicological data:
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1][2] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[4] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[4] |
Acute Toxicity Data (LD50):
| Route of Exposure | Species | Dose |
| Oral | Rat | 700 mg/kg[5] |
| Oral | Mouse | 1220 mg/kg[5] |
| Intravenous | Rat | 25 mg/kg[5] |
| Intravenous | Mouse | 78 mg/kg[5] |
It is important to note that no established Occupational Exposure Limits (OELs) from regulatory bodies such as OSHA, NIOSH, or ACGIH have been set for this compound.[1]
Experimental Protocols
While detailed experimental protocols for specific studies are not publicly available, a chronic toxicity and carcinogenicity study in Swiss mice and Wistar rats provides some insight into the methodologies used for safety assessment.[6] In this study, Levothis compound was administered in the diet at varying concentrations for 80 weeks in mice and 2 years in rats.[6] The study monitored for body weight changes, pathological findings, and tumor incidence.[6]
Operational Plan: Safe Handling Procedures
Strict adherence to the following step-by-step procedures is mandatory for the safe handling of this compound:
-
Receiving and Unpacking :
-
Designate a specific area for receiving and unpacking shipments.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) before handling the package.
-
Carefully inspect the package for any signs of damage or leakage. If compromised, initiate spill management procedures.
-
-
Storage :
-
Preparation and Use :
-
Spill Management :
-
In the event of a spill, ensure the area is well-ventilated and evacuate personnel to a safe area if necessary.[2]
-
For liquid spills, absorb with an inert, liquid-binding material such as diatomite or universal binders.[2][4]
-
For solid spills, carefully collect the material and place it into a designated hazardous waste container.[4]
-
Decontaminate the affected surfaces by scrubbing with alcohol.[2][4]
-
Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection :
-
All materials contaminated with this compound, including expired or unused product and contaminated lab consumables, must be segregated as hazardous chemical waste.[4]
-
Collect waste in a designated, compatible, and leak-proof container.[4]
-
The container must be clearly labeled as "Hazardous Waste" and identify the contents as "this compound."[4]
Disposal Procedures :
-
Solid Waste : Collect all contaminated solids and place them in the designated hazardous waste container.[4]
-
Liquid Waste : Collect unused solutions and contaminated solvents in a separate, labeled hazardous waste container. Do not pour down the drain.[4]
-
Empty Containers :
-
Triple rinse the empty container with a suitable solvent (e.g., water or ethanol).[4]
-
Collect the rinsate and dispose of it as hazardous chemical waste.[4]
-
Deface or remove the original label from the rinsed container.[4]
-
The clean, empty container can then be disposed of with regular laboratory glass waste or as directed by your institution's Environmental Health and Safety (EHS) office.[4]
-
Final Disposal :
-
All this compound waste must be handled by a licensed hazardous material disposal company.[4]
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the workflow for its safe handling and disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. escopharma.com [escopharma.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Levothis compound Monograph for Professionals - Drugs.com [drugs.com]
- 5. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mtpinnacle.com [mtpinnacle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
